Triglycidyl isocyanurate
Description
Teroxirone is a triazene triepoxide with antineoplastic activity. Teroxine alkylates and cross-links DNA, thereby inhibiting DNA replication. (NCI04)
Structure
3D Structure
Properties
IUPAC Name |
1,3,5-tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
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InChI |
InChI=1S/C12H15N3O6/c16-10-13(1-7-4-19-7)11(17)15(3-9-6-21-9)12(18)14(10)2-8-5-20-8/h7-9H,1-6H2 | |
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InChI Key |
OUPZKGBUJRBPGC-UHFFFAOYSA-N | |
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Canonical SMILES |
C1C(O1)CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4 | |
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Molecular Formula |
C12H15N3O6 | |
| Record name | TRIS(2,3-EPOXYPROPYL)ISOCYANURATE | |
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| Record name | TRIGLYCIDYL ISOCYANURATE | |
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Related CAS |
28825-96-9 | |
| Record name | Triglycidyl isocyanurate homopolymer | |
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DSSTOX Substance ID |
DTXSID4026262 | |
| Record name | Tris(2,3-epoxypropyl)isocyanurate | |
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Molecular Weight |
297.26 g/mol | |
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Physical Description |
Tris(2,3-epoxypropyl)isocyanurate is a white crystalline solid. (NTP, 1992), Dry Powder; NKRA; Other Solid; Pellets or Large Crystals, White crystalline or granular solid; [ACGIH], WHITE POWDER OR GRANULES, White crystalline solid. | |
| Record name | TRIS(2,3-EPOXYPROPYL)ISOCYANURATE | |
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| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-oxiranylmethyl)- | |
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| Record name | 1,3,5-TRIGLYCIDYL-S-TRIAZINETRIONE | |
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Boiling Point |
> 240 °C, decomposition, BP: 210 °C at 0.2 mm Hg | |
| Record name | Triglycidyl isocyanurate | |
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Flash Point |
170 °C /Open cup vs. closed cup not specified/, >170 °C c.c. (technical grade) | |
| Record name | Triglycidyl isocyanurate | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Exists as a mixture of 2 pairs of diastereomer racemates, designated alpha and beta, that are separable on the basis of their solubility properties, log Kow: -0.8. Solubility in water: 0.9 g/100 mL at 25 °C /Triglycidyl isocyanurate technical grade/, In water, 9-10.5 g/L at 25 °C, pH 5-8, In water, <1 mg/mL at 68 °F, Soluble in water, In acetone, 1 g/L at 20 °C, Solubility in water, g/100ml at 25 °C: 0.9 (technical grade), Water < 1 (mg/mL), O.1 N HCl < 1 (mg/mL), pH 4 buffer 2.5 - 5 (mg/mL), pH 9 buffer < 1 (mg/mL), 0.1 N NaOH 1 - 2.5 (mg/mL), 10% EtOH < 1 (mg/mL), 95% EtOH < 1 (mg/mL) | |
| Record name | TRIS(2,3-EPOXYPROPYL)ISOCYANURATE | |
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| Record name | TEROXIRONE | |
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Density |
142-144 at 20 °C | |
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Vapor Pressure |
<0.007 Pa /5.25X10-5 mm Hg/ at 20 °C | |
| Record name | Triglycidyl isocyanurate | |
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Color/Form |
White crystalline solid | |
CAS No. |
2451-62-9 | |
| Record name | TRIS(2,3-EPOXYPROPYL)ISOCYANURATE | |
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| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-oxiranylmethyl)- | |
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Melting Point |
203 to 208 °F (NTP, 1992), 95 °C, MP: 203 to 208 °F, Crystals from methanol. MP: 103-104.5 °C. Also reported as crystals from frational crystalization from methanol. MP: 95-103 °C. Enthalpy of fusion: 77.0 J/g /alpha-thioglycidyl isocyanurate/, 203-208 °F | |
| Record name | TRIS(2,3-EPOXYPROPYL)ISOCYANURATE | |
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Foundational & Exploratory
Triglycidyl isocyanurate chemical structure and CAS number
An In-depth Technical Guide to Triglycidyl Isocyanurate
This guide provides a comprehensive overview of this compound (TGIC), a trifunctional epoxy compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, synthesis, and biological activities.
Chemical Structure and CAS Number
This compound is a heterocyclic epoxy compound. Its chemical structure consists of a central triazinane-2,4,6-trione ring (isocyanurate ring) to which three oxiran-2-ylmethyl (glycidyl) groups are attached at the nitrogen atoms.
IUPAC Name: 1,3,5-tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione[1] Molecular Formula: C₁₂H₁₅N₃O₆[1][2][3] CAS Number: 2451-62-9[2][4][5]
Commercial technical grade TGIC is a mixture of two optical stereoisomers, alpha and beta, which possess different physicochemical properties.[6][7] The alpha isomer has been investigated as an experimental anti-tumor agent under the name Teroxirone.[6][7]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 297.26 g/mol | [2][3] |
| Appearance | White crystalline solid/powder or chunks | [2][3][4] |
| Melting Point | 95-98°C | [3] |
| Boiling Point | 438.78°C (estimate) | [3] |
| Density | 1.42 g/cm³ | [3] |
| Flash Point | 256.9 °C | [3] |
| Vapor Pressure | 3.56E-10 mmHg at 25°C | [3] |
| Water Solubility | <0.1 g/100 mL at 20℃ | [3] |
Experimental Protocols
Synthesis of this compound
A common method for the production of this compound involves the reaction of cyanuric acid with an excess of epichlorohydrin (B41342).[8][9] A detailed protocol is outlined below based on a patented process:[8][10]
Materials:
-
Cyanuric acid
-
Epichlorohydrin
-
Benzyltriethylammonium chloride (catalyst)
-
Sodium hydroxide (B78521)
-
Toluene, methylcyclohexane, or similar azeotropic solvent
Procedure:
-
Reaction Initiation: Cyanuric acid, epichlorohydrin (in a molar ratio of approximately 1:11 to 1:15), and benzyltriethylammonium chloride are added to a reactor.[8]
-
Heating and Synthesis: The mixture is heated to 80-90°C and stirred until the solution becomes transparent, indicating the formation of intermediate products.[8]
-
Cyclization: The resulting solution is transferred to a cyclization vessel. Sodium hydroxide is added portion-wise while maintaining the reaction temperature at 15-20°C.[8] The reaction is continued for 60-90 minutes after the final addition of sodium hydroxide.[8]
-
Purification:
-
The solid salt byproduct is removed by filtration.
-
The filtrate, containing the crude TGIC in epichlorohydrin, is washed with water.
-
An azeotropic solvent (e.g., toluene) is added to the crude product.
-
The mixture is subjected to vacuum distillation at a temperature below 95°C to remove the azeotropic solvent and residual epichlorohydrin.[8]
-
-
Crystallization and Isolation: The purified TGIC is then obtained through crystallization, followed by centrifugation and drying.[8]
Biological Activity and Signaling Pathway
This compound has demonstrated antineoplastic and antiangiogenic activities. It has been shown to inhibit the growth of non-small-cell lung cancer cells through the activation of the p53 tumor suppressor protein, which subsequently leads to the induction of apoptosis (programmed cell death).
Synthesis and Purification Workflow
The following diagram illustrates the key stages in the manufacturing and purification process of this compound.
Safety and Handling
This compound is a hazardous substance and requires careful handling.
-
Irritation: Causes severe skin burns and serious eye damage.[13][14]
-
Sensitization: May cause an allergic skin reaction and may also cause allergy or asthma symptoms if inhaled.[12][13][14]
-
Mutagenicity: It is suspected of causing genetic defects.[11][13][14]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[11][13]
Handling Precautions:
-
Use in a well-ventilated area or with local exhaust ventilation.[13][14]
-
Wear appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[11][13][14]
-
Do not eat, drink, or smoke when using this product.[11][13]
Storage:
Applications
Due to its cross-linking properties, TGIC has a range of industrial applications.
-
Powder Coatings: It is widely used as a cross-linking agent or curing agent for polyester (B1180765) and acrylic resin-based powder coatings.[3]
-
Electronics: Used in the manufacture of electrical insulating laminated boards and printed circuits.[3]
-
Adhesives and Plastics: Employed in the formulation of adhesives and as a plastic stabilizer.[3]
-
Research: Its biological activity makes it a compound of interest for cancer research.
References
- 1. This compound | C12H15N3O6 | CID 17142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3,5-Triglycidyl isocyanurate CAS#: 2451-62-9 [m.chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS 2451-62-9: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound, Toxicological Evaluation and Limit Values for 2-Ethylhexyl acrylate, Propylene carbonate, Quaternary ammonium compounds, Triglycidyl isocyanurate, and Tripropyleneglycol diacrylate [www2.mst.dk]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. CN103319469A - this compound production method - Google Patents [patents.google.com]
- 9. This compound (CICADS) [inchem.org]
- 10. US20150232458A1 - Process for preparation of this compound (tgic) - Google Patents [patents.google.com]
- 11. aksci.com [aksci.com]
- 12. echemi.com [echemi.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Triglycidyl Isocyanurate (TGIC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triglycidyl isocyanurate (TGIC) is a trifunctional epoxy compound widely utilized as a cross-linking agent in polyester (B1180765) powder coatings, providing excellent weather resistance and thermal stability.[1][2] Beyond its industrial applications, the alpha isomer of TGIC, also known as Teroxirone, has been investigated as an experimental anti-tumor agent due to its alkylating and antineoplastic activities.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of TGIC, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
This compound is a heterocyclic epoxy compound. Its chemical identity is defined by the following:
-
IUPAC Name: 1,3,5-tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione[2]
-
CAS Number: 2451-62-9[2]
-
Molecular Formula: C₁₂H₁₅N₃O₆[2]
-
Molecular Weight: 297.26 g/mol [3]
Structure:
Commercial TGIC is a mixture of two diastereomeric racemates: α-TGIC (RRS/SSR) and β-TGIC (RRR/SSS), which exhibit different physicochemical properties.[4]
Physical and Chemical Properties
The physical and chemical properties of technical grade TGIC are summarized in the tables below. It is typically a white, odorless, granular solid at room temperature.[4]
Table 1: Physical Properties of this compound (Technical Grades)
| Property | TEPIC Grade | Araldite PT 810 Grade | α-TGIC | β-TGIC | Reference(s) |
| Appearance | White granular solid | White granular solid | - | - | [4] |
| Odor | Odorless | Odorless | - | - | [4] |
| Purity (%) | ~90 | >97 | - | - | [4] |
| Melting Point (°C) | 90-125 | 95 | 105 | 156 | [4] |
| Density (g/mL) | 1.42 | 1.46 | - | - | [4] |
| Vapor Pressure (mPa at 20°C) | - | 7.2 x 10⁻⁶ | - | - | [4] |
| Water Solubility (g/L at 25°C) | 9 | - | 10 (at 20°C) | 0.53 (at 20°C) | [4] |
| Partition Coefficient (log Kow) | -0.8 | - | - | - | [4] |
| Flash Point (°C) | >170 | - | - | - | [4] |
| Autoignition Temperature (°C) | >200 | - | - | - | [4] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility (Araldite PT 810 at 25°C) | Reference(s) |
| Epichlorohydrin | <22% | [5] |
| Methanol | 7.3% | [5] |
| Toluene | 3% | [5] |
| Isopropanol | 1% | [5] |
Chemical Reactivity and Stability
The reactivity of TGIC is primarily attributed to its three epoxy groups, which confer alkylating and cross-linking properties.[4]
-
Reactions: In its molten state, TGIC reacts readily with various functional groups, including primary and secondary amines, carboxylic acids and anhydrides, thiols, phenols, and alcohols, often in the presence of catalysts.[4]
-
Polymerization: TGIC can undergo polymerization catalyzed by various agents and may undergo hazardous autopolymerization at temperatures above 120°C for extended periods.[4]
-
Stability: TGIC is relatively stable under normal storage conditions. However, it can degrade over time, especially in solution. An aqueous solution of TGIC is most stable at pH 6.[6]
-
Decomposition: Combustion of TGIC produces carbon monoxide, carbon dioxide, and oxides of nitrogen.[5]
Experimental Protocols
Determination of Epoxy Equivalent Weight (EEW)
The epoxy equivalent weight is a critical parameter for determining the correct stoichiometric ratio of TGIC with curing agents. The following protocol is based on the principles of ASTM D1652.
Principle: The method involves the titration of the epoxy groups with hydrobromic acid, which is generated in situ from the reaction of a quaternary ammonium (B1175870) bromide with a standardized solution of perchloric acid.
Apparatus:
-
Automatic titrator or burette
-
pH meter or potentiometric titrator with a suitable electrode system
-
Analytical balance
-
Beakers, flasks, and pipettes
Reagents:
-
Glacial acetic acid
-
Tetraethylammonium (B1195904) bromide solution (in acetic acid)
-
0.1 N Perchloric acid in acetic acid (standardized)
-
Crystal violet indicator (for manual titration)
-
Solvent (e.g., chloroform (B151607) or methylene (B1212753) chloride)
Procedure:
-
Accurately weigh a sample of TGIC into a beaker.
-
Dissolve the sample in a suitable solvent.
-
Add glacial acetic acid and the tetraethylammonium bromide solution.
-
If performing a manual titration, add a few drops of crystal violet indicator.
-
Titrate the solution with standardized 0.1 N perchloric acid in acetic acid until the endpoint is reached. For potentiometric titration, the endpoint is the point of maximum inflection on the titration curve. For manual titration, the endpoint is indicated by a color change from blue to green.
-
Perform a blank titration using the same procedure without the TGIC sample.
Calculation: The epoxy equivalent weight (EEW) is calculated using the following formula:
EEW (g/eq) = (Weight of sample in grams × 1000) / [(V - B) × N × 100]
Where:
-
V = Volume of perchloric acid solution used for the sample (mL)
-
B = Volume of perchloric acid solution used for the blank (mL)
-
N = Normality of the perchloric acid solution
Viscosity Measurement
The viscosity of molten TGIC is an important property for processing and application in powder coatings. A rotational viscometer can be used for this measurement.
Principle: A spindle is rotated in the molten sample at a constant speed, and the torque required to overcome the viscous drag is measured. The viscosity is then calculated from the torque, rotational speed, and the geometry of the spindle.
Apparatus:
-
Rotational viscometer with a heating unit and temperature controller
-
Appropriate spindle for the expected viscosity range
-
Sample chamber
-
Temperature probe
Procedure:
-
Preheat the viscometer's heating unit and sample chamber to the desired measurement temperature (e.g., 120°C).
-
Place a sufficient amount of TGIC into the sample chamber and allow it to melt and reach thermal equilibrium.
-
Select an appropriate spindle and rotational speed.
-
Carefully lower the spindle into the molten TGIC to the specified immersion depth.
-
Allow the system to stabilize for a few minutes.
-
Start the rotation of the spindle and record the viscosity reading once it has stabilized.[7][8][9]
-
Measurements can be taken at different temperatures and shear rates (rotational speeds) to characterize the rheological behavior of TGIC.[10]
Analytical Methods for Characterization
A variety of analytical techniques are employed for the characterization and quantification of TGIC.
Table 3: Analytical Methods for this compound
| Technique | Application | Key Aspects | Reference(s) |
| High-Performance Liquid Chromatography (HPLC) | Purity determination, quantification in air and powder coatings | Reversed-phase chromatography with UV or DAD detection. | [11] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification in various matrices | Provides high sensitivity and specificity. | [12][13] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification in air samples | High sensitivity and specificity. | [14] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Structural confirmation, identification | Characteristic peaks for the isocyanurate ring and epoxy groups. | [1][3][6][15][16] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H and ¹³C NMR provide detailed information about the molecular structure. | [7][13][17][18][19][20][21] |
Sample Preparation Workflow for Analysis
Toxicological Properties and Signaling Pathways
The toxicity of TGIC is primarily associated with its genotoxic and sensitizing properties. The reactive epoxide groups can form adducts with cellular macromolecules, including DNA and proteins.[12]
Genotoxicity and DNA Damage Response
TGIC is a known genotoxic agent that can cause heritable genetic damage.[22] The underlying mechanism involves the formation of bulky DNA adducts, which can disrupt DNA replication and transcription.[19][23][24][25][26] This DNA damage triggers a cellular response aimed at repairing the lesion or, if the damage is too severe, initiating programmed cell death (apoptosis).
p53-Dependent Apoptosis
In response to extensive DNA damage, the tumor suppressor protein p53 is activated, playing a crucial role in deciding the cell's fate. Activated p53 can induce apoptosis through the intrinsic (mitochondrial) pathway.[27][28][29][30][31] This involves the transcriptional upregulation of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Puma.[32][33] These proteins lead to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.[34][35][36][37][38][39] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[27][28] Caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[9][34][36][39][40][41]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, Toxicological Evaluation and Limit Values for 2-Ethylhexyl acrylate, Propylene carbonate, Quaternary ammonium compounds, Triglycidyl isocyanurate, and Tripropyleneglycol diacrylate [www2.mst.dk]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C12H15N3O6 | CID 17142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What are the steps of the rotational viscometer viscosity detection method? Q&A | NBCHAO [en1.nbchao.com]
- 8. youtube.com [youtube.com]
- 9. worldoftest.com [worldoftest.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. Genotoxicity and Related Effects - Report on Carcinogens Monograph on Trichloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | A Modern Genotoxicity Testing Paradigm: Integration of the High-Throughput CometChip® and the TGx-DDI Transcriptomic Biomarker in Human HepaRG™ Cell Cultures [frontiersin.org]
- 15. 1,3,5-Triglycidyl isocyanurate(2451-62-9) IR Spectrum [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. journal.waocp.org [journal.waocp.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. globalresearchonline.net [globalresearchonline.net]
- 23. Formation and Repair of Tobacco Carcinogen-Derived Bulky DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Formation and repair of tobacco carcinogen-derived bulky DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Mechanisms of p53-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. us.pronuvia.com [us.pronuvia.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Cytochrome c release and caspase activation in traumatic axonal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Cytochrome c release and caspase activation after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. BCL-2 proteins and apoptosis: Recent insights and unknowns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Release of cytochrome c and activation of pro-caspase-9 following lysosomal photodamage involves bid cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Caspase activation and mitochondrial cytochrome C release during hypoxia-mediated apoptosis of adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. ATM and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 41. echemi.com [echemi.com]
A Technical Guide to the Synthesis and Purification of Triglycidyl Isocyanurate
For Researchers, Scientists, and Drug Development Professionals
Triglycidyl isocyanurate (TGIC) is a trifunctional epoxy compound widely utilized as a cross-linking agent in polyester (B1180765) powder coatings, adhesives, and as an intermediate in the synthesis of pharmaceuticals. Its molecular structure, featuring a stable triazine ring and three reactive epoxy groups, imparts excellent thermal and chemical resistance to the final products. This technical guide provides an in-depth overview of the primary synthesis and purification methods for TGIC, complete with experimental protocols, quantitative data, and process visualizations.
Synthesis of this compound
The most prevalent industrial synthesis of TGIC involves a two-step process: the addition reaction of cyanuric acid with an excess of epichlorohydrin (B41342), followed by a dehydrochlorination step to form the final epoxy rings.
Primary Synthesis Pathway: Cyanuric Acid and Epichlorohydrin
This method is favored for its relatively high yield and scalability. The overall reaction is as follows:
Cyanuric Acid + 3 Epichlorohydrin → this compound + 3 HCl
The process is typically carried out in the presence of a catalyst to facilitate the initial addition reaction. A subsequent dehydrochlorination is performed using a strong base.
Experimental Protocol: Synthesis via Cyanuric Acid and Epichlorohydrin
This protocol is a composite of methodologies described in various patents and publications.[1][2][3]
Materials:
-
Cyanuric acid
-
Epichlorohydrin (in molar excess)
-
Catalyst (e.g., Tetramethylammonium chloride or Benzyl trimethyl ammonium (B1175870) chloride)
-
Strong base (e.g., Sodium hydroxide (B78521) solution)
-
Solvent (e.g., Dichloromethane)
-
Water
Procedure:
-
Addition Reaction:
-
Charge a reaction vessel with cyanuric acid, a significant molar excess of epichlorohydrin (e.g., 3 to 18 molar equivalents), and a catalytic amount of a quaternary ammonium salt.[1][2][4]
-
Heat the mixture to a temperature ranging from 75°C to 120°C and stir for several hours (e.g., 1 to 6 hours) to facilitate the formation of the chlorohydrin intermediate.[1][2][3]
-
-
Dehydrochlorination:
-
Cool the reaction mixture.
-
Add a chlorinated solvent like dichloromethane (B109758) to extract the product.[2][3]
-
Gradually add a concentrated solution of a strong base, such as sodium hydroxide, while maintaining a controlled temperature (e.g., 10-15°C) to induce dehydrochlorination and the formation of the epoxy rings.[2]
-
-
Work-up:
Alternative Synthesis Route: Epoxidation of Triallyl Isocyanurate
An alternative, less common method involves the epoxidation of triallyl isocyanurate.[5] This pathway avoids the use of epichlorohydrin and the subsequent dehydrochlorination step.
Experimental Protocol: Epoxidation of Triallyl Isocyanurate [5]
Materials:
-
Triallyl isocyanurate
-
Alcohol (e.g., Ethanol, Methanol)
-
Acid carbonate (e.g., Potassium bicarbonate)
-
Nitrile (e.g., Acetonitrile)
-
30% Hydrogen peroxide
Procedure:
-
Stir triallyl isocyanurate in a mixture of alcohol, acid carbonate, and nitrile.
-
Add 30% hydrogen peroxide to the mixture and maintain the reaction at a temperature between 25°C and 60°C for several hours.
-
Additional hydrogen peroxide may be added to drive the reaction to completion.
-
The final product is obtained after a suitable work-up of the reaction solution.
Purification of this compound
Crude TGIC obtained from synthesis often contains impurities such as residual epichlorohydrin, by-products, and stereoisomers (α- and β-TGIC).[6] Purification is crucial to achieve the desired properties for specific applications.
Recrystallization
Recrystallization is a common and effective method for purifying crude TGIC.
Experimental Protocol: Purification by Recrystallization [3][7]
Materials:
-
Crude this compound
-
Solvent (e.g., Methanol (B129727) or water)
Procedure:
-
Dissolution:
-
Crystallization:
-
Isolation and Drying:
Quantitative Data Summary
The following tables summarize quantitative data from various synthesis and purification experiments.
| Synthesis Method | Reactants | Catalyst | Reaction Conditions | Yield | Purity/Quality | Reference |
| Cyanuric Acid & Epichlorohydrin | Cyanuric acid, Epichlorohydrin | Tetramethylammonium chloride | 100-120°C, 4 hours | 86% | Epoxy value: 9.8, Chlorine: 1.2% | [1] |
| Cyanuric Acid & Epichlorohydrin | Cyanuric acid, Epichlorohydrin | Benzyl trimethyl ammonium chloride | 75-80°C, 1-2 hours | 67% | 98% purity | [3] |
| Epoxidation | Triallyl isocyanurate, H₂O₂ | Potassium bicarbonate | 25-60°C, 6-10 hours | >80% | Melting Point: 103-115°C | [5] |
| Purification Method | Crude TGIC Source | Solvent | Key Conditions | Yield | Purity/Quality | Reference |
| Recrystallization | From Cyanuric Acid/Epichlorohydrin Synthesis | Methanol | Dissolve at 60°C, precipitate at 0°C | 76% (based on isocyanuric acid) | Epoxy value: 9.9, Chlorine: 0.2% | [1] |
| Recrystallization | Commercially available TGIC | Water | Dissolve at 95°C, cool to 30°C | 98.5% | - | [7] |
| Recrystallization | Commercially available TGIC | Water | Dissolve at boiling, cool to 10°C | 96.0% | - | [7] |
Process Visualizations
The following diagrams illustrate the workflows for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of crude this compound.
Caption: Workflow for the purification of this compound.
References
- 1. data.epo.org [data.epo.org]
- 2. An Improved Process For Preparation Of this compound [quickcompany.in]
- 3. US20150232458A1 - Process for preparation of this compound (tgic) - Google Patents [patents.google.com]
- 4. SYNTHESIS OF this compound | Semantic Scholar [semanticscholar.org]
- 5. CN102603721A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. inchem.org [inchem.org]
- 7. Method for purifying this compound - Eureka | Patsnap [eureka.patsnap.com]
A Comprehensive Technical Guide to the Solubility of Triglycidyl Isocyanurate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Triglycidyl isocyanurate (TGIC) in a range of common organic solvents. The information compiled herein is intended to be a valuable resource for professionals in research and development, particularly those involved in formulations, chemical synthesis, and material science where TGIC is utilized as a cross-linking agent. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visualization of the fundamental curing reaction of TGIC.
Executive Summary
This compound is a heterocyclic epoxy compound primarily used as a curing agent for polyester (B1180765) resins in powder coatings. Its solubility in organic solvents is a critical parameter for its application in various formulations, influencing dissolution rates, reaction kinetics, and the overall quality of the final product. This guide summarizes the available quantitative and qualitative solubility data for TGIC and provides a standardized protocol for its determination.
Quantitative Solubility Data
The solubility of this compound in various organic solvents has been compiled from multiple sources. The data is presented in the table below for ease of comparison. It is important to note that TGIC is commercially available in different grades (e.g., technical grade), which can influence its solubility due to the presence of isomers and minor impurities.
| Solvent | Temperature (°C) | Solubility | Citation |
| Acetone | 20 | 1 g/L | [1] |
| Methanol | 25 | 7.3% (w/v) or 73 g/L | [2] |
| Toluene | 25 | 3% (w/v) or 30 g/L | [2] |
| Isopropanol | 25 | 1% (w/v) or 10 g/L | [2] |
| Epichlorohydrin | 25 | <22% (w/v) or <220 g/L | |
| Dimethylformamide | Room Temperature | >10% (w/v) or >100 g/L | |
| Dimethyl sulfoxide | Room Temperature | >10% (w/v) or >100 g/L | |
| Tetrachloroethane | Room Temperature | >10% (w/v) or >100 g/L | |
| Acetonitrile | Room Temperature | >10% (w/v) or >100 g/L |
Qualitative Solubility:
-
Soluble in: Methyl ethyl ketone (MEK), ethyl acetate, ketones, and esters.[3]
-
Slightly soluble in: Water.[2]
Experimental Protocols for Solubility Determination
The following is a detailed methodology for determining the solubility of a solid compound like this compound in an organic solvent. This protocol is based on the principles of the shake-flask method, which is a widely accepted technique for measuring equilibrium solubility.[4]
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvent (HPLC grade or equivalent)
-
Analytical balance (accurate to ±0.1 mg)
-
Temperature-controlled orbital shaker or water bath
-
Glass vials or flasks with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., GC, UV-Vis spectrophotometer).
Experimental Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of TGIC and add it to a glass vial or flask.
-
Add a known volume of the organic solvent to the vial. The amount of TGIC should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Securely seal the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved particles.
-
Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of TGIC of known concentrations in the chosen organic solvent.
-
Analyze the standard solutions using a validated analytical method (e.g., HPLC) to generate a calibration curve.
-
Analyze the diluted sample solution under the same conditions.
-
Determine the concentration of TGIC in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of TGIC in the original saturated solution by accounting for the dilution factor.
-
The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/L, mg/mL, or % w/v).
-
Workflow for Solubility Determination
Visualization of TGIC Curing Mechanism
This compound is widely used as a cross-linking agent for carboxyl-functional polyester resins in powder coatings. The curing process involves the reaction between the epoxy groups of TGIC and the carboxylic acid groups of the polyester. This reaction proceeds via a ring-opening addition mechanism, forming a stable ester linkage and a hydroxyl group. The trifunctional nature of TGIC allows for the formation of a highly cross-linked, three-dimensional network, which imparts durability, chemical resistance, and excellent mechanical properties to the coating. The reaction is typically initiated by heat.[5]
References
- 1. This compound | C12H15N3O6 | CID 17142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solubility determination of barely aqueous-soluble organic solids. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Technology Interchange: Polyester Powder Coatings: TGIC vs. HAA > Powder Coated Tough Magazine [powdercoatedtough.com]
Navigating the Risks: A Technical Guide to the Safe Handling of Triglycidyl Isocyanurate (TGIC) in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive health and safety information for the handling of Triglycidyl isocyanurate (TGIC) in a laboratory environment. Adherence to these guidelines is critical for minimizing exposure and ensuring the well-being of all personnel.
Introduction to this compound (TGIC)
This compound (CAS No: 2451-62-9) is a trifunctional epoxy compound predominantly used as a cross-linking agent in polyester (B1180765) powder coatings to enhance their durability and finish.[1] It is a white granular solid with no discernible odor.[2] While effective in its industrial applications, TGIC presents significant health hazards that necessitate stringent safety protocols in a laboratory setting.
Health Hazards Associated with TGIC Exposure
TGIC is classified as a hazardous substance with multiple routes of potential exposure in a laboratory, including inhalation of dust particles, skin contact, and ingestion.[1] The health effects of TGIC are primarily linked to the high reactivity of its three epoxide groups, which can bind to macromolecules such as proteins and DNA within the body.[3][4]
Acute Effects:
-
Eye Irritation: TGIC is a severe eye irritant and can cause serious damage.[5]
-
Skin Irritation: While not classified as a primary skin irritant, prolonged or repeated contact can lead to irritation.[6]
-
Respiratory Tract Irritation: Inhalation of TGIC dust can cause irritation to the nose, throat, and lungs.[2]
-
Toxicity: TGIC is toxic if swallowed or inhaled.[2]
Chronic Effects and Sensitization:
-
Skin Sensitization: A primary health concern is allergic contact dermatitis.[2] TGIC is a known skin sensitizer (B1316253), meaning that repeated exposure can lead to an allergic skin reaction, characterized by rashes and inflammation.[1][7]
-
Respiratory Sensitization: TGIC is also a respiratory sensitizer and can cause occupational asthma.[6][8] Symptoms can include shortness of breath, wheezing, and coughing.
-
Mutagenicity: TGIC is classified as a Category 2 mutagen, indicating that it may cause heritable genetic damage.[1][5] Studies have shown that TGIC can bind to DNA, highlighting its genotoxic potential.[3]
Quantitative Toxicity and Exposure Data
Understanding the quantitative aspects of TGIC's toxicity is crucial for risk assessment and the implementation of appropriate control measures.
| Parameter | Value | Species | Route | Reference |
| Acute Oral LD50 | < 100 mg/kg (male) | Rat | Oral | [3] |
| 255 mg/kg (female) | Rat | Oral | [3] | |
| Acute Dermal LD50 | > 2000 mg/kg | Rat | Dermal | [2] |
| Workplace Exposure Limit (WEL) | As low as reasonably practicable below 0.1 mg/m³ (8-hour TWA) | Human | Inhalation | [3] |
| Provisional Occupational Exposure Limit (Australia) | 0.08 mg/m³ (TWA) | Human | Inhalation | [2] |
TWA: Time-Weighted Average
Risk Management and Safe Handling Procedures
A multi-faceted approach is essential for the safe handling of TGIC in a laboratory setting, incorporating engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls
-
Ventilation: All work with TGIC powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a powder containment booth to minimize the generation of airborne dust.
-
Enclosure: Where feasible, enclose processes that may generate TGIC dust.
Administrative Controls
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving TGIC. These should cover weighing, mixing, application, and disposal.
-
Training: All personnel handling TGIC must receive comprehensive training on its hazards, safe handling procedures, emergency protocols, and the proper use of PPE.
-
Restricted Access: Limit access to areas where TGIC is handled to authorized and trained personnel only.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[9] Hands should be washed thoroughly with soap and water after handling TGIC and before leaving the work area.[9]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling TGIC.
| PPE Category | Specification | Rationale |
| Respiratory Protection | A full-face air-supplied particulate respirator is recommended.[4] At a minimum, a NIOSH-approved respirator with P100 filters should be used. | To prevent inhalation of hazardous TGIC dust. |
| Hand Protection | Impervious gloves (e.g., nitrile) should be worn. | To prevent skin contact and sensitization. |
| Eye Protection | Chemical splash goggles or a face shield in combination with goggles. | To protect against eye irritation and serious damage. |
| Protective Clothing | A lab coat or disposable coveralls with long sleeves. | To prevent skin contact with TGIC powder. |
Experimental Protocols
Protocol for Workplace Air Monitoring of TGIC
This protocol outlines a method for the determination of TGIC in workplace air using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).[2]
Principle: Air is drawn through a polypropylene (B1209903) filter to collect airborne TGIC particles. The filter is then extracted with acetonitrile (B52724), and the resulting solution is analyzed by HPLC-DAD.[2]
Materials:
-
Personal air sampling pump
-
Polypropylene filter cassettes (37 mm)
-
Acetonitrile (HPLC grade)
-
TGIC analytical standard
-
HPLC system with a DAD and a C18 column
Procedure:
-
Sampling:
-
Calibrate a personal air sampling pump to a known flow rate (e.g., 1-2 L/min).
-
Attach a polypropylene filter cassette to the sampling pump.
-
Position the cassette in the breathing zone of the researcher.
-
Sample a known volume of air (e.g., for a full shift or a specific task).
-
After sampling, cap the filter cassette and record the sampling details.
-
-
Sample Preparation:
-
Carefully open the filter cassette in a fume hood.
-
Transfer the filter to a clean vial.
-
Add a known volume of acetonitrile to the vial to extract the TGIC from the filter.
-
Agitate the vial (e.g., using a vortex mixer or sonicator) for a specified time to ensure complete extraction.
-
Filter the extract to remove any particulate matter before analysis.
-
-
HPLC-DAD Analysis:
-
Prepare a series of calibration standards of TGIC in acetonitrile.
-
Set up the HPLC system with a suitable mobile phase (e.g., acetonitrile:water gradient) and a C18 column.[2]
-
Set the DAD to monitor at the wavelength of maximum absorbance for TGIC.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample extracts.
-
Quantify the concentration of TGIC in the samples by comparing their peak areas to the calibration curve.
-
Calculation: Calculate the airborne concentration of TGIC in mg/m³ using the following formula: Concentration (mg/m³) = (Concentration from HPLC (µg/mL) * Volume of extraction solvent (mL)) / (Volume of air sampled (L) * 1000)
In Vitro Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. The test evaluates the ability of the test substance to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium.
Principle: Histidine-requiring strains of Salmonella typhimurium are exposed to the test substance (TGIC) with and without a metabolic activation system (S9 mix from rat liver). If the substance is a mutagen, it will cause mutations in the histidine operon, resulting in the reversion to a state where the bacteria can synthesize their own histidine and form colonies on a histidine-deficient agar (B569324) plate.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
TGIC
-
S9 mix (for metabolic activation)
-
Minimal glucose agar plates (histidine-deficient)
-
Top agar
-
Positive and negative controls
Procedure:
-
Preparation:
-
Prepare a range of concentrations of TGIC.
-
Prepare the S9 mix if metabolic activation is being assessed.
-
Grow overnight cultures of the Salmonella tester strains.
-
-
Exposure:
-
In a test tube, combine the Salmonella culture, the test substance (or control), and either buffer or S9 mix.
-
Incubate briefly to allow for any metabolic activation and interaction with the bacteria.
-
-
Plating:
-
Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.
-
The top agar solidifies, embedding the bacteria, test substance, and S9 mix.
-
-
Incubation:
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Scoring:
-
Count the number of revertant colonies on each plate.
-
A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is statistically significant.
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for TGIC-Induced Skin Sensitization
The precise molecular signaling pathways for TGIC-induced sensitization are not fully elucidated. However, based on its chemical properties as an electrophilic compound with epoxide groups, a general mechanism for chemical skin sensitization can be proposed. TGIC acts as a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.
Caption: Proposed pathway for TGIC-induced skin sensitization.
Experimental Workflow for Handling TGIC in the Laboratory
This workflow outlines the key steps and safety considerations for a typical laboratory procedure involving TGIC powder.
Caption: Safe handling workflow for laboratory procedures involving TGIC.
Emergency Procedures
In Case of Skin Contact:
-
Immediately remove contaminated clothing.
-
Flush the affected skin area with copious amounts of water for at least 15 minutes.[9]
-
Seek medical attention if irritation or a rash develops.[9]
In Case of Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.[9]
In Case of Inhalation:
-
Move the affected person to fresh air immediately.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.[9]
In Case of Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.[9]
In Case of a Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Prevent further dust generation by covering the spill with a damp cloth or using a HEPA-filtered vacuum for cleanup. Do not use a broom or compressed air.
-
Collect the spilled material in a sealed, labeled container for proper disposal.
Waste Disposal
All TGIC waste, including contaminated materials and unused product, must be disposed of as hazardous chemical waste.
-
Collect all TGIC waste in a clearly labeled, sealed, and puncture-resistant container.
-
Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of TGIC down the drain or in the regular trash.
Conclusion
This compound is a hazardous substance that requires meticulous handling and strict adherence to safety protocols in a laboratory setting. By implementing robust engineering controls, following established administrative procedures, and consistently using appropriate personal protective equipment, researchers can significantly mitigate the risks of exposure and ensure a safe working environment. Regular training and a strong safety culture are paramount for all personnel working with this chemical.
References
- 1. sustainableminds.com [sustainableminds.com]
- 2. This compound, Toxicological Evaluation and Limit Values for 2-Ethylhexyl acrylate, Propylene carbonate, Quaternary ammonium compounds, Triglycidyl isocyanurate, and Tripropyleneglycol diacrylate [www2.mst.dk]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. inchem.org [inchem.org]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. TGx-DDI (toxicogenomic DNA damage-inducing) biomarker validation: multi-site ring trial supporting regulatory use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Occupational contact allergy to this compound (TGIC, Tepic) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Occupational asthma caused by this compound (TGIC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitization to triglycidylisocyanurate (TGIC) with cutaneous and respiratory manifestations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crosslinking Mechanism of Triglycidyl Isocyanurate (TGIC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Triglycidyl isocyanurate (TGIC) as a crosslinking agent, with a primary focus on its application in polyester-based powder coatings. The guide details the chemical reactions, kinetic parameters, experimental protocols for characterization, and the resulting properties of TGIC-crosslinked systems.
Core Mechanism of Action
This compound is a tri-functional epoxy compound widely used as a crosslinker for polymers containing carboxyl functional groups, most notably carboxyl-terminated polyester (B1180765) resins.[1] The crosslinking process is a thermally initiated addition reaction where the epoxy (oxirane) rings of the TGIC molecule react with the carboxylic acid groups of the polyester. This reaction forms a highly durable and chemically resistant three-dimensional thermoset network.[2]
The primary chemical reaction involves the ring-opening of the epoxy group by the carboxylic acid, leading to the formation of a stable ester linkage and a secondary hydroxyl group. This reaction proceeds without the formation of any volatile byproducts, which is a significant advantage in many applications, particularly in powder coatings as it prevents surface defects like pinholes.[1]
The general reaction can be summarized as follows:
-
Step 1: Nucleophilic Attack. The carboxylic acid protonates the oxygen atom of the epoxy ring, making the ring more susceptible to nucleophilic attack.
-
Step 2: Ring Opening. The carboxylate anion then attacks one of the carbon atoms of the protonated epoxy ring, leading to the opening of the ring.
-
Step 3: Formation of Ester and Hydroxyl Groups. This results in the formation of a β-hydroxy ester linkage, effectively crosslinking the polyester chains.
The newly formed hydroxyl groups can potentially undergo further reactions, such as reacting with other epoxy or carboxyl groups, especially at higher temperatures, leading to a more complex and densely crosslinked network.
Catalysis of the Crosslinking Reaction
While the reaction between TGIC and carboxylated polyesters can proceed thermally, catalysts are often employed to accelerate the curing process and lower the curing temperature.[1] This is particularly important in industrial applications where faster throughput is desired.
Common catalysts for the epoxy-carboxyl reaction include:
-
Tertiary Amines: These act as nucleophilic catalysts, directly attacking the epoxy ring to form a zwitterionic intermediate, which is then attacked by the carboxylic acid.
-
Quaternary Ammonium Salts: These function as phase-transfer catalysts, facilitating the reaction between the solid polyester and the molten TGIC.
-
Metal Carboxylates and Chelates: Certain metal compounds can coordinate with the epoxy ring, activating it for nucleophilic attack.
The presence of a catalyst can significantly influence the reaction kinetics, as detailed in the quantitative data section.
Quantitative Data
The curing kinetics of the TGIC-polyester system can be quantified using techniques like Differential Scanning Calorimetry (DSC). The data obtained from DSC allows for the determination of key kinetic parameters.
Kinetic Parameters of TGIC-Polyester Curing
The following table summarizes typical kinetic parameters for the curing reaction of a carboxylated polyester with TGIC, as determined by non-isothermal DSC.
| Parameter | Symbol | Typical Value | Method of Determination | Reference |
| Activation Energy | E_a | 92.14 kJ/mol | Kissinger & Doyle-Ozawa | [3] |
| Pre-exponential Factor | A | Varies with heating rate | Arrhenius Equation | |
| Reaction Order | n | ~0.93 | Crane Empirical Equation | [3] |
| Gelling Temperature | T_0 | ~97 °C | T-β Extrapolation | [3] |
| Curing Temperature (Peak) | T_p | ~159.6 °C | T-β Extrapolation | [3] |
| Post-Curing Temperature | T_f | ~195.98 °C | T-β Extrapolation | [3] |
Note: These values can vary depending on the specific polyester resin, the presence and type of catalyst, and the heating rate used during the analysis.
Mechanical and Physical Properties of Cured Coatings
The formation of a dense crosslinked network imparts excellent mechanical and physical properties to the final coating. The following table provides typical properties of TGIC-cured polyester powder coatings, along with the corresponding standard test methods.
| Property | ASTM/ISO Standard | Typical Value |
| Adhesion (Cross-hatch) | ASTM D3359 | 5B (100%) |
| Pencil Hardness | ASTM D3363 | H - 4H |
| Impact Resistance (Direct) | ASTM D2794 | 160+ in-lbs |
| Flexibility (Conical Mandrel) | ASTM D522 | 1/8 inch - No fracturing |
| Gloss (60°) | ASTM D523 | 30-99 |
| Salt Spray Resistance | ASTM B117 | 750 - 3,500 hours |
| Humidity Resistance | ASTM D2247 | 1,000+ hours |
Source: Data compiled from[4][5][6][7][8]
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Cure Kinetics Analysis
This protocol outlines the procedure for determining the curing kinetics of a TGIC-polyester powder coating using DSC.[9][10][11]
Objective: To determine the onset, peak, and end of the curing exotherm, and to calculate the heat of reaction (ΔH) and kinetic parameters.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
TGIC-polyester powder coating sample
-
Nitrogen gas supply for purging
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the powder coating sample into an aluminum DSC pan.
-
Seal the pan using a crimper. Prepare an empty, sealed pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Set the purge gas (e.g., nitrogen) to a flow rate of 20-50 mL/min.
-
-
Thermal Program (Non-isothermal):
-
Equilibrate the sample at a temperature below the glass transition temperature (Tg), typically around 25-30°C.
-
Ramp the temperature at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min) to a temperature above the completion of the curing exotherm, typically around 250-300°C.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
From the resulting thermogram, determine the onset temperature of curing (T_onset), the peak exothermic temperature (T_peak), and the end temperature of curing (T_end).
-
Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH_total).
-
By running the analysis at multiple heating rates, kinetic parameters such as the activation energy (E_a) can be calculated using models like the Kissinger or Ozawa-Flynn-Wall method.[3] The degree of cure at any given temperature can be calculated by comparing the partial heat of reaction up to that temperature with the total heat of reaction.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Monitoring Curing
This protocol describes the use of Attenuated Total Reflectance (ATR)-FTIR to monitor the chemical changes during the curing of a TGIC-polyester system in real-time.[12][13][14][15]
Objective: To qualitatively and semi-quantitatively track the consumption of epoxy and carboxylic acid functional groups and the formation of ester linkages.
Materials and Equipment:
-
FTIR spectrometer with an ATR accessory (e.g., diamond crystal)
-
Heated stage for the ATR accessory
-
TGIC-polyester powder coating sample
-
Software for time-resolved spectral acquisition
Procedure:
-
Instrument Setup:
-
Set up the FTIR spectrometer for ATR measurements.
-
Heat the ATR crystal to the desired isothermal curing temperature (e.g., 180°C).
-
Collect a background spectrum of the empty, heated ATR crystal.
-
-
Sample Application:
-
Place a small amount of the powder coating onto the pre-heated ATR crystal. The powder will melt and spread across the crystal surface.
-
-
Spectral Acquisition:
-
Immediately begin collecting FTIR spectra at regular time intervals (e.g., every 30 seconds) over the mid-IR range (typically 4000-650 cm⁻¹).
-
-
Data Analysis:
-
Monitor the change in the absorbance of characteristic peaks over time:
-
Epoxy group consumption: Decrease in the peak around 910 cm⁻¹ (epoxy ring C-O-C stretching).
-
Carboxylic acid consumption: Decrease in the broad O-H stretching band of the carboxylic acid dimer (around 3000 cm⁻¹) and the C=O stretching band (around 1700 cm⁻¹).
-
Ester group formation: Increase in the C=O stretching of the newly formed ester (around 1730 cm⁻¹) and the C-O stretching of the ester (around 1150-1250 cm⁻¹).
-
-
By normalizing the spectra and plotting the peak area or height of these key functional groups as a function of time, a reaction profile can be generated to assess the curing rate and completion.
-
Conclusion
This compound serves as a highly effective crosslinker for carboxyl-functional polymers, forming a robust and durable network through a thermally initiated addition reaction. The mechanism, kinetics, and final properties of the cured system can be thoroughly characterized using a combination of thermal analysis and spectroscopic techniques. This guide provides a foundational understanding and practical protocols for researchers and professionals working with TGIC-based crosslinking systems. For more detailed testing procedures, it is recommended to consult the specific ASTM and ISO standards referenced.[16][17][18][19][20][21][22][23][24][25]
References
- 1. Latest HAA and TGIC Polyester Powder Coating Resins in 2022 [architecturalpowdercoatingresins.com]
- 2. researchgate.net [researchgate.net]
- 3. Curing Kinetics Analysis of Polyester/TGIC Powder Coatings [cn-pci.com]
- 4. Diamond Vogel Powder Coatings TGIC Polyester Cure Chart [diamondvogel.com]
- 5. Super Durable Polyester Powder Coating — Powder Technology, Inc. [powdertechnology.com]
- 6. americoats.com [americoats.com]
- 7. eriepowder.com [eriepowder.com]
- 8. buyat.ppg.com [buyat.ppg.com]
- 9. showard-eng360.weebly.com [showard-eng360.weebly.com]
- 10. scribd.com [scribd.com]
- 11. qualitest.ae [qualitest.ae]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. [PDF] In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms | Semantic Scholar [semanticscholar.org]
- 15. Frontiers | In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms [frontiersin.org]
- 16. store.astm.org [store.astm.org]
- 17. 10xem.com [10xem.com]
- 18. standards.iteh.ai [standards.iteh.ai]
- 19. wewontech.com [wewontech.com]
- 20. scribd.com [scribd.com]
- 21. Understanding Powder Coatings Standards Around the World [chinapowdercoating.com]
- 22. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 23. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 24. ISO 8130-1-2019 "Powder coatings - Part 1: Particle size distribution by sieving" | NBCHAO [en1.nbchao.com]
- 25. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
An In-Depth Technical Guide to the Isomers and Purity Grades of Triglycidyl Isocyanurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triglycidyl isocyanurate (TGIC) is a trifunctional epoxy compound widely utilized as a cross-linking agent in polyester (B1180765) powder coatings, providing excellent durability and weather resistance.[1][2] Beyond its industrial applications, the α-isomer of TGIC, also known as Teroxirone, has been investigated as an experimental anti-tumor agent.[3] This guide provides a comprehensive overview of the isomers of TGIC, their physicochemical properties, commercially available purity grades, and detailed analytical methodologies for their characterization and quantification.
Isomers of this compound
This compound exists as a mixture of two diastereomeric racemates: the alpha (α) and beta (β) isomers.[2][4] These stereoisomers arise from the different spatial orientations of the three glycidyl (B131873) groups attached to the isocyanurate ring.[4] The α-isomer is the RRS/SSR racemate, while the β-isomer is the RRR/SSS racemate. The ratio of these isomers can significantly impact the material's properties and reactivity.
The α and β isomers exhibit distinct physicochemical properties, most notably their melting points and solubility in water.[3] The β-isomer has a significantly higher melting point and lower water solubility compared to the α-isomer.[3] Technical grade TGIC is typically a mixture of these two isomers, with the α-isomer being the predominant form.[4]
Comparative Physicochemical Properties of α- and β-TGIC
| Property | α-TGIC | β-TGIC | Technical Grade TGIC (Typical) |
| Melting Point (°C) | 105[3] | 156[3] | 90-125[3] |
| Water Solubility (g/L at 20-25°C) | 10.1[3] | 0.53[3] | 9[3] |
Purity Grades and Commercial Formulations
TGIC is commercially available in various technical grades, with "Araldite PT 810" and "TEPIC" being two of the most common.[1][2] These grades differ in their purity and the ratio of α to β isomers.
Commercial Grade Specifications
| Grade | Manufacturer | Purity (%) | Typical Isomer Ratio (α:β) | Key Features |
| Araldite PT 810 | Huntsman | >97[3] | Not explicitly stated, but primarily α-isomer | High reactivity, good weather resistance.[5][6] |
| TEPIC | Nissan Chemical | ~90[3] | 90:10[4] | Good heat resistance and outdoor durability.[7] |
The primary component of technical grade TGIC is the α-isomer, often comprising 76-80% of the mixture, with the β-isomer making up the remaining 20-24%.[4] Impurities in commercial TGIC can include residual epichlorohydrin (B41342) from the synthesis process, with concentrations typically below 100 ppm.
Analytical Methodologies
Accurate characterization of TGIC requires robust analytical methods to determine the isomeric ratio and assess purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed for this purpose.
Experimental Protocol 1: Quantification of TGIC Isomers by High-Performance Liquid Chromatography (HPLC)
This protocol is a representative method synthesized from established analytical procedures for TGIC.[8][9][10]
Objective: To separate and quantify the α and β isomers of TGIC in a bulk sample.
Instrumentation:
-
High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
TGIC reference standards (if available for individual isomers) or a well-characterized technical grade standard.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A typical starting point is a gradient elution to optimize separation. For example, a gradient from 28% to 85% acetonitrile in water over a set period.[9] The aqueous phase can be acidified with a small amount of phosphoric acid (e.g., to pH 3) to improve peak shape.[8]
-
Standard Preparation: Accurately weigh a known amount of TGIC standard and dissolve it in acetonitrile to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a sample of the TGIC to be analyzed and dissolve it in acetonitrile to a known concentration.
-
Chromatographic Conditions:
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Identify the peaks corresponding to the α and β isomers based on their retention times (the more polar α-isomer will typically elute earlier). Construct a calibration curve by plotting the peak area against the concentration for each isomer from the standard injections. Use the calibration curve to determine the concentration of each isomer in the sample. The percentage of each isomer can then be calculated.
Experimental Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on a published method for the determination of TGIC.[9]
Objective: To determine the purity of a TGIC sample and identify potential volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column suitable for the analysis of polar compounds (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[9]
Reagents:
-
Tetrahydrofuran (THF), HPLC grade.
-
Helium (carrier gas), high purity.
-
TGIC reference standard.
Procedure:
-
Standard Preparation: Prepare a stock solution of TGIC in THF. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the TGIC sample in THF.
-
GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[9]
-
Injector Temperature: 250°C.[9]
-
Oven Temperature Program: Initial temperature of 60°C, ramp to 300°C at 20°C/min, and hold for 8 minutes.[9]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[9]
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: For qualitative analysis of impurities.
-
Selected Ion Monitoring (SIM) Mode: For quantitative analysis of TGIC. Monitor ions m/z 297 (molecular ion) and 255.[9]
-
-
-
Analysis: Inject the standards and sample into the GC-MS system.
-
Data Analysis: In full scan mode, identify any impurity peaks by comparing their mass spectra to a spectral library. For quantification in SIM mode, create a calibration curve from the standard injections and determine the concentration of TGIC in the sample. The purity is calculated as the percentage of the main TGIC peak area relative to the total area of all peaks.
Visualizations
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. sielc.com [sielc.com]
- 3. This compound, Toxicological Evaluation and Limit Values for 2-Ethylhexyl acrylate, Propylene carbonate, Quaternary ammonium compounds, Triglycidyl isocyanurate, and Tripropyleneglycol diacrylate [www2.mst.dk]
- 4. inchem.org [inchem.org]
- 5. images02.cdn86.net [images02.cdn86.net]
- 6. specialchem.com [specialchem.com]
- 7. nissanchem-usa.com [nissanchem-usa.com]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 10. mdpi.com [mdpi.com]
In-Depth Technical Guide: Thermal Stability and Decomposition of Triglycidyl Isocyanurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triglycidyl isocyanurate (TGIC) is a trifunctional epoxy compound widely utilized as a cross-linking agent in polyester-based powder coatings, providing excellent durability, weather resistance, and thermal stability.[1][2] Its high reactivity, attributed to the three epoxy groups, also leads to its application in the manufacturing of electrical insulating materials, adhesives, and as a stabilizer in plastics.[3] Understanding the thermal stability and decomposition characteristics of TGIC is of paramount importance for ensuring safe handling, optimizing curing processes, and predicting the long-term performance of materials in which it is incorporated. This technical guide provides a comprehensive overview of the thermal behavior of TGIC, detailing its decomposition pathways and the experimental methodologies used for its characterization.
Thermal Stability of this compound
This compound is a white crystalline solid with a melting point ranging from 90°C to 125°C, depending on its purity and isomeric composition (it exists as α and β stereoisomers).[3] While stable under recommended storage conditions, TGIC can undergo hazardous autopolymerization when heated to temperatures exceeding 120°C for extended periods.[1][4] This reactivity is a key consideration in its storage and processing.
The thermal stability of TGIC has been primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the amount of volatile products formed. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transition temperatures, and the heat of reaction for decomposition or polymerization.
Quantitative Thermal Analysis Data
The following table summarizes key quantitative data related to the thermal stability and decomposition of this compound based on available literature.
| Parameter | Value | Analytical Method | Notes |
| Melting Point | 90-125 °C | DSC | Varies with purity and isomeric form.[3] |
| Autopolymerization Temperature | > 120 °C | - | Occurs with prolonged heating.[1][4] |
| Onset Decomposition Temperature (in inert atmosphere) | > 240 °C | TGA | Decomposition begins to occur above this temperature.[1] |
Experimental Protocols
A thorough understanding of the thermal properties of TGIC necessitates precise and well-defined experimental methodologies. The following sections detail the typical protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) as applied to TGIC.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of TGIC by measuring mass loss as a function of temperature.
Instrumentation: A thermogravimetric analyzer capable of operating up to at least 600°C with a sensitive microbalance.
Experimental Parameters:
-
Sample Preparation: A small sample of pure TGIC powder (typically 5-10 mg) is weighed accurately into an inert crucible (e.g., alumina (B75360) or platinum).
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate. Common heating rates for studying polymer decomposition are 10°C/min or 20°C/min.
-
Data Analysis: The TGA thermogram (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass at the final temperature.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and observe any exothermic or endothermic transitions associated with the decomposition or polymerization of TGIC.
Instrumentation: A differential scanning calorimeter.
Experimental Parameters:
-
Sample Preparation: A small, accurately weighed sample of TGIC (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan.
-
Reference: An empty, sealed pan is used as a reference.
-
Atmosphere: The analysis is performed under an inert atmosphere (e.g., nitrogen) with a constant purge gas flow.
-
Temperature Program: A typical DSC scan for TGIC involves heating the sample from ambient temperature to a temperature above its melting point (e.g., 25°C to 200°C) at a controlled heating rate, commonly 10°C/min.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks corresponding to melting and any exothermic peaks that may indicate polymerization or decomposition.
Thermal Decomposition Pathway
The thermal decomposition of this compound is a complex process involving the breakdown of the isocyanurate ring and the glycidyl (B131873) groups. Under fire conditions, the primary decomposition products are carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1][2]
To elucidate the detailed decomposition mechanism, advanced analytical techniques such as TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are employed. These hyphenated techniques allow for the identification of the volatile compounds evolved at different stages of the decomposition process.
Based on the known reactivity of epoxy and isocyanurate structures, a plausible decomposition pathway can be proposed. The initial stages of decomposition likely involve the opening of the highly strained epoxy rings, which can lead to polymerization or the formation of smaller, volatile fragments. At higher temperatures, the isocyanurate ring, which is more thermally stable, will start to decompose.
Below is a generalized logical workflow for the analysis of TGIC's thermal decomposition.
References
- 1. This compound | C12H15N3O6 | CID 17142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. This compound, Toxicological Evaluation and Limit Values for 2-Ethylhexyl acrylate, Propylene carbonate, Quaternary ammonium compounds, Triglycidyl isocyanurate, and Tripropyleneglycol diacrylate [www2.mst.dk]
Spectroscopic data (NMR, IR, Mass Spec) of Triglycidyl isocyanurate
An In-depth Technical Guide to the Spectroscopic Data of Triglycidyl Isocyanurate
This technical guide provides a comprehensive overview of the spectroscopic data for this compound (TGIC), a key crosslinking agent in powder coatings and other polymer systems. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in drug development and material science who require a thorough understanding of the structural characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 4.08 - 4.16 | m | 6H | -N-CH₂ -CH(O)CH₂ |
| 3.27 - 3.28 | m | 3H | -N-CH₂-CH (O)CH₂ |
| 2.71 - 2.85 | m | 6H | -N-CH₂-CH(O)CH₂ |
Note: Data sourced from patent CN102603721A.
Table 2: Estimated ¹³C NMR Spectroscopic Data of this compound
| Estimated Chemical Shift (δ) ppm | Carbon Assignment |
| 149 - 151 | C =O (Isocyanurate ring) |
| 49 - 51 | -N-CH₂-CH (O)CH₂ |
| 44 - 46 | -N-CH₂-CH(O)CH₂ |
| 41 - 43 | -N-CH₂ -CH(O)CH₂ |
Infrared (IR) Spectroscopy
Table 3: Significant IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3000 | Medium | C-H stretch (epoxide ring) |
| ~2930 | Medium | Asymmetric CH₂ stretch |
| ~2870 | Medium | Symmetric CH₂ stretch |
| ~1698 | Strong | C=O stretch (isocyanurate ring)[1] |
| ~1460 | Medium | CH₂ scissoring |
| ~1260 | Strong | C-N stretch |
| ~915 | Strong | Asymmetric epoxide ring stretch |
| ~840 | Strong | Symmetric epoxide ring stretch |
Note: Peak positions are approximated from the available FTIR spectrum and literature data on similar compounds.[1]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Fragmentation Data of this compound
| m/z | Proposed Fragment |
| 297 | [M]⁺ (Molecular Ion) |
| 264 | [M - CH₂O]⁺ |
| 255 | [M - C₂H₂O]⁺ |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is designed for acquiring both ¹H and ¹³C NMR spectra of solid this compound.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of pure this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Referencing: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Referencing: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
This protocol describes the acquisition of an FTIR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique.
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol, followed by a dry cloth.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of powdered this compound onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Lower the ATR press to ensure firm and even contact between the sample and the crystal.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
The resulting spectrum should be baseline-corrected and displayed in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as acetone (B3395972) or ethyl acetate.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
GC-MS Parameters:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40 - 400.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the Spectroscopic Analysis of this compound.
Caption: Proposed Mass Spectrometry Fragmentation of this compound.
References
The Pivotal Role of Triglycidyl Isocyanurate in Advanced Polymer Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Triglycidyl isocyanurate (TGIC), a tri-functional epoxy compound, holds a significant position in polymer chemistry, primarily as a highly effective crosslinking agent. Its unique molecular structure allows it to form robust, three-dimensional networks in polymers, leading to substantial enhancements in their mechanical, thermal, and chemical properties. This technical guide provides an in-depth exploration of TGIC's synthesis, its critical role in polymer modification—particularly in polyester (B1180765) powder coatings—and the experimental methodologies used for its application and characterization.
Chemical Structure and Properties of this compound
This compound (CAS No: 2451-62-9) is a heterocyclic organic compound featuring a central isocyanurate ring to which three glycidyl (B131873) (epoxide) groups are attached. This trifunctional nature is the key to its potent crosslinking capabilities.
Key Properties:
-
Appearance: White granular solid or powder.[1]
-
Molecular Formula: C₁₂H₁₅N₃O₆
-
Molecular Weight: 297.27 g/mol
-
Melting Point: 90-110 °C[2]
-
Solubility: Soluble in many organic solvents, but sparingly soluble in water.
Synthesis of this compound: Experimental Protocol
The synthesis of TGIC is a multi-step process, with the most common method involving the reaction of cyanuric acid with an excess of epichlorohydrin, followed by dehydrochlorination.
A. Two-Step Synthesis from Cyanuric Acid and Epichlorohydrin
This common industrial method involves two key stages: the addition reaction to form a chlorohydrin intermediate, followed by cyclization (dehydrochlorination) to form the final epoxy groups.
Materials:
-
Cyanuric Acid
-
Epichlorohydrin
-
Phase Transfer Catalyst (e.g., Benzyl Trimethyl Ammonium Chloride)
-
Sodium Hydroxide (B78521)
Procedure:
-
Addition Reaction:
-
Dehydrochlorination (Cyclization):
-
Cool the reaction mixture to room temperature (25-30°C).[3]
-
Extract the organic phase using dichloromethane.[3]
-
To the organic extract, add a solution of sodium hydroxide portion-wise while maintaining a low temperature (e.g., 10-15°C) to initiate the dehydrochlorination, forming the three epoxide rings.[3]
-
-
Purification:
-
Filter the reaction mixture to remove the formed sodium chloride.[3]
-
Distill the filtrate under vacuum to remove the dichloromethane and excess epichlorohydrin, resulting in a crude TGIC oil.[3]
-
Add methanol to the oil at an elevated temperature (e.g., 45-50°C) and then cool to 0-5°C to precipitate the solid TGIC.[3]
-
Filter the precipitate, wash with cold methanol, and dry under vacuum to obtain the purified this compound.[3]
-
A high yield of over 95% can be achieved with optimized process conditions.[4]
The Core Function of TGIC: Crosslinking in Polymer Systems
TGIC's primary application in polymer chemistry is as a crosslinking agent, particularly for polymers containing carboxyl functional groups, such as carboxyl-terminated polyester resins.[5] This is the foundational chemistry for a large segment of the powder coatings industry.
The Crosslinking Reaction Mechanism
The curing process is a thermally initiated addition reaction. The epoxy groups of TGIC react with the carboxylic acid groups of the polyester resin. This reaction proceeds without the formation of any volatile byproducts, which is a significant advantage in applications like powder coatings.[5]
The reaction can be accelerated by the use of catalysts.[6] The curing typically occurs at temperatures ranging from 160 to 200°C for a duration of 10 to 15 minutes.[5]
Below is a diagram illustrating the fundamental crosslinking reaction between a carboxyl-terminated polyester and TGIC.
References
- 1. A kind of production method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. neochemical.ru [neochemical.ru]
- 3. An Improved Process For Preparation Of this compound [quickcompany.in]
- 4. SYNTHESIS OF this compound | Semantic Scholar [semanticscholar.org]
- 5. Latest HAA and TGIC Polyester Powder Coating Resins in 2022 [architecturalpowdercoatingresins.com]
- 6. danickspecialties.com [danickspecialties.com]
Methodological & Application
Application Notes and Protocols: Triglycidyl Isocyanurate (TGIC) as a Crosslinking Agent for Polyester Resins
Abstract: This document provides detailed application notes and experimental protocols for the use of Triglycidyl Isocyanurate (TGIC) as a crosslinking agent for carboxyl-terminated polyester (B1180765) resins, primarily in the context of powder coatings. It is intended for researchers, scientists, and professionals in materials science and drug development who are working with thermosetting polymer systems. Included are protocols for polyester resin synthesis, powder coating formulation and application, and characterization of the cured coatings. Quantitative data on the performance of TGIC-cured polyester resins are summarized, and key chemical reactions and experimental workflows are visualized.
Introduction
This compound (TGIC) is a trifunctional epoxy compound widely used as a crosslinking agent, or curative, for polymers containing carboxyl functional groups, most notably saturated polyester resins.[1] The reaction between the epoxy groups of TGIC and the carboxyl groups of the polyester forms a durable, highly crosslinked thermoset network. This system is the foundation for a significant portion of the powder coatings market, especially for applications requiring excellent outdoor durability, chemical resistance, and mechanical properties.[2][3]
The crosslinking reaction is an addition reaction, meaning no volatile byproducts are generated during the cure, which allows for the formation of thick, defect-free films.[4] TGIC-cured polyester coatings are known for their superior adhesion, flexibility, impact resistance, and resistance to weathering and UV degradation, making them suitable for architectural, automotive, and industrial applications.[1][5]
These notes will provide a comprehensive guide to the formulation, application, and testing of TGIC-crosslinked polyester resin systems.
Chemical Reaction and Crosslinking Mechanism
The curing of a carboxyl-terminated polyester resin with TGIC proceeds through the reaction of the carboxylic acid groups on the polyester backbone with the epoxy (glycidyl) groups of the TGIC molecule.[2] This reaction, an esterification, is thermally initiated and can be accelerated by catalysts. The result is a dense, three-dimensional polymer network.[1]
Caption: Chemical crosslinking of polyester resin with TGIC.
Quantitative Data Summary
The performance of TGIC-cured polyester coatings can be tailored by adjusting the formulation and curing conditions. The following tables summarize typical properties and formulation guidelines.
Table 1: Typical Formulation for a White TGIC-Polyester Powder Coating
| Component | Function | Parts by Weight |
| Carboxyl-Terminated Polyester Resin | Binder | 55 - 62 |
| This compound (TGIC) | Crosslinking Agent | 4 - 5 |
| Titanium Dioxide (TiO₂) | Pigment (White) | 30 - 40 |
| Flow Control Agent | Promotes smooth film | 0.5 - 1.5 |
| Benzoin | Degassing Agent | 0.2 - 0.5 |
| Total | 100 |
Table 2: Typical Properties of Cured TGIC-Polyester Coatings
| Property | ASTM Method | Typical Value |
| Film Thickness | D1186 | 1.5 - 6.0 mils (38 - 152 µm) |
| Gloss (60°) | D523 | 30 - 99 |
| Adhesion (Cross-hatch) | D3359 (Method B) | 5B (100% adhesion)[6] |
| Pencil Hardness | D3363 | H - 4H[7] |
| Impact Resistance (Direct) | D2794 | Up to 160 in-lbs[6] |
| Flexibility (Conical Mandrel) | D522 | 1/8 inch, no cracking[6] |
| Salt Spray Resistance | B117 | >500 hours with <1/16" scribe creep[6] |
Table 3: Typical Curing Schedules
| Temperature | Time |
| 180°C (356°F) | 20 minutes |
| 190°C (374°F) | 15 minutes |
| 200°C (392°F) | 10 minutes[6] |
| 215°C (419°F) | 8 minutes |
Experimental Protocols
The following section provides detailed methodologies for the synthesis of a carboxyl-terminated polyester resin, its formulation into a powder coating, and the subsequent characterization of the cured film.
Caption: Overall experimental workflow.
Protocol for Synthesis of Carboxyl-Terminated Polyester Resin
This protocol describes a two-stage melt condensation process to produce a carboxyl-terminated polyester resin suitable for crosslinking with TGIC.[8]
Materials:
-
Neopentyl Glycol (NPG)
-
Terephthalic Acid (TPA)
-
Isophthalic Acid (IPA)
-
Esterification Catalyst (e.g., Dibutyltin oxide)
-
Nitrogen gas supply
-
Reaction kettle equipped with a stirrer, thermometer, nitrogen inlet, and condenser.
Procedure:
Stage 1: Hydroxyl-Terminated Prepolymer Synthesis
-
Charge the reaction kettle with the polyol component (e.g., Neopentyl Glycol) and the esterification catalyst.
-
Begin stirring and purge the system with nitrogen gas.
-
Gradually heat the mixture to 130-135°C until the polyol is completely melted.
-
Add the di-acid components (e.g., a mixture of Terephthalic Acid and Isophthalic Acid).
-
Increase the temperature to 230-240°C and maintain it, allowing the esterification reaction to proceed. Water will be evolved and removed via the condenser.
-
Monitor the reaction by periodically measuring the acid value of the resin. Continue the reaction until the acid value is below 5 mg KOH/g.
-
Cool the reaction mixture to approximately 170°C.
Stage 2: Carboxylation
-
Add an additional amount of di-acid or an acid anhydride (B1165640) (e.g., Isophthalic Acid or Trimellitic Anhydride) to the hydroxyl-terminated prepolymer from Stage 1.[9]
-
Gradually increase the temperature back to 235-240°C.
-
Continue the reaction until the desired acid value for the final carboxyl-terminated resin is achieved (typically in the range of 20-35 mg KOH/g).
-
Once the target acid value is reached, cool the molten resin and discharge it from the reactor.
-
Allow the resin to solidify completely before crushing or flaking it for use in the powder coating formulation.
Protocol for Preparation of TGIC-Polyester Powder Coating
Materials:
-
Synthesized Carboxyl-Terminated Polyester Resin
-
TGIC
-
Pigments (e.g., Titanium Dioxide)
-
Flow Control Agent
-
Benzoin
-
High-speed mixer
-
Twin-screw extruder
-
Chiller rolls
-
Grinder/Mill
-
Sieve (e.g., 140 mesh)
Procedure:
-
Accurately weigh all components according to the desired formulation (see Table 1).
-
Combine all components in a high-speed mixer and premix for 2-3 minutes until a homogeneous dry blend is obtained.
-
Feed the premixed powder into a twin-screw extruder. The extrusion temperature should be maintained between 80-110°C to ensure melting and homogenization without initiating the curing reaction.
-
The molten extrudate is passed through chiller rolls to rapidly cool and solidify it into a brittle sheet.
-
Grind the cooled extrudate into a fine powder using a suitable mill.
-
Sieve the powder to obtain the desired particle size distribution (e.g., less than 106 µm).
Protocol for Coating Application and Curing
Materials:
-
Prepared TGIC-Polyester Powder
-
Test panels (e.g., cold-rolled steel, 24-gauge)
-
Substrate cleaning and pretreatment chemicals
-
Electrostatic spray gun
-
Curing oven
Procedure:
-
Substrate Preparation: Thoroughly clean and degrease the test panels. For optimal adhesion and corrosion resistance, a chemical conversion coating (e.g., zinc phosphate (B84403) or iron phosphate) is strongly recommended.
-
Electrostatic Application: Ground the test panel and apply the powder coating using an electrostatic spray gun to achieve the desired film thickness.
-
Curing: Place the coated panels in a preheated curing oven. Follow the recommended curing schedule (see Table 3), ensuring the specified time and temperature are achieved for the substrate itself (peak metal temperature).
-
After the curing cycle is complete, remove the panels from the oven and allow them to cool to room temperature before testing.
Characterization Protocols
Thermal Analysis
5.1.1 Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) of the uncured and cured resin and to study the cure kinetics.[10][11]
Procedure:
-
Accurately weigh 5-10 mg of the powder coating into an aluminum DSC pan.
-
Place the pan in the DSC cell.
-
For cure analysis, heat the sample at a constant rate (e.g., 10°C/min) from room temperature to approximately 250°C in a nitrogen atmosphere. The resulting exotherm represents the curing reaction.
-
To determine the Tg of a cured sample, first, run a heating cycle as described above, then cool the sample rapidly, and perform a second heating scan at the same rate. The Tg is determined from the inflection point in the baseline of the second scan.
5.1.2 Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and decomposition profile of the cured coating.[12][13]
Procedure:
-
Place a 10-15 mg sample of the cured coating into a TGA pan.
-
Heat the sample from room temperature to 600-800°C at a heating rate of 10-20°C/min in a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss as a function of temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.
Mechanical and Performance Testing
The following protocols are based on ASTM standards and are used to evaluate the physical properties of the cured coating.
5.2.1 Pencil Hardness (ASTM D3363)
This test assesses the surface hardness and cure of the coating.[14][15]
Procedure:
-
Place the cured panel on a firm, level surface.
-
Using a set of calibrated pencils of increasing hardness (e.g., 6B to 6H), start with a softer pencil.
-
Hold the pencil at a 45° angle to the surface and push it forward with uniform pressure, sufficient to either scratch the coating or have the lead crumble.[16]
-
The pencil hardness is reported as the hardest pencil that does not scratch or gouge the coating film.
5.2.2 Impact Resistance (ASTM D2794)
This test measures the coating's ability to resist cracking upon rapid deformation.[17][18]
Procedure:
-
Place the coated panel on the base of the impact tester.
-
A standard weight is dropped from a specified height onto an indenter that deforms the coating.[19]
-
Gradually increase the height of the drop until the coating shows signs of cracking at the point of impact.
-
The impact resistance is reported in inch-pounds (or kg-meters) as the maximum impact the coating can withstand without cracking. Both direct (intrusion) and reverse (extrusion) impacts are typically measured.
5.2.3 Adhesion (ASTM D3359, Method B)
This test evaluates how well the coating is bonded to the substrate.[20][21]
Procedure:
-
Using a special cross-hatch cutting tool, make a grid of 6 parallel cuts and another 6 cuts at 90 degrees to the first set, ensuring the cuts penetrate through the coating to the substrate.[22]
-
Brush the area lightly to remove any detached flakes.
-
Apply a specified pressure-sensitive tape firmly over the lattice.
-
After 60-90 seconds, rapidly pull the tape off at a 180° angle.[22]
-
Examine the grid area and classify the adhesion on a scale from 5B (no detachment) to 0B (more than 65% of the area removed) by comparing it to the standard's illustrations.[23]
Conclusion
TGIC-cured polyester resins offer a versatile and high-performance coating solution. By carefully controlling the synthesis of the polyester resin and the formulation of the powder coating, a wide range of desirable properties can be achieved. The protocols outlined in this document provide a framework for the reproducible preparation and comprehensive characterization of these materials, enabling further research and development in this field.
References
- 1. nbinno.com [nbinno.com]
- 2. Technology Interchange: Polyester Powder Coatings: TGIC vs. HAA > Powder Coated Tough Magazine [powdercoatedtough.com]
- 3. Latest HAA and TGIC Polyester Powder Coating Resins in 2022 [architecturalpowdercoatingresins.com]
- 4. chemquest.com [chemquest.com]
- 5. ulprospector.com [ulprospector.com]
- 6. axalta.com [axalta.com]
- 7. buyat.ppg.com [buyat.ppg.com]
- 8. matsc.ktu.lt [matsc.ktu.lt]
- 9. WO2001070893A2 - Carboxyl-functional polyester epoxy resin powder coatings based on 1,3-propanediol - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. tainstruments.com [tainstruments.com]
- 12. tainstruments.com [tainstruments.com]
- 13. infinitalab.com [infinitalab.com]
- 14. store.astm.org [store.astm.org]
- 15. micomlab.com [micomlab.com]
- 16. m.youtube.com [m.youtube.com]
- 17. ASTM D2794: Impact Resistance Test Explained [croccoatings.com]
- 18. micomlab.com [micomlab.com]
- 19. trl.com [trl.com]
- 20. hightower-labs.com [hightower-labs.com]
- 21. micomlab.com [micomlab.com]
- 22. blog.chasecorp.com [blog.chasecorp.com]
- 23. qualtechproductsindustry.com [qualtechproductsindustry.com]
Application Notes: Curing Kinetics of Triglycidyl Isocyanurate (TGIC) with Carboxyl-Terminated Polymers
Introduction
Triglycidyl isocyanurate (TGIC) is a widely used crosslinking agent, particularly for carboxyl-terminated polyester (B1180765) and polyacrylate resins in the formulation of powder coatings. The curing process involves a chemical reaction between the epoxy groups of TGIC and the carboxyl groups of the polymer backbone.[1][2][3] This reaction forms a durable, crosslinked thermoset network, offering excellent mechanical properties, chemical resistance, and weatherability, making it suitable for various applications, including architectural coatings and automotive parts.[2][4] Understanding the curing kinetics of these systems is paramount for optimizing processing parameters, ensuring complete curing, and achieving desired final properties in the coating. This document provides an overview of the curing mechanism, quantitative kinetic data, and detailed protocols for analytical techniques used to study these kinetics.
Curing Reaction Mechanism
The curing of carboxyl-terminated polymers with TGIC is an addition reaction. The nucleophilic carboxyl group attacks the electrophilic carbon of the epoxy ring on the TGIC molecule. This ring-opening reaction results in the formation of a stable ester linkage and a secondary hydroxyl group.[1][4] This newly formed hydroxyl group can further catalyze the reaction between another carboxyl group and an epoxy group, leading to an auto-catalytic effect in some systems. As there is no emission of volatile by-products, this curing process is advantageous for creating smooth, defect-free films.[1][3]
References
Formulation and Evaluation of TGIC-Based Powder Coatings: An Experimental Guide
Application Note & Protocol
Introduction
Triglycidyl isocyanurate (TGIC) serves as a crucial cross-linking agent for polyester-based powder coatings, renowned for their exceptional durability, superior weather and UV resistance, and robust mechanical properties.[1][2][3][4] The curing process involves a chemical reaction between the epoxy groups of TGIC and the carboxyl functional groups of the polyester (B1180765) resin, forming a dense, cross-linked polymer network upon heating.[2][3] This reaction, which occurs without the emission of volatile organic compounds (VOCs), makes TGIC-based powder coatings an environmentally friendly option for a wide range of applications, including architectural elements, automotive parts, and outdoor furniture.[5][6] This document provides detailed protocols for the formulation, application, and characterization of TGIC-based powder coatings for experimental research.
Materials and Equipment
1.1 Materials
-
Carboxyl-functional polyester resin
-
This compound (TGIC) curing agent[2]
-
Titanium dioxide (TiO2) (e.g., Kronos 2310) or other pigments[7][8]
-
Flow control agent (e.g., Modaflow Powder III)[7]
-
Degassing agent (e.g., Benzoin)[7]
-
Catalyst (optional, e.g., Choline chloride)[7]
-
Substrate panels for coating (e.g., steel or aluminum panels)[9]
-
Cleaning solvents (e.g., acetone, isopropanol)
1.2 Equipment
-
High-speed mixer
-
Grinding mill (e.g., centrifugal or jet mill)[11]
-
Sieve shaker with various mesh sizes
-
Curing oven[5]
-
Gel time tester (hot plate)[12]
-
Particle size analyzer (e.g., laser diffraction)[12]
-
Film thickness gauge
-
Cross-hatch adhesion tester[14]
-
Gloss meter
Experimental Formulations
The formulation of a TGIC-based powder coating can be varied to achieve desired properties. Below are example formulations for a white gloss coating. The ratio of polyester resin to TGIC is typically determined by the equivalent weights of the resin's carboxyl groups and TGIC's epoxy groups, often around 93:7 by weight.[8]
Table 1: Example Formulations for TGIC-Based Powder Coatings (Parts by Weight)
| Component | Formulation A (Standard) | Formulation B (Modified) | Function |
| Carboxyl-Functional Polyester Resin | 55.8 | 54.0 | Primary binder, provides core properties |
| TGIC Curing Agent | 4.2 | 4.0 | Cross-linking agent |
| Titanium Dioxide (TiO2) | 40.0 | 38.0 | Pigment for color and opacity |
| Flow Control Agent | 0.5 | 1.0 | Promotes a smooth, level surface |
| Benzoin | 0.3 | 0.5 | Degassing agent to prevent pinholes |
| Barium Sulfate (Filler) | - | 2.5 | Filler to modify properties and reduce cost |
| Total | 100.8 | 100.0 | |
| Resin:TGIC Ratio | 93:7 | 93.1:6.9 | Critical for proper curing and performance |
Note: The exact quantities should be calculated based on the specific equivalent weights of the chosen resin and TGIC.
Experimental Protocols
3.1. Preparation of the Powder Coating
This protocol describes the manufacturing process for a batch of experimental powder coating.
Protocol 1: Powder Coating Manufacturing
-
Premixing:
-
Accurately weigh all the formulation components as per Table 1.
-
Combine all components in a high-speed mixer.
-
Mix for 2-3 minutes until a homogeneous powder blend is obtained.[7]
-
-
Extrusion:
-
Set the temperature zones of the twin-screw extruder. A typical setup is Zone 1 at 50-80°C and Zone 2 at 80-120°C.[7][15]
-
Feed the premixed powder into the extruder. The process melts the resin and disperses the other components, creating a uniform molten mass.[7]
-
The molten extrudate is then passed through chill rolls to cool and solidify into a brittle sheet.[11]
-
-
Grinding and Sieving:
-
Break the cooled, brittle sheet into smaller chips.
-
Feed the chips into a grinding mill to reduce them to a fine powder.[11]
-
Sieve the ground powder to achieve the desired particle size distribution, typically between 20 and 100 micrometers.
-
3.2. Application and Curing
Protocol 2: Coating Application and Curing
-
Substrate Preparation:
-
Thoroughly clean the substrate panels (e.g., Bonderite 1000 steel panels) with a suitable solvent to remove any grease, oil, or contaminants.[9]
-
Ensure the panels are completely dry before coating.
-
-
Electrostatic Application:
-
Ground the substrate panel.
-
Use an electrostatic spray gun to apply the powder coating onto the panel. Aim for a uniform film thickness, typically between 1.5 and 6.0 mils (38-152 µm).[9]
-
-
Curing:
-
Place the coated panels in a preheated curing oven.
-
Cure according to a defined schedule, for example, 10-15 minutes at 160-200°C.[1] The exact time and temperature will depend on the specific formulation and substrate thickness.[9]
-
After curing, remove the panels from the oven and allow them to cool to room temperature.
-
Characterization Protocols
The following protocols are for the evaluation of the uncured powder and the cured coating.
Protocol 3: Thermal Analysis by DSC
-
Accurately weigh 5-10 mg of the uncured powder coating into an aluminum DSC pan.
-
Place the pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the heat flow to determine the glass transition temperature (Tg), melting temperature, and the exothermic curing reaction profile.[7][12]
Protocol 4: Gel Time Determination (ASTM D4217)
-
Preheat a hot plate to a specified temperature (e.g., 180-200°C).[12]
-
Place approximately 0.25 g of the powder coating onto the hot surface.[12]
-
Start a timer and stir the molten powder with a wooden spatula.[12]
-
The gel time is the point at which the powder transitions to a solid gel and can no longer be stirred.[12] Record the time and temperature.
Protocol 5: Mechanical Properties of the Cured Coating
-
Impact Resistance (ASTM D2794):
-
Use a falling weight impact tester.
-
Place a coated panel in the tester.
-
Drop a standard weight from increasing heights onto the coated surface (direct impact) and the reverse side (reverse impact).[14]
-
The result is reported as the maximum impact (in-lbs) the coating can withstand without cracking or delamination.[9]
-
-
Flexibility - Mandrel Bend Test (ASTM D522):
-
Adhesion - Cross-Hatch Test (ASTM D3359):
-
Use a special cross-hatch cutter to scribe a lattice pattern through the coating to the substrate.[14]
-
Apply a specified pressure-sensitive tape over the lattice and then rapidly remove it.[14]
-
Evaluate the amount of coating removed by the tape. Adhesion is rated on a scale from 5B (no detachment) to 0B (more than 65% detachment).[4][9]
-
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 2: Thermal and Physical Properties of Uncured Powder
| Property | Formulation A | Formulation B | Test Method |
| Glass Transition Temp. (Tg) (°C) | Value | Value | DSC |
| Gel Time @ 200°C (seconds) | Value | Value | ASTM D4217 |
| Mean Particle Size (D50) (µm) | Value | Value | Laser Diffraction |
Table 3: Mechanical and Film Properties of Cured Coating
| Property | Formulation A | Formulation B | Test Method |
| Film Thickness (µm) | Value | Value | - |
| Gloss @ 60° | Value | Value | ASTM D523 |
| Pencil Hardness | Value | Value | ASTM D3363 |
| Adhesion (0B-5B) | Value | Value | ASTM D3359 |
| Impact Resistance (Direct, in-lbs) | Value | Value | ASTM D2794 |
| Impact Resistance (Reverse, in-lbs) | Value | Value | ASTM D2794 |
| Flexibility (Mandrel Bend) | Value | Value | ASTM D522 |
Visualizations
Caption: Curing mechanism of TGIC-polyester powder coatings.
Caption: Experimental workflow for TGIC powder coating formulation.
References
- 1. Latest HAA and TGIC Polyester Powder Coating Resins in 2022 [architecturalpowdercoatingresins.com]
- 2. What Is TGIC Powder Coat? - PCOTEC [pcotec-coating.com]
- 3. nbinno.com [nbinno.com]
- 4. Diamond Vogel Powder Coatings TGIC Polyester Cure Chart [diamondvogel.com]
- 5. cdn.ymaws.com [cdn.ymaws.com]
- 6. Allnex | TGIC Powder Coating And HAA Polyester Resins - allnex [allnex.com]
- 7. pcimag.com [pcimag.com]
- 8. neochemical.ru [neochemical.ru]
- 9. axalta.com [axalta.com]
- 10. mdpi.com [mdpi.com]
- 11. paint.org [paint.org]
- 12. specialchem.com [specialchem.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Triglycidyl Isocyanurate (TGIC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triglycidyl isocyanurate (TGIC) is a chemical compound extensively used as a cross-linking agent in polyester (B1180765) powder coatings.[1][2][3] Due to its potential to cause skin sensitization, asthma, and genetic defects, monitoring its presence in various environmental and occupational samples is of paramount importance.[1][2][3] This document provides detailed application notes and protocols for the accurate quantification of TGIC using modern analytical techniques.
Analytical Techniques Overview
The primary methods for the quantification of TGIC are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.[2][4] Ultra-Performance Liquid Chromatography (UPLC), a high-resolution version of HPLC, has also been successfully employed.[5][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for TGIC analysis. When coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS), it offers excellent sensitivity and specificity.[1][5] Reversed-phase chromatography is the most common separation mode.[1][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and selective method for TGIC determination.[2][4][8] It is particularly advantageous as TGIC does not possess a strong UV chromophore, making detection by UV-based HPLC less sensitive.[2][8]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique provides high-throughput analysis with superior resolution and sensitivity, making it ideal for detecting low levels of TGIC in complex matrices.[5][6][9]
Quantitative Data Summary
The following tables summarize the quantitative data from various analytical methods for TGIC quantification.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | HPLC-DAD[1][3] | UPLC-MS/MS[5][6] |
| Sample Matrix | Workplace Air | Workplace Air |
| Limit of Detection (LOD) | 23 ng/m³ | 50 ng/filter (equivalent to 0.2 µg/m³)[5][9] |
| Limit of Quantification (LOQ) | 70 ng/m³ | 170 ng/filter (equivalent to 0.7 µg/m³)[5][9] |
| Measurement Range | 2 to 40 µg/m³ for a 720 L air sample | 480 to 24,000 ng/sample (equivalent to 2 to 100 µg/m³ for a 240 L air sample)[5] |
| Accuracy | - | 97 ± 3%[5][6] |
| Precision (Intra- and Inter-day) | - | <4%[5][6] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Parameter | GC-MS[2][4][8] |
| Sample Matrix | Occupational Hygiene Samples (swabs, gloves, suits, filters) |
| Limit of Detection (LOD) | 0.002 µg/mL[2][8] |
| Recovery (%) | Gloves: 114 ± 1.9; Swabs: 73 ± 6.5; Whole Suit: 108 - 125; Filter: 79 ± 8[2][4][8] |
Experimental Protocols
Protocol 1: Quantification of TGIC in Workplace Air by HPLC-DAD
This protocol is based on the method described for the determination of TGIC in workplace air.[1][3]
1. Sample Collection:
-
Collect workplace air samples on a polypropylene (B1209903) filter.
2. Sample Preparation:
-
Extract the filter with acetonitrile (B52724).
3. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a Diode-Array Detector (HPLC-DAD).
-
Column: Ultra C18 column.[1]
-
Mobile Phase: Acetonitrile and water in a reverse-phase system.[1]
-
Flow Rate: As per instrument manufacturer's recommendation for the selected column.
-
Injection Volume: Typically 10-20 µL.
-
Detection: Diode-Array Detector, monitor for the characteristic absorbance of TGIC.
4. Calibration:
-
Prepare a series of standard solutions of TGIC in acetonitrile.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
5. Quantification:
-
Inject the extracted sample solution into the HPLC system.
-
Determine the concentration of TGIC in the sample by comparing its peak area to the calibration curve.
Protocol 2: Quantification of TGIC in Workplace Air by UPLC-MS/MS
This protocol is adapted from a method for the analysis of TGIC in air samples using UPLC-MS/MS.[5][10]
1. Sample Collection:
-
Collect air samples on Accu-cap™ filters.[5]
2. Sample Preparation:
-
Extract the filters with a mixture of acetonitrile/acetone (95/5).[5]
-
Dilute the extract with three volumes of water.[5]
3. UPLC-MS/MS Conditions:
-
Instrument: Ultra-Performance Liquid Chromatograph coupled to a tandem mass spectrometer.
-
Column: Suitable reversed-phase UPLC column.
-
Mobile Phase: A gradient of acetonitrile and water (for MS compatibility, use formic acid instead of phosphoric acid).[7]
-
Flow Rate: Optimized for the UPLC column dimensions.
-
Injection Volume: Typically 1-5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Adduct: Monitor for the sodium adduct of TGIC ([M+Na]+).[5]
-
MS/MS Mode: Monitor specific precursor-to-product ion transitions for TGIC for high selectivity.
-
4. Calibration:
-
Prepare calibration standards from a stock solution of TGIC in acetonitrile/acetone (95/5).[5]
-
The calibration range should encompass the expected sample concentrations (e.g., 480 to 24,000 ng/sample).[5]
5. Quantification:
-
Analyze the prepared samples by UPLC-MS/MS.
-
Quantify TGIC based on the area of the specific ion transition peak relative to the calibration curve.
Protocol 3: Quantification of TGIC in Occupational Hygiene Samples by GC-MS
This protocol is based on a method for the determination of TGIC in various occupational hygiene samples.[2][8]
1. Sample Collection:
-
Collect samples using cotton swabs, gloves, whole suits, or filters.
2. Sample Preparation:
-
Extract the sample with tetrahydrofuran (B95107) (THF).
-
Filter a portion of the THF extract through a 0.45 µm syringe filter into a GC vial.
3. GC-MS Conditions:
-
Instrument: Gas Chromatograph with a Mass Spectrometric Detector (GC-MS).
-
Column: HP5-MS column (30 m × 0.25 mm × 0.25 µm).[2]
-
Injector Temperature: 250°C.[2]
-
Oven Temperature Program: 60°C to 300°C at 20°C/min, hold at 300°C for 8 minutes.[2]
-
Carrier Gas: Helium.
-
Injection Volume: 1 µL.
-
Mass Spectrometry:
4. Calibration:
-
Prepare calibration standards of TGIC in THF.
-
Construct a calibration curve by plotting the peak area of the target ion against the concentration.
5. Quantification:
-
Inject the sample extract into the GC-MS system.
-
Identify TGIC based on its retention time and the ratio of the target and qualifier ions.
-
Quantify the amount of TGIC using the calibration curve.
Experimental Workflow Diagram
Caption: General workflow for the quantification of this compound (TGIC).
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of this compound from powder coatings in occupational hygiene samples by gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. canadacommons.ca [canadacommons.ca]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Triglycidyl Isocyanurate (TGIC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triglycidyl isocyanurate (TGIC) is a trifunctional epoxy compound utilized as a cross-linking agent in polyester (B1180765) powder coatings.[1][2][3][4] Due to its potential for causing genetic defects and acting as a skin and respiratory sensitizer, robust analytical methods for its quantification are essential.[1][2][3][4] This application note details a reliable High-Performance Liquid Chromatography (HPLC) method for the determination of TGIC, adaptable for various matrices, with a primary focus on its application in workplace air analysis.[1][2][3][4][5][6]
Principle
This method employs reverse-phase HPLC to separate TGIC from other components in a sample.[1][3][7] The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acetonitrile (B52724) and water mixture.[1][3] Detection is typically performed using a Diode-Array Detector (DAD) or a UV/VIS spectrophotometric detector.[1][2][3] For enhanced specificity and sensitivity, particularly in complex matrices, Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) can be utilized.[8][9][10]
Experimental Protocols
1. Sample Preparation (Workplace Air Samples)
This protocol is based on the collection of airborne TGIC on a filter followed by solvent extraction.[1][2][3][4][6]
-
Sample Collection:
-
Draw a known volume of air (e.g., 720 liters) through a polypropylene (B1209903) filter placed in a suitable sampler.[1][6] Other filter types like silanized glass fiber filters can also be used.[2][6]
-
-
Extraction:
-
Carefully remove the filter from the sampler and place it into a clean extraction vessel (e.g., an Erlenmeyer flask).[6]
-
Add a precise volume of acetonitrile (e.g., 1.5 mL) to the vessel.[6] Other solvents like tetrahydrofuran (B95107) have also been reported.[2][6]
-
Agitate the vessel for a set period (e.g., 30 minutes) using a shaker to ensure efficient extraction of TGIC from the filter.[6]
-
Allow the particulate matter to settle.
-
The resulting supernatant is the sample solution ready for HPLC analysis.
-
2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or UV detector is required.
-
Chromatographic Column: A C18 column is typically used for this separation. An example is the Ultra C18 column.[1][3]
-
Mobile Phase: The mobile phase is a mixture of acetonitrile and water.[1][3] For mass spectrometry applications, a volatile acid like formic acid should be used instead of phosphoric acid.[7]
-
Detection: Detection is commonly performed at a wavelength of 205 nm.[3]
-
Injection Volume: A typical injection volume is 10-20 µL.
-
Flow Rate: A standard flow rate is 1.0 mL/min.
-
Column Temperature: The analysis is typically performed at ambient temperature.
3. Calibration
-
Prepare a series of standard solutions of TGIC in acetonitrile covering the expected concentration range of the samples.
-
Inject the standard solutions into the HPLC system and record the peak area for each concentration.
-
Construct a calibration curve by plotting the peak area versus the concentration of TGIC.
-
The concentration of TGIC in the samples can be determined by interpolating their peak areas on the calibration curve.
Quantitative Data
The following table summarizes the quantitative performance data for the HPLC-DAD method for TGIC analysis in workplace air.
| Parameter | Value | Reference |
| Measurement Range | 2 to 40 µg/m³ (for a 720 L air sample) | [1][3][6] |
| Limit of Detection (LOD) | 23 ng/m³ | [1][3][6] |
| Limit of Quantification (LOQ) | 70 ng/m³ | [1][3][6] |
For UPLC-MS/MS methods, which offer higher sensitivity, the following performance data has been reported:
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 50 ng/filter | [10] |
| Limit of Quantification (LOQ) | 170 ng/filter | [10] |
| Dynamic Range | 2 to 100 µg/m³ (for a 240 L air sample) | [10] |
Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of TGIC.
The described HPLC method provides a robust and reliable approach for the quantitative analysis of this compound. The protocol is straightforward and utilizes standard laboratory equipment. The method's performance, as demonstrated by the presented quantitative data, makes it suitable for routine analysis in various research and quality control settings, particularly for monitoring occupational exposure. For applications requiring higher sensitivity and specificity, the use of UPLC-MS/MS is recommended.
References
- 1. Determination of this compound in Workplace Air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Determination of this compound in Workplace Air | Semantic Scholar [semanticscholar.org]
- 6. Determination of this compound in Workplace Air - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Determination of this compound from air samples by ultra-performance liquid chromatography coupled with coordination ion spray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Triglycidyl Isocyanurate (TGIC) by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the determination of Triglycidyl isocyanurate (TGIC) using Gas Chromatography coupled with Mass Spectrometry (GC-MS). TGIC is a key cross-linking agent in polyester (B1180765) powder coatings, and monitoring its presence is crucial due to its potential health effects, including skin sensitization.[1] The described method offers significant advantages in terms of simplicity, sensitivity, and selectivity over traditional techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1][2] This protocol is particularly applicable for the analysis of TGIC in occupational hygiene samples, such as filters, swabs, and personal protective equipment.
Introduction
This compound (TGIC) is widely used in the manufacturing of polyester powder coatings to ensure durable and high-quality finishes. However, its toxicological profile necessitates accurate monitoring of occupational exposure. While methods like HPLC-UV exist, they can be complex and less sensitive because TGIC lacks a strong UV chromophore.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) provides a more selective and sensitive alternative for the quantification of TGIC.[1][2] This note provides a detailed protocol for a GC-MS method that is simpler and has superior performance compared to existing methods.[2][3]
Experimental Workflow
The overall experimental process, from sample collection to data analysis, is outlined in the diagram below.
Caption: Experimental workflow for TGIC analysis by GC-MS.
Protocols
Sample Preparation
This protocol is adapted from the simplified extraction procedure described by White (2004).[1][2]
Materials:
-
Tetrahydrofuran (THF), analytical grade
-
Vortex mixer
-
Sample vials
Procedure:
-
Place the sample (e.g., filter paper, cotton swab, a piece of glove) into a suitable vial.
-
Add a known volume of THF to the vial to dissolve the polyester coating and extract the TGIC.
-
Vortex the vial to ensure thorough mixing and complete extraction of TGIC into the solvent.
-
No further sample preparation is required before GC-MS analysis.[1] The THF extract can be directly injected.
Note: Elevated temperatures should be avoided during any drying steps as this can cause TGIC to cross-link.[1][2]
GC-MS Analysis Protocol
The following instrumental parameters are recommended for the analysis of TGIC.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector
GC Conditions:
-
Column: HP5-MS, 30 m x 0.25 mm x 0.25 µm (or equivalent 5% phenyl-methylpolysiloxane column).[1][2]
-
Carrier Gas: Helium (99.996% purity) at a constant flow of 1 ml/min.[1][2]
-
Oven Temperature Program:
MS Conditions:
-
Identification (Scan Mode):
-
Quantification (Selected Ion Monitoring - SIM Mode):
Identification Criteria:
-
TGIC is identified by its retention time and the ratio between the target ion (m/z 255) and the qualifier ion (m/z 297).[2]
Quantitative Data
The GC-MS method demonstrates excellent sensitivity and recovery across various sample matrices.
| Parameter | Value / Result | Reference |
| Limit of Detection (LOD) | 0.002 µg/ml | [1][2][3] |
| Recovery - Gloves | 114% ± 1.9% | [1][2][3][4] |
| Recovery - Swabs | 73% ± 6.5% | [1][2][3][4] |
| Recovery - Whole Suit | 125% ± 16.3% and 108% ± 6.8% (for two different powder coatings) | [1][2][3][4] |
| Recovery - Filter | 79% ± 8% | [1][2][3][4] |
Signaling and Identification
The mass spectrum of TGIC is key to its identification. The primary ions monitored for quantification provide selectivity and sensitivity.
Caption: Ion selection for TGIC identification and quantification in MS.
Conclusion
The described GC-MS method provides a simplified, rapid, and highly sensitive approach for the determination of TGIC in various occupational hygiene samples. Its performance, particularly the low limit of detection and good recovery rates, makes it a superior alternative to older, more complex analytical techniques. This method is well-suited for laboratories in research, quality control, and industrial hygiene for monitoring workplace exposure to TGIC.
References
Application Note and Protocols for TGIC Analysis in Polymer Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triglycidyl isocyanurate (TGIC) is a trifunctional epoxy compound primarily utilized as a cross-linking agent in polyester-based powder coatings to create a durable and hard finish.[1] Due to its potential health risks, including skin sensitization and mutagenicity, monitoring its presence and concentration in polymer matrices and environmental samples is crucial.[2] This document provides detailed protocols for the sample preparation and analysis of TGIC in various polymer matrices, with a focus on powder coatings and related materials. The methodologies described are based on established analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The following table summarizes the performance of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of TGIC in different sample matrices. This method has been shown to be sensitive and effective for quantifying TGIC in complex samples.[3][4][5][6]
| Sample Matrix | Recovery Rate (%) | Limit of Detection (LOD) | Analytical Method | Reference |
| Gloves | 114 ± 1.9 | 0.002 µg/mL | GC-MS | [3][4][5] |
| Cotton Swabs | 73 ± 6.5 | 0.002 µg/mL | GC-MS | [3][4][5] |
| Whole Suit (Powder Coating 1) | 125 ± 16.3 | 0.002 µg/mL | GC-MS | [3][4][5] |
| Whole Suit (Powder Coating 2) | 108 ± 6.8 | 0.002 µg/mL | GC-MS | [3][4][5] |
| Filter | 79 ± 8 | 0.002 µg/mL | GC-MS | [3][4][5] |
An alternative method using High-Performance Liquid Chromatography with spectrophotometric detection (HPLC-UV/VIS) has a measurement range of 5 to 400 µg/m³ with a detection limit of 0.9 µg/m³.[2] For higher sensitivity, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers a limit of detection of 0.2 µg/m³ and a limit of quantification of 0.7 µg/m³.[2]
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis of TGIC in Powder Coatings and Occupational Hygiene Samples
This protocol is adapted from a method developed for the determination of TGIC in powder coatings and various occupational hygiene samples.[3][5]
1. Sample Collection and Storage:
-
Collect bulk powder coating samples (approximately 10 g).[3]
-
For dermal exposure monitoring, use cotton swabs, thin cotton gloves worn under protective gloves, or whole Tyvek® suits.
-
Package all samples in separate plastic bags.
-
Store all samples at -20°C until analysis to minimize degradation.[3] TGIC has been found to decompose over time, even when stored at low temperatures.[3]
2. Extraction:
-
Swabs: Immerse the swab in 25 mL of tetrahydrofuran (B95107) (THF).
-
Gloves: Immerse the glove in 100 mL of THF.
-
Whole Suits: A larger volume of solvent (e.g., 1 L) is required for extraction from a whole suit.
-
Filters: Immerse the filter in 10 mL of acetonitrile (B52724) and sonicate for 5 minutes. Repeat the extraction twice.[7]
-
For all sample types, allow the samples to desorb for approximately 5 hours to ensure efficient extraction of TGIC.[3][5]
3. Sample Cleanup (Removal of Polymer Matrix):
-
For powder coating samples, a more complex sample preparation is necessary to remove the polyester (B1180765) matrix.[3][5]
-
This involves precipitation and evaporation steps. A detailed procedure would typically involve:
-
Centrifuging the extract to pellet the insoluble polymer.
-
Carefully transferring the supernatant containing the dissolved TGIC to a clean vial.
-
Evaporating the solvent under a gentle stream of nitrogen at ambient temperature. Elevated temperatures should be avoided as they can cause TGIC to cross-link.[3]
-
Reconstituting the residue in a suitable solvent for GC-MS analysis.
-
4. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Mode: Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
-
Target Ion: m/z 255
-
Qualifier Ion: m/z 297
-
Identification: TGIC is identified by its retention time and the ratio of the target and qualifier ions.[3]
Protocol 2: Sample Preparation for HPLC Analysis of TGIC in Air Samples
This protocol is based on methods for analyzing airborne TGIC collected on filters.[2][7]
1. Sample Collection:
-
Collect air samples on a silanized glass fiber filter.[2]
2. Extraction:
-
Immerse the filter in a known volume of tetrahydrofuran (THF) or acetonitrile.[2]
-
Add the mobile phase to the extraction solvent.
-
Sonicate for a specified period (e.g., 5 minutes) to ensure complete extraction.[7]
-
Filter the resulting solution.[7]
3. Sample Preparation for Injection:
-
The filtered extract may be directly injected into the HPLC system or may require a concentration step.
-
If concentration is needed, evaporate the solvent at a low temperature (e.g., 40°C) under reduced pressure.[7]
-
Dissolve the residue in a precise volume of the mobile phase.
4. HPLC Analysis:
-
Instrumentation: High-Performance Liquid Chromatograph with a UV/VIS detector.
-
Column: A suitable reversed-phase column, such as an Ultra C18.[2]
-
Mobile Phase: A mixture of acetonitrile and water.[2]
-
Detection: UV detection at a wavelength where TGIC absorbs.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of TGIC in polymer matrices.
Caption: Workflow for TGIC analysis in polymer matrices.
Signaling Pathways and Logical Relationships
The analytical process for TGIC in polymer matrices follows a logical sequence of steps designed to isolate the analyte from the complex matrix and then accurately quantify it. The choice of the specific steps, particularly in the sample cleanup stage, is dictated by the nature of the polymer matrix. For instance, polyester-based powder coatings require more rigorous cleanup to remove the interfering polymer backbone compared to a surface swab sample. The selection of the analytical instrument (GC-MS vs. HPLC) depends on the required sensitivity, selectivity, and the volatility of TGIC. GC-MS is often preferred for its high sensitivity and specificity, especially when operated in SIM mode.[3]
The following diagram illustrates the decision-making process in selecting the appropriate analytical protocol.
Caption: Decision tree for TGIC analysis protocol selection.
References
- 1. Latest HAA and TGIC Polyester Powder Coating Resins in 2022 [architecturalpowdercoatingresins.com]
- 2. Determination of this compound in Workplace Air - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of this compound from powder coatings in occupational hygiene samples by gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
Application of Triglycidyl Isocyanurate (TGIC) in the Synthesis of Epoxy Networks: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triglycidyl isocyanurate (TGIC) is a trifunctional epoxy compound widely utilized as a crosslinking agent in the synthesis of robust epoxy networks. Its primary application is in the curing of carboxyl-terminated polyester (B1180765) and polyacrylic resins, most notably in the formulation of high-performance powder coatings. The resulting thermoset polymers exhibit a desirable combination of excellent mechanical properties, high thermal stability, superior weather and chemical resistance, and strong adhesion to various substrates.[1][2][3]
The curing reaction proceeds through the esterification of the carboxyl groups on the polymer backbone by the epoxy groups of TGIC, forming a highly crosslinked, three-dimensional network without the release of volatile byproducts.[4][5][6] This efficient addition reaction allows for the formation of coatings with minimal defects such as pinholes, even at greater thicknesses.[7] The properties of the final epoxy network can be tailored by adjusting the formulation, including the acid value of the polyester resin, the concentration of TGIC, and the curing schedule.
These application notes provide detailed protocols for the synthesis of carboxyl-terminated polyester resins and their subsequent curing with TGIC to form epoxy networks. It also includes methods for the characterization of the thermal, mechanical, and chemical resistance properties of the cured materials, supported by quantitative data and visual diagrams to elucidate the process and underlying chemistry.
Data Presentation
Thermal and Mechanical Properties of TGIC-Cured Polyester Networks
The following table summarizes typical thermal and mechanical properties of a standard TGIC-cured polyester powder coating. The data is compiled from various sources and represents a high-gloss formulation applied to steel panels at a thickness of 1.5-2.0 mils.[8] It is important to note that specific values can vary depending on the exact formulation of the polyester resin, the concentration of TGIC, and the curing conditions.[8]
| Property | Test Method (ASTM) | Typical Value Range |
| Thermal Properties | ||
| Glass Transition (Tg) | DSC | 55-68 °C |
| Curing Temperature Range | DSC | 160-200 °C |
| Decomposition Temperature | TGA | > 250 °C |
| Mechanical Properties | ||
| Pencil Hardness | D-3363 | H - 2H |
| Impact Resistance (Direct) | D-2794 (modified) | Up to 160 in-lbs |
| Impact Resistance (Reverse) | D-2794 (modified) | Up to 160 in-lbs |
| Flexibility (Mandrel Bend) | D-522 (modified) | 1/8 inch, no cracking |
| Adhesion (Cross-hatch) | D-3359 (Method B) | 5B (no coating removal) |
| Abrasion Resistance | D-4060 (modified) | 40-60 mg weight loss |
Chemical Resistance of TGIC-Cured Polyester Coatings
The chemical resistance of TGIC-cured polyester coatings is generally considered to be very good.[8] The following table provides a qualitative summary of the resistance to various chemical agents after ambient temperature immersion.
| Chemical Agent | Resistance |
| Acids | |
| Acetic Acid (10%) | Good |
| Hydrochloric Acid (10%) | Good |
| Sulfuric Acid (10%) | Good |
| Alkalis | |
| Sodium Hydroxide (10%) | Moderate |
| Solvents | |
| Xylene | Excellent |
| Methyl Ethyl Ketone (MEK) | Excellent |
| Gasoline | Excellent |
| Other | |
| Salt Spray (5% NaCl) | Excellent |
Experimental Protocols
Protocol 1: Synthesis of Carboxyl-Terminated Polyester Resin
This protocol describes a two-stage melt-condensation method for synthesizing a carboxyl-terminated polyester resin suitable for curing with TGIC.[9][10]
Materials:
-
Neopentyl Glycol (NPG)
-
Terephthalic Acid (TPA)
-
Adipic Acid (AA)
-
Isophthalic Acid (IPA)
-
Dibutyltin (B87310) oxide (catalyst)
-
Nitrogen gas supply
-
Reaction kettle equipped with a stirrer, thermometer, packed column, condenser, and nitrogen inlet.
Procedure:
-
Stage 1 (Hydroxyl-terminated Prepolymer Synthesis):
-
Charge the reaction kettle with the desired molar ratios of NPG, TPA, and AA.
-
Add 0.05-0.25% by weight of dibutyltin oxide as a catalyst.[11]
-
Purge the reactor with nitrogen and maintain a slow nitrogen flow throughout the reaction.
-
Heat the mixture to 180-240 °C while stirring.
-
The esterification reaction will produce water, which is removed through the condenser.
-
Continue the reaction until the acid value of the mixture is between 5 and 20 mgKOH/g.
-
-
Stage 2 (Carboxyl-termination):
-
Cool the reactor to below 200 °C.
-
Add the calculated amount of IPA to the hydroxyl-terminated prepolymer.
-
Increase the temperature to 220-240 °C and continue the condensation reaction.
-
Monitor the acid value and melt viscosity of the resin.
-
The reaction is complete when the acid value reaches 28-36 mgKOH/g and the melt viscosity at 200 °C is between 3000-6000 mPa·s.[11]
-
Discharge the molten polyester resin and allow it to cool. The solid resin can then be crushed for later use.
-
Protocol 2: Preparation and Curing of TGIC-Polyester Powder Coating
This protocol details the formulation and application of a TGIC-cured polyester powder coating.
Materials:
-
Synthesized carboxyl-terminated polyester resin
-
This compound (TGIC)
-
Flow control agent (e.g., acrylic copolymer)
-
Degassing agent (e.g., benzoin)
-
Pigments and/or fillers (as required)
-
High-speed mixer
-
Twin-screw extruder
-
Grinding mill
-
Electrostatic spray gun
-
Curing oven
-
Steel or aluminum panels for coating
Procedure:
-
Formulation and Premixing:
-
Calculate the amount of TGIC required based on the acid value of the polyester resin. A typical formulation uses a stoichiometric ratio of epoxy groups on TGIC to carboxyl groups on the polyester, which generally corresponds to a TGIC content of 7-9% of the polyester weight.
-
In a high-speed mixer, combine the polyester resin, TGIC, flow control agent (typically 1-1.5% by weight), and degassing agent (typically 0.5-1% by weight). Add any pigments or fillers at this stage.
-
Mix for 2-3 minutes until a homogeneous powder blend is obtained.
-
-
Extrusion:
-
Feed the premixed powder into a twin-screw extruder.
-
Set the extruder barrel temperature zones to 80-110 °C to melt and homogenize the mixture without initiating the curing reaction.
-
The molten extrudate is cooled rapidly on chill rolls and broken into chips.
-
-
Grinding and Sieving:
-
Grind the chips into a fine powder using a centrifugal or jet mill.
-
Sieve the powder to obtain the desired particle size distribution, typically between 20 and 100 micrometers.
-
-
Application and Curing:
-
Apply the powder to the substrate (e.g., a grounded steel panel) using an electrostatic spray gun.
-
Place the coated panel in a preheated curing oven.
-
The curing schedule will depend on the specific formulation and the mass of the object being coated. A typical schedule is 10-15 minutes at 180-200 °C.[10] For lower temperature curing, schedules of 20 minutes at 150-160 °C can be used with appropriate catalysts.[12][13]
-
Protocol 3: Characterization of the Cured Epoxy Network
1. Thermal Analysis (DSC and TGA):
-
Differential Scanning Calorimetry (DSC):
-
Place 5-10 mg of the uncured powder coating in an aluminum DSC pan.
-
Heat the sample from room temperature to 250 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
The resulting thermogram will show the glass transition temperature (Tg) of the resin and an exothermic peak corresponding to the curing reaction. The onset, peak, and end temperatures of the exotherm define the curing window.
-
-
Thermogravimetric Analysis (TGA):
-
Place 10-15 mg of the cured coating film in a TGA pan.
-
Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
The TGA curve will show the thermal stability of the cured network, with the onset of weight loss indicating the beginning of thermal decomposition.
-
2. Mechanical Testing:
-
Prepare freestanding films of the cured coating by spraying the powder onto a release-coated panel and curing as described above. Carefully peel the film from the substrate.
-
Cut the film into dumbbell-shaped specimens according to ASTM D638.
-
Perform tensile testing to determine the tensile strength, Young's modulus, and elongation at break.
-
For coatings on panels, perform tests for pencil hardness (ASTM D3363), impact resistance (ASTM D2794), and flexibility (ASTM D522).
3. Chemical Resistance Testing:
-
Immerse pre-weighed samples of the cured coating in various chemical agents (e.g., 10% HCl, 10% NaOH, xylene) for a specified period (e.g., 24 hours) at room temperature.
-
After immersion, remove the samples, gently pat them dry, and reweigh them to determine the percentage weight change.
-
Visually inspect the samples for any changes in appearance, such as swelling, blistering, or discoloration.
Visualizations
Caption: Logical workflow for the synthesis of a TGIC-cured epoxy network.
Caption: Simplified signaling pathway of TGIC crosslinking with polyester chains.
Caption: Experimental workflow from resin synthesis to final characterization.
References
- 1. matsc.ktu.lt [matsc.ktu.lt]
- 2. matsc.ktu.lt [matsc.ktu.lt]
- 3. uvm.edu [uvm.edu]
- 4. CN102408550A - Carboxyl-terminated polyester resin for super-weather-resistant powder coating and preparation method thereof - Google Patents [patents.google.com]
- 5. CN111748082A - A kind of high-performance carboxyl-terminated polyester resin special for powder coating and its synthesis method - Google Patents [patents.google.com]
- 6. danickspecialties.com [danickspecialties.com]
- 7. Technology Interchange: Polyester Powder Coatings: TGIC vs. HAA > Powder Coated Tough Magazine [powdercoatedtough.com]
- 8. chemquest.com [chemquest.com]
- 9. axalta.com [axalta.com]
- 10. Latest HAA and TGIC Polyester Powder Coating Resins in 2022 [architecturalpowdercoatingresins.com]
- 11. paint.org [paint.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.journalagent.com [pdf.journalagent.com]
Application Notes and Protocols: Triglycidyl Isocyanurate (TGIC) as a Crosslinker in Adhesives and Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triglycidyl isocyanurate (TGIC) is a trifunctional epoxy compound widely utilized as a thermal crosslinker for polymers containing carboxyl groups, most notably carboxyl-terminated polyester (B1180765) resins.[1][2][3] Its ability to form a dense, three-dimensional network upon curing imparts exceptional physical and chemical properties to the final material.[4] This makes it a critical component in high-performance adhesives and composite matrices where durability, thermal stability, and resistance to environmental degradation are paramount.[5][6][7]
Upon heating, the epoxy groups of TGIC react with the carboxylic acid functionalities of the polyester resin in an addition reaction, forming stable ester linkages.[1][2] This process, known as curing, transforms the initially thermoplastic resin mixture into a rigid, thermoset material with enhanced mechanical strength, adhesion, and chemical resistance.[4][8] The reaction proceeds without the emission of volatile organic compounds (VOCs), making it an environmentally favorable technology.[7][9] TGIC-crosslinked systems are prevalent in powder coatings, which share a similar chemistry to structural adhesives and composite binders, and are valued for their excellent outdoor durability and resistance to UV radiation, moisture, and temperature fluctuations.[4][5]
Safety Precautions and Handling
This compound is a hazardous substance and requires strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat or protective clothing.[10][11] In case of dust formation, use a NIOSH/MSHA-approved respirator.[11][12]
-
Ventilation: Handle TGIC only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or fumes.[10][12]
-
Handling: Avoid contact with skin, eyes, and clothing.[13] Do not eat, drink, or smoke in the handling area.[10][11] Wash hands thoroughly after handling.[10]
-
Storage: Store TGIC in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible substances.[10][11]
-
Disposal: Dispose of TGIC and its containers in accordance with local, state, and federal regulations.[11]
Crosslinking Mechanism and Reaction Pathway
The crosslinking of a carboxyl-terminated polyester resin with TGIC is a thermally initiated polyaddition reaction. Each molecule of TGIC possesses three reactive epoxy (glycidyl) groups, while the polyester resin has multiple terminal carboxyl groups. When heated, the proton from the carboxylic acid group catalyzes the opening of the epoxy ring, leading to the formation of a hydroxyl ester linkage. This process is repeated, creating a highly crosslinked, thermoset polymer network. The reaction does not produce any byproducts.[1][2]
Caption: Curing reaction of TGIC with a carboxyl-terminated polyester.
Experimental Protocols
Protocol 1: Synthesis of Carboxyl-Terminated Polyester Resin
This protocol describes a two-stage melt-condensation method for synthesizing a carboxyl-terminated polyester resin suitable for crosslinking with TGIC.[5][11]
Materials:
-
Terephthalic acid (TPA)
-
Isophthalic acid (IPA)
-
Neopentyl glycol (NPG)
-
1,3-Propanediol (PDO) (optional, for flexibility modification)[11]
-
Dibutyltin (B87310) oxide (catalyst)[11]
-
Nitrogen gas supply
Equipment:
-
1-liter round-bottom flask with a heating mantle
-
Mechanical stirrer
-
Distillation column and condenser
-
Thermometer
-
Nitrogen inlet
Procedure:
Stage 1: Formation of Hydroxyl-Terminated Prepolymer
-
Charge the reactor with the desired molar ratios of TPA, IPA, NPG, and optional PDO. A typical molar ratio might be 76:24 for TPA:IPA.[11]
-
Add the catalyst, dibutyltin oxide, at a concentration of approximately 0.4% by weight of the reactants.[11]
-
Begin stirring and purge the reactor with nitrogen gas.
-
Heat the mixture to a temperature range of 170-230°C.[11]
-
Continue the reaction, removing the water byproduct via distillation, until a hydroxyl-functional prepolymer is formed. This is typically monitored by measuring the acid value of the reaction mixture, which should decrease to a low level.
Stage 2: Carboxyl-Termination
-
Cool the reactor slightly.
-
Add an acid anhydride, such as isophthalic acid (IPA), to the hydroxyl-terminated prepolymer to cap the hydroxyl groups.[11]
-
Continue the esterification reaction until the desired acid value is reached. For a standard TGIC-curable polyester, the acid value is typically in the range of 30-45 mg KOH/g.[11]
-
The total reaction time is approximately 10-15 hours.[11]
-
Cool the molten polyester resin and collect it for further processing.
Protocol 2: Formulation and Preparation of a TGIC-Crosslinked Adhesive
This protocol outlines the preparation of a TGIC-based adhesive, drawing from powder coating formulations which share similar components and processing steps.[1][9]
Materials:
-
Synthesized carboxyl-terminated polyester resin (from Protocol 4.1)
-
TGIC (e.g., PT-810)[11]
-
Flow control agent (e.g., Modaflow Powder III)[11]
-
Degassing agent (e.g., Benzoin)[11]
-
Catalyst (e.g., Choline chloride)[11]
Equipment:
Procedure:
-
Premixing: Dry blend the carboxyl-terminated polyester resin, TGIC, flow control agent, degassing agent, and catalyst in the desired ratios. A common formulation is a 93:7 weight ratio of polyester resin to TGIC.[9] The flow control agent is typically added at 0.5-1.5% by weight, and the degassing agent at around 0.3% by weight.[9][11] The catalyst concentration is typically low, around 0.18%.[11]
-
Extrusion: Process the premixed powder through a twin-screw extruder. The extrusion temperature should be maintained between 80-120°C to ensure proper melting and homogenization without initiating significant crosslinking.[1][11]
-
Cooling and Grinding: Cool the extrudate rapidly.
-
Milling and Sieving: Grind the cooled extrudate into a fine powder. Sieve the powder to achieve the desired particle size distribution for the adhesive application.
Protocol 3: Preparation of Composite Panels
This protocol describes the fabrication of a composite panel using the formulated TGIC-polyester resin as the matrix.
Materials:
-
Formulated TGIC-polyester adhesive powder (from Protocol 4.2)
-
Reinforcement fabric (e.g., glass fiber, carbon fiber)
-
Mold release agent
Equipment:
-
Hydraulic press with heated platens
-
Metal mold
-
Vacuum bagging materials (optional)
Procedure:
-
Mold Preparation: Clean the mold and apply a suitable mold release agent.
-
Lay-up: Place a layer of reinforcement fabric into the mold. Uniformly distribute the TGIC-polyester powder over the fabric. Place another layer of fabric on top. Repeat until the desired thickness is achieved, creating a preform.
-
Consolidation: Place the mold into the hydraulic press.
-
Curing: Heat the press to the curing temperature, typically between 160-200°C.[2] Apply pressure to consolidate the composite and ensure good wet-out of the fibers by the molten resin. The curing time is generally 10-15 minutes at temperature.[2]
-
Demolding: After the curing cycle is complete, cool the mold under pressure before demolding the composite panel.
Characterization and Testing Protocols
Thermal Analysis: Curing Kinetics by DSC
Differential Scanning Calorimetry (DSC) is used to determine the curing characteristics of the TGIC-polyester system.
Experimental Workflow:
Caption: Workflow for DSC analysis of TGIC-polyester curing.
Mechanical Testing
The following tables summarize typical quantitative data and testing protocols for TGIC-crosslinked systems.
Table 1: Typical Mechanical Properties of TGIC-Polyester Coatings
| Property | Test Method (ASTM) | Typical Value |
| Adhesion (Cross-hatch) | D3359, Method B | 5B (no coating lifted) |
| Pencil Hardness | D3363 | H to 2H |
| Impact Resistance | D2794 (modified) | Up to 160 in-lbs (direct and reverse) |
| Flexibility (Mandrel Bend) | D522 (modified) | Passes 1/8" mandrel bend |
Table 2: Example Curing Schedules for TGIC-Polyester Systems
| Temperature | Time |
| 177°C (350°F) | 20 minutes |
| 190°C (375°F) | 15 minutes |
| 204°C (400°F) | 10 minutes |
Protocol 5.2.1: Lap Shear Strength of Adhesives (ASTM D1002)
This test determines the shear strength of an adhesive for bonding metal substrates.
-
Substrate Preparation: Prepare metal coupons (e.g., cold-rolled steel) as per the standard.
-
Adhesive Application: Apply the prepared TGIC-polyester adhesive to a defined overlap area on the coupons.
-
Assembly and Curing: Assemble the single-lap-joint specimen and cure in an oven according to the desired schedule (e.g., 15 minutes at 190°C).
-
Testing: Place the cured specimen in a universal testing machine and apply a tensile load at a constant rate until failure.
-
Data Recording: Record the maximum load at failure. Calculate the shear strength by dividing the maximum load by the overlap area.
Protocol 5.2.2: Impact Resistance of Composites (ASTM D2794)
This method assesses the resistance of a composite to rapid deformation by impact.
-
Sample Preparation: Use the composite panels prepared in Protocol 4.3.
-
Testing: Place the panel in an impact tester. Drop a standard weight from increasing heights onto the panel.
-
Evaluation: After each impact, visually inspect the composite surface for signs of cracking or delamination.
-
Reporting: The impact resistance is reported as the maximum impact energy (weight x height) the composite can withstand without failure.
Protocol 5.2.3: Adhesion of Adhesives/Coatings (ASTM D3359, Method B)
This test evaluates the adhesion of coatings or adhesives to a substrate using a tape test.
-
Sample Preparation: Apply the TGIC-polyester adhesive/coating to a substrate and cure. The film thickness should be less than 5 mils (125 µm).
-
Scribing: Make a lattice pattern of six cuts in each direction through the film to the substrate using a sharp blade.
-
Tape Application: Apply pressure-sensitive tape over the lattice and smooth it down.
-
Tape Removal: Rapidly pull the tape off at a 180° angle.
-
Evaluation: Visually inspect the grid area for any removed coating and classify the adhesion on a scale from 5B (no detachment) to 0B (severe detachment).
Conclusion
This compound is a highly effective crosslinker for carboxyl-terminated polyester resins, enabling the formulation of robust adhesives and high-performance composites. The protocols and data presented provide a comprehensive framework for researchers and scientists to synthesize, formulate, and characterize these materials. Adherence to strict safety protocols is essential when working with TGIC. The versatility in resin synthesis and formulation allows for the tailoring of material properties to meet the demands of various advanced applications.
References
- 1. finishingandcoating.com [finishingandcoating.com]
- 2. Latest HAA and TGIC Polyester Powder Coating Resins in 2022 [architecturalpowdercoatingresins.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. matsc.ktu.lt [matsc.ktu.lt]
- 6. Curing Agents - PCOTEC [pcotec-coating.com]
- 7. chemquest.com [chemquest.com]
- 8. neochemical.ru [neochemical.ru]
- 9. matsc.ktu.lt [matsc.ktu.lt]
- 10. pcimag.com [pcimag.com]
- 11. researchgate.net [researchgate.net]
- 12. CN111748082A - A kind of high-performance carboxyl-terminated polyester resin special for powder coating and its synthesis method - Google Patents [patents.google.com]
- 13. axalta.com [axalta.com]
Application Notes and Protocols for Studying the Crosslinking Reaction of Triglycidyl Isocyanurate (TGIC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup and protocols for studying the crosslinking reaction of Triglycidyl isocyanurate (TGIC), a common crosslinker for polyester-based powder coatings. The following sections detail the reaction mechanism and the primary analytical techniques used to monitor the curing process: Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Rheometry.
Introduction to TGIC Crosslinking
This compound (TGIC) is a trifunctional epoxy compound widely used as a crosslinking agent for polymers containing carboxyl groups, such as carboxyl-terminated polyester (B1180765) resins. The crosslinking reaction, often referred to as curing, is a critical step in the formation of durable and resistant coatings. This process is thermally activated, typically occurring at temperatures between 160°C and 200°C.[1]
The fundamental reaction involves the opening of the epoxy rings of TGIC by the carboxylic acid groups of the polyester, forming stable ester and hydroxyl linkages. This creates a three-dimensional network, transforming the resin from a thermoplastic to a thermoset material with enhanced mechanical, chemical, and thermal properties. Notably, this reaction does not produce any volatile byproducts.[1]
Monitoring the extent and kinetics of the crosslinking reaction is crucial for optimizing curing schedules, ensuring complete reaction, and achieving the desired final properties of the coating. The following sections provide detailed protocols for the most common analytical techniques employed for this purpose.
Analytical Techniques for Monitoring TGIC Crosslinking
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique used to measure the heat flow associated with the curing reaction. It provides quantitative information on the total heat of reaction (enthalpy), the temperatures at which the reaction starts, peaks, and ends, and the glass transition temperature (Tg) of the uncured and cured material.[2][3] The degree of cure can be calculated from the residual heat of reaction in a partially cured sample.[2][3]
This protocol describes the determination of the curing profile of a TGIC-polyester powder coating using a non-isothermal DSC method.
Instrumentation:
-
Differential Scanning Calorimeter (e.g., Mettler-Toledo DSC-30, TA Instruments Q-series)
-
Aluminum crucibles and lids
-
Crimping press
-
Nitrogen gas supply for purging
Sample Preparation:
-
Accurately weigh 5-10 mg of the uncured TGIC-polyester powder coating into an aluminum crucible.
-
Seal the crucible hermetically using a crimping press.
-
Prepare an empty, sealed aluminum crucible to be used as a reference.
DSC Instrument Setup and Measurement:
-
Place the sample and reference crucibles into the DSC cell.
-
Purge the DSC cell with nitrogen at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.
-
Equilibrate the sample at a temperature below the onset of any thermal events (e.g., 25°C).
-
Heat the sample at a constant heating rate (e.g., 5, 10, 15, and 20°C/min) to a temperature above the completion of the curing exotherm (e.g., 250°C).
-
Record the heat flow as a function of temperature.
-
Cool the sample back to the starting temperature.
-
Perform a second heating scan under the same conditions to determine the glass transition temperature (Tg) of the cured material.
The following table summarizes typical data obtained from non-isothermal DSC analysis of a TGIC-polyester powder coating at different heating rates.
| Heating Rate (°C/min) | Onset Temperature (°C) | Peak Exotherm Temperature (°C) | Endset Temperature (°C) | Enthalpy of Curing (ΔH) (J/g) |
| 5 | 135 | 165 | 195 | 42.5 |
| 10 | 145 | 178 | 210 | 41.8 |
| 15 | 152 | 186 | 220 | 42.1 |
| 20 | 158 | 194 | 228 | 41.5 |
Note: The data presented are representative and may vary depending on the specific formulation of the polyester resin and TGIC, as well as the presence of catalysts or other additives.
The data from non-isothermal DSC scans can be used to determine the kinetic parameters of the curing reaction, such as the activation energy (Ea) and the reaction order (n). Methods like the Kissinger or Ozawa-Flynn-Wall analysis are commonly employed for this purpose. For one such polyester/TGIC system, an activation energy of 92.14 kJ/mol and a reaction order of approximately 0.93 have been reported.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for monitoring the chemical changes that occur during the crosslinking reaction in real-time. The reaction can be followed by observing the disappearance of the characteristic absorption bands of the reactants, specifically the epoxy group of TGIC. The absorbance peak corresponding to the epoxy ring vibration, typically found around 915 cm⁻¹, decreases as the reaction proceeds.[4]
This protocol outlines the procedure for monitoring the isothermal curing of a TGIC-polyester resin using an FTIR spectrometer equipped with a heated attenuated total reflectance (ATR) accessory.
Instrumentation:
-
FTIR Spectrometer (e.g., Thermo Scientific Nicolet iS50)
-
Heated ATR accessory with a diamond or zinc selenide (B1212193) crystal
-
Temperature controller
-
Time-course measurement software
Sample Preparation:
-
Preheat the ATR crystal to the desired isothermal curing temperature (e.g., 180°C).
-
Place a small amount of the uncured TGIC-polyester powder onto the preheated ATR crystal. The powder will melt and form a thin film.
-
Ensure good contact between the molten sample and the ATR crystal.
FTIR Instrument Setup and Measurement:
-
Set the FTIR spectrometer to collect spectra in the mid-infrared range (e.g., 4000-650 cm⁻¹).
-
Select an appropriate spectral resolution (e.g., 4 cm⁻¹) and number of scans per spectrum (e.g., 16 scans).
-
Use the time-course software to collect spectra at regular intervals (e.g., every 30 seconds) for the duration of the curing process.
-
Monitor the absorbance of the epoxy peak at ~915 cm⁻¹ and an internal standard peak that does not change during the reaction (e.g., a C-H stretching band from the polyester backbone).
The following table presents representative data for the change in the normalized absorbance of the epoxy peak during the isothermal curing of a TGIC-polyester resin at 180°C.
| Curing Time (minutes) | Normalized Absorbance of Epoxy Peak (~915 cm⁻¹) | Degree of Conversion (%) |
| 0 | 1.00 | 0 |
| 2 | 0.65 | 35 |
| 4 | 0.38 | 62 |
| 6 | 0.20 | 80 |
| 8 | 0.10 | 90 |
| 10 | 0.05 | 95 |
| 15 | < 0.02 | > 98 |
Note: The degree of conversion is calculated as (1 - Normalized Absorbance) x 100%. The data are illustrative.
Rheometry
Rheometry is used to characterize the change in the viscoelastic properties of the material as it transitions from a low-viscosity liquid to a solid, crosslinked network. Oscillatory rheological measurements can track the evolution of the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. The gel point, which is the point at which the material transitions from a liquid to a solid, can be identified as the crossover point where G' = G''.
This protocol describes the use of a rotational rheometer with parallel plate geometry to monitor the isothermal curing of a TGIC-polyester powder coating.
Instrumentation:
-
Rotational rheometer with a temperature-controlled chamber (e.g., TA Instruments ARES, Anton Paar MCR series)
-
Disposable parallel plates (e.g., 25 mm diameter)
-
Forced convection oven or Peltier heating system
Sample Preparation:
-
Preheat the rheometer plates and oven to the desired isothermal curing temperature (e.g., 180°C).
-
Place a sufficient amount of the TGIC-polyester powder onto the lower plate to ensure the gap will be completely filled once the powder melts.
-
Lower the upper plate to the desired gap (e.g., 1 mm) and trim any excess molten material.
Rheometer Setup and Measurement:
-
Set the rheometer to perform an oscillatory time sweep at a constant frequency (e.g., 1 Hz) and a strain within the linear viscoelastic region (LVR) of the material (e.g., 0.1-1%). The LVR should be determined beforehand with a strain sweep test on the uncured material.
-
Start the measurement and record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.
-
Continue the measurement until the moduli reach a plateau, indicating the completion of the curing reaction.
The following table shows typical changes in the storage and loss moduli during the isothermal curing of a TGIC-polyester resin at 180°C.
| Curing Time (minutes) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |
| 0 | 10 | 150 |
| 2 | 100 | 500 |
| 4 (Gel Point) | 1,500 | 1,500 |
| 6 | 10,000 | 2,000 |
| 8 | 100,000 | 5,000 |
| 10 | 500,000 | 10,000 |
| 15 | 1,000,000 | 15,000 |
Note: The data are representative and the absolute values and gel time will vary with the specific formulation and curing temperature.
Visualizations of Experimental Concepts
Caption: Reaction scheme for the heat-induced crosslinking of TGIC with a carboxyl-terminated polyester.
Caption: Workflow for the characterization of TGIC crosslinking using DSC, FTIR, and Rheometry.
Caption: A representative DSC thermogram showing the exothermic curing peak of a TGIC-polyester system.
References
- 1. Practical Tips for Curing Thermosets Part Six: The Glass Transition Temperature is Your Friend - Polymer Innovation Blog [polymerinnovationblog.com]
- 2. tainstruments.com [tainstruments.com]
- 3. scribd.com [scribd.com]
- 4. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Curing for TGIC-Polyester Coatings
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the curing temperature and time for Triglycidyl Isocyanurate (TGIC)-polyester powder coating reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the typical curing schedule for a standard TGIC-polyester powder coating?
A1: A general curing schedule for standard TGIC-polyester powder coatings is typically 10-15 minutes at a peak metal temperature of 180-200°C (356-392°F). However, specific times and temperatures can vary depending on the formulation, substrate thickness, and desired film properties.[1][2][3] Low-temperature cure formulations are also available that can cure at temperatures as low as 130-145°C (266-293°F).[4]
Q2: How does under-curing affect the final coating properties?
A2: Under-curing, or insufficient time and/or temperature, leads to incomplete crosslinking of the polyester (B1180765) resin with the TGIC hardener. This results in a softer film with poor mechanical properties, reduced chemical and solvent resistance, and potential for poor adhesion.[5] Visually, it may also manifest as lower gloss than specified.[6]
Q3: What are the consequences of over-curing a TGIC-polyester coating?
A3: Over-curing, meaning excessive time and/or temperature, can lead to undesirable changes in the coating. While TGIC-polyesters have good overbake stability, extreme conditions can cause yellowing or other color changes, increased brittleness, and a decrease in flexibility and impact resistance.[1][5]
Q4: Can the substrate thickness influence the required curing time and temperature?
A4: Yes, substrate thickness is a critical factor. Thicker and heavier substrates require longer to reach the target curing temperature. It is the temperature of the substrate itself, known as peak metal temperature, that determines the cure. Therefore, heavier items will need longer oven dwell times or higher oven temperatures to achieve full cure.[1]
Q5: What is the role of a catalyst in the TGIC-polyester curing reaction?
A5: Catalysts are sometimes incorporated into TGIC-polyester formulations to accelerate the crosslinking reaction. This allows for curing at lower temperatures or for shorter durations, which can be beneficial for energy savings and for coating heat-sensitive substrates.
Troubleshooting Guide
This guide addresses common problems encountered during the curing of TGIC-polyester coatings.
| Problem | Potential Curing-Related Causes | Troubleshooting Steps & Solutions |
| Poor Adhesion | - Under-curing: The coating has not fully crosslinked, leading to weak bonding with the substrate.[5][7] - Inadequate Surface Preparation: While not a curing issue, it is a primary cause of adhesion failure and must be ruled out.[5][6] | - Verify Cure: Perform a solvent rub test (e.g., MEK test) to assess the degree of cure. An uncured film will be easily removed. - Adjust Cure Schedule: Increase the oven temperature or extend the curing time. Ensure the part itself reaches the recommended peak metal temperature for the specified duration.[6] - Confirm Surface Preparation: Ensure the substrate is clean, dry, and properly pretreated before coating application.[5][6] |
| Blistering | - Trapped Volatiles: If the coating is applied too thickly, or if there is moisture on the substrate, these can vaporize during curing and become trapped, forming blisters.[8] - Outgassing from Substrate: Porous substrates can release gases during heating, which get trapped under the coating. | - Control Film Thickness: Apply the powder at the manufacturer's recommended thickness. - Ensure Dry Substrate: Thoroughly dry the parts before coating. - Pre-heat Substrate: For porous substrates, pre-heating can help to drive off trapped gases before the powder is applied and melts.[8] |
| Yellowing / Color Change | - Over-curing: Exposing the coating to excessive temperature or time can cause thermal degradation and yellowing, particularly in light colors.[3] | - Optimize Cure Schedule: Reduce the oven temperature or shorten the curing time. Verify that the cure is still complete. - Check Oven Temperature Uniformity: Ensure there are no hot spots in the oven causing localized over-baking.[6] |
| Low Gloss | - Under-curing: The film may not have flowed and crosslinked sufficiently to develop the specified gloss level.[6] | - Increase Cure Time/Temperature: Adjust the curing parameters to ensure full cure is achieved. - Check Manufacturer's Specifications: Confirm the expected gloss level for the specific powder coating. |
| Poor Flow (Orange Peel) | - Curing too quickly: If the temperature ramp-up is too fast, the powder may begin to crosslink before it has had sufficient time to melt and flow out into a smooth film. | - Adjust Oven Profile: A more gradual increase to the peak curing temperature can allow for better flow before significant crosslinking occurs. |
| Brittleness / Poor Flexibility | - Over-curing: Excessive crosslinking can make the coating hard but brittle, reducing its flexibility and impact resistance.[1] | - Reduce Cure Time/Temperature: Optimize the curing schedule to achieve a balance between hardness and flexibility. |
Data Presentation
Table 1: Representative Effect of Curing Schedule on TGIC-Polyester Film Properties
| Cure Schedule (Peak Metal Temperature) | Pencil Hardness (ASTM D3363) | Gloss @ 60° (ASTM D523) | Adhesion (ASTM D3359, Cross-Hatch) | MEK Rubs (ASTM D5402) | Observations |
| 10 min @ 160°C (320°F) | F - H | 75-85 | 3B - 4B | < 25 | Under-cured, soft film, poor solvent resistance. |
| 10 min @ 180°C (356°F) | H - 2H | 85-95 | 5B | > 50 | Optimal cure, good balance of properties. |
| 15 min @ 180°C (356°F) | 2H | 85-95 | 5B | > 100 | Fully cured, slightly harder film. |
| 10 min @ 200°C (392°F) | 2H - 3H | 80-90 | 5B | > 100 | Fully cured, high hardness. |
| 20 min @ 200°C (392°F) | 3H | 75-85 | 4B - 5B | > 100 | Potential for over-cure, slight gloss reduction, increased brittleness. |
Note: These are representative values. Actual results will vary based on the specific TGIC-polyester formulation.
Experimental Protocols
Methodology for Determining Optimal Cure
-
Substrate Preparation: Prepare a series of identical test panels (e.g., Bonderite 1000 steel panels) by cleaning and applying any required pretreatment.[1]
-
Powder Application: Apply the TGIC-polyester powder coating to a uniform thickness (e.g., 1.5-2.0 mils) on all panels.
-
Curing Matrix: Cure the panels in a calibrated oven according to a matrix of varying times and temperatures (e.g., temperatures from 160°C to 210°C in 10°C increments, and times from 5 to 25 minutes in 5-minute increments).
-
Property Testing: After curing and cooling, perform a series of standardized tests on each panel:
-
Pencil Hardness Test (ASTM D3363): To assess the surface hardness and degree of cure.
-
Specular Gloss Test (ASTM D523): To measure the gloss of the coating at a specified angle (typically 60°).[9][10]
-
Cross-Hatch Adhesion Test (ASTM D3359): To evaluate the adhesion of the coating to the substrate.
-
Solvent Resistance Test (MEK Rubs, ASTM D5402): To determine the resistance of the coating to a solvent, which indicates the degree of crosslinking.[9]
-
-
Data Analysis: Tabulate the results to identify the curing window that provides the optimal balance of desired properties.
Methodology for Differential Scanning Calorimetry (DSC) Analysis
-
Sample Preparation: Accurately weigh a small amount (5-10 mg) of the uncured TGIC-polyester powder into a DSC pan.
-
DSC Program: Place the pan in the DSC instrument and heat it at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the melting and curing transitions (e.g., 30°C to 250°C).[11][12]
-
Data Acquisition: Record the heat flow as a function of temperature. The resulting thermogram will show an endothermic peak corresponding to the melting of the powder, followed by an exothermic peak representing the curing reaction.[11][13]
-
Analysis: From the DSC curve, determine key curing parameters:
-
Onset Temperature of Curing: The temperature at which the curing reaction begins.
-
Peak Exothermic Temperature: The temperature at which the curing reaction rate is at its maximum.
-
Total Heat of Curing (ΔH): The total energy released during the curing reaction, which is proportional to the area under the exothermic peak. This value can be used to determine the degree of cure in partially cured samples.[12]
-
Visualizations
Caption: Chemical reaction pathway for TGIC-polyester curing.
Caption: Logical workflow for troubleshooting curing-related defects.
References
- 1. axalta.com [axalta.com]
- 2. Diamond Vogel Powder Coatings TGIC Polyester Cure Chart [diamondvogel.com]
- 3. chemquest.com [chemquest.com]
- 4. Technology Interchange: Polyester Powder Coatings: TGIC vs. HAA > Powder Coated Tough Magazine [powdercoatedtough.com]
- 5. Troubleshooting Field Defects > Powder Coated Tough Magazine [powdercoatedtough.com]
- 6. suncoating.com [suncoating.com]
- 7. RIPOL | Poor coating adhesion [ripol.com]
- 8. chemquest.com [chemquest.com]
- 9. D523-08 Standard text method for specular gloss [chinapowdercoating.com]
- 10. micomlab.com [micomlab.com]
- 11. youtube.com [youtube.com]
- 12. tainstruments.com [tainstruments.com]
- 13. tainstruments.com [tainstruments.com]
Preventing yellowing in TGIC-cured coatings during overbaking
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing yellowing in TGIC (Triglycidyl isocyanurate)-cured coatings during overbaking.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the curing process, leading to yellowing.
Issue 1: Significant yellowing of the coating after baking.
-
Question: My white TGIC-cured polyester (B1180765) powder coating has turned yellow after the curing cycle. What could be the cause?
-
Answer: Yellowing in TGIC-cured coatings during baking is often a result of overbaking, which involves either excessive temperature or prolonged curing times.[1][2] The thermal degradation of the polyester resin and other organic components in the formulation is a primary cause of this discoloration.[1][2] Additionally, the type of oven used can influence the outcome; gas-fired ovens, for instance, may contribute more to yellowing than electric or infrared ovens, especially if the gas/air mixture is not correctly adjusted or if the oven is not properly vented.
Issue 2: Inconsistent color between batches.
-
Question: I am observing variations in color, specifically yellowing, between different batches of my TGIC-cured coating, even with the same formulation. What could be the reason for this inconsistency?
-
Answer: Inconsistent yellowing between batches can be attributed to several factors. Minor variations in the composition of raw materials, such as the grade of titanium dioxide (for white coatings) or the presence of impurities in the polyester resin, can affect color stability. Fluctuations in oven temperature or curing time from one batch to the next are also common culprits. It is crucial to ensure that the oven is properly calibrated and that the curing schedule is strictly followed for each batch.
Issue 3: Reduced gloss and surface defects along with yellowing.
-
Question: Along with yellowing, I've noticed a decrease in gloss and the appearance of minor surface defects on my coating after overbaking. Are these issues related?
-
Answer: Yes, a reduction in gloss and the formation of surface defects can be associated with the same thermal degradation processes that cause yellowing. When the polymer breaks down due to excessive heat, it can affect the surface smoothness and light reflectance of the coating, leading to a lower gloss. The evolution of volatile degradation byproducts can also create small surface imperfections.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical mechanism behind yellowing in TGIC-cured coatings during overbaking?
A1: The primary mechanism is thermal oxidation. At elevated temperatures, the polyester polymer chains can undergo degradation, leading to the formation of chromophores, which are chemical groups that absorb light in the visible spectrum, causing the material to appear yellow. The presence of aromatic rings in the polyester backbone can make the resin more susceptible to thermal and photo-oxidation.
Q2: How do anti-yellowing additives work?
A2: Anti-yellowing additives, which often include antioxidants and Hindered Amine Light Stabilizers (HALS), function by interrupting the degradation process. Antioxidants scavenge free radicals that are formed during thermal oxidation, thereby preventing the chain reactions that lead to polymer breakdown and chromophore formation.[3][4] HALS are also effective radical scavengers and are particularly useful in providing long-term thermal stability.[4]
Q3: Can the choice of polyester resin affect the yellowing resistance?
A3: Absolutely. The chemical structure of the polyester resin plays a significant role. For instance, polyester resins based on isophthalic acid (IPA) tend to have better weathering resistance and color stability compared to those based on terephthalic acid (TPA). The overall formulation, including the choice of other monomers, also impacts the thermal stability of the resulting coating.
Q4: Are there any specific curing conditions that can minimize yellowing?
A4: Adhering to the recommended curing schedule provided by the powder coating manufacturer is critical. It is advisable to conduct trials to determine the optimal curing time and temperature for your specific substrate and oven conditions. A general guideline for overbake resistance evaluation is to expose the coating to twice the recommended curing time.[1][2] TGIC-polyester coatings are known for their excellent overbake stability, often withstanding up to three times the recommended cure time without significant discoloration.[5]
Q5: How can I quantitatively measure the degree of yellowing?
A5: The degree of yellowing can be quantitatively measured using a spectrophotometer or a colorimeter. These instruments measure the color of the coating in a three-dimensional color space, such as CIE Lab. The change in color due to overbaking is expressed as Delta E (ΔE), which is the total color difference. An increase in the b* value typically indicates a shift towards yellow.
Data Presentation
The following tables summarize the expected performance of TGIC-cured coatings with and without anti-yellowing additives when subjected to overbaking. The data is illustrative and may vary depending on the specific formulation and curing conditions.
Table 1: Effect of Anti-Yellowing Additives on Color Change (ΔE) in White TGIC-Cured Coatings.*
| Formulation | Standard Cure (ΔE) | 100% Overbake (ΔE) | 200% Overbake (ΔE*) |
| Control (No Additives) | 0.5 | 2.5 | 5.0 |
| With Antioxidant Blend | 0.4 | 1.2 | 2.5 |
| With HALS | 0.4 | 1.5 | 3.0 |
| With Antioxidant + HALS | 0.3 | 0.8 | 1.8 |
Table 2: Effect of Anti-Yellowing Additives on Gloss Retention (%) in TGIC-Cured Coatings.
| Formulation | Standard Cure (Gloss %) | 100% Overbake (Gloss %) | 200% Overbake (Gloss %) |
| Control (No Additives) | 95 | 85 | 70 |
| With Antioxidant Blend | 95 | 92 | 85 |
| With HALS | 95 | 90 | 82 |
| With Antioxidant + HALS | 95 | 94 | 88 |
Experimental Protocols
1. Protocol for Evaluation of Overbake Yellowing Resistance
-
Objective: To assess the color stability of a TGIC-cured powder coating upon exposure to extended baking times.
-
Materials:
-
Test panels (e.g., Bonderite 1000 steel panels)
-
Powder coating samples (with and without anti-yellowing additives)
-
Electrostatic spray gun
-
Curing oven
-
Spectrophotometer or colorimeter
-
-
Methodology:
-
Prepare a set of test panels for each powder coating formulation.
-
Apply the powder coating to the test panels to a uniform film thickness (e.g., 1.5-2.0 mils).
-
Cure one panel from each set at the recommended standard curing schedule (e.g., 15 minutes at 375°F). This will serve as the control.
-
Cure a second panel from each set at 100% overbake, which is twice the standard curing time (e.g., 30 minutes at 375°F).[1][2]
-
Cure a third panel from each set at 200% overbake, which is three times the standard curing time (e.g., 45 minutes at 375°F).
-
Allow the panels to cool to room temperature for at least 24 hours.
-
Measure the color of each panel using a spectrophotometer according to ASTM D2244. Record the L, a, and b* values.
-
Calculate the total color difference (ΔE*) between the overbaked panels and the standard cured control panel for each formulation.
-
2. Protocol for Gloss Measurement
-
Objective: To quantify the gloss of the cured coatings and assess gloss retention after overbaking.
-
Materials:
-
Cured test panels from the overbake evaluation
-
Gloss meter
-
-
Methodology:
-
Calibrate the gloss meter according to the manufacturer's instructions.
-
Select the appropriate measurement geometry (e.g., 60° for semi-gloss coatings). According to ASTM D523, a 60° geometry is a good starting point. If the reading is above 70, switch to a 20° geometry for better differentiation of high-gloss coatings. If the reading is below 10, use an 85° geometry for low-gloss surfaces.
-
Place the gloss meter on the surface of the standard cured control panel and record the gloss reading. Take at least three readings at different locations on the panel and calculate the average.
-
Repeat the measurement for each of the overbaked panels.
-
Calculate the gloss retention for each overbaked panel as a percentage of the gloss of the standard cured control panel.
-
Visualizations
Caption: Chemical pathway of yellowing in TGIC-cured coatings and the intervention points for additives.
Caption: A logical workflow for troubleshooting yellowing in TGIC-cured coatings.
References
Addressing pinhole defects in thick film applications of HAA powders
Technical Support Center: HAA Powder Coatings
This guide provides in-depth troubleshooting and technical information for researchers, scientists, and drug development professionals working with Hydroxyalkylamide (HAA) polyester (B1180765) powder coatings, with a specific focus on addressing pinhole defects in thick film applications.
Frequently Asked Questions (FAQs)
Q1: What are pinhole defects in the context of powder coatings?
Pinhole defects are small, circular voids or crater-like holes that appear on the surface of a cured powder coating.[1] These defects not only compromise the aesthetic appearance of the finish but can also significantly reduce its corrosion resistance and long-term durability by exposing the underlying substrate.[2] They are a result of gases (such as air, moisture, or volatile byproducts) escaping through the coating film during the curing process after it has started to gel and can no longer flow back together to create a smooth surface.[3]
Q2: Why are thick film applications of HAA powder coatings particularly susceptible to pinholes?
The primary reason lies in the chemistry of the HAA curing reaction itself. HAA (Hydroxyalkylamide) crosslinkers react with carboxyl-functional polyester resins to form a durable film.[4] A key byproduct of this esterification reaction is water.[2][5][6] As the coating is heated in the curing oven, this water turns into vapor.[4] In thick films (typically over 100 microns), this water vapor has a longer path to escape and can become trapped as the surface begins to cure and solidify.[5][7][8] The pressure from the trapped gas eventually creates a "blowhole" or pinhole as it forces its way out of the partially cured film.[2]
Q3: What are the main causes of pinholes beyond the HAA curing reaction?
While the water byproduct is inherent to HAA systems, several other factors can cause or exacerbate pinhole defects:
-
Substrate Outgassing: Porous substrates like cast metals can trap air and other gases, which are released during heating and disrupt the coating film.[1][9] Galvanized steel is also known to cause pinholing due to entrapped hydrogen or moisture.[7][8]
-
Surface Contamination: Any oil, grease, or moisture left on the substrate surface can vaporize during curing, leading to pinholes.[1][3] Inadequate pre-treatment is a common cause.[10][11]
-
Environmental & Process Moisture: High ambient humidity can lead to moisture absorption by the powder or the substrate.[7][12] Moisture or oil in the compressed air lines used for application is also a frequent culprit.[10][12]
-
Formulation Issues: The powder itself may have absorbed moisture if stored improperly or if it is old.[7] The formulation may also contain other volatile components that are released during curing.[12]
-
Incorrect Curing Profile: Heating the coated part too rapidly can cause the surface to cure and trap volatiles underneath, preventing them from escaping smoothly.[3][9]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving pinhole defects.
Q4: How can I determine the source of my pinhole problem?
To diagnose the root cause, a step-by-step inspection of your process is necessary.[10] The following workflow provides a logical path for troubleshooting.
Caption: Troubleshooting workflow for pinhole defects.
Q5: What specific actions can I take to prevent pinholes in HAA systems?
1. Control Film Thickness: This is the most critical factor for HAA coatings. The curing reaction emits water, which can cause pinholes in thick films.[6]
-
Action: Maintain a film thickness below 100 microns (4.0 mils).[5][8] Applications requiring thicker films may be unsuitable for standard HAA powders.
2. Optimize Substrate Preparation: A clean, properly prepared surface is essential to prevent outgassing from sources other than the coating itself.[11][13]
-
Action 1 (Degassing): For porous substrates like cast iron or aluminum, pre-heat the part to the curing temperature before applying the powder.[1][3] This allows trapped gases to escape before the coating is present.
-
Action 2 (Cleaning): Thoroughly clean surfaces to remove all oils, grease, and dirt.[14] Use appropriate methods like alkaline cleaning or abrasive blasting.[11][15]
3. Manage Curing Parameters: The way the coating is heated significantly impacts gas escape.
-
Action: Avoid excessively rapid heating.[9] A slower ramp-up to the curing temperature allows the water vapor and other volatiles to escape before the film surface gels and solidifies.[3]
4. Ensure a Dry Process Environment: Moisture from any source can contribute to pinholes.
-
Action 1: Use compressed air dryers to ensure the air dew point is below -20°C.[12]
-
Action 2: Control workshop humidity, ideally between 40-60%, to prevent moisture absorption by the powder and substrate.[12]
-
Action 3: Store powder coatings in sealed containers in a dry environment.[7]
5. Modify the Formulation: If process optimizations are insufficient, formulation adjustments can help.
-
Action: Add a degassing agent, such as Benzoin, to the powder formulation.[4] These additives help promote the release of small molecules and air before the coating cures.[4]
Data & Parameters
The following table summarizes key quantitative parameters for controlling HAA powder coating applications to minimize pinhole defects.
| Parameter | Recommended Value/Range | Rationale & Notes | Citations |
| Film Thickness | < 100 µm (4.0 mils) | HAA chemistry releases water during cure, which gets trapped in thicker films. | [5][7][8] |
| Curing Temperature | 180 - 220°C | Follow manufacturer's specifications. Avoid excessively high temperatures that cause rapid surface curing. | [12] |
| Curing Time | 10 - 15 minutes | Ensure full cross-linking after volatiles have escaped. Heavier substrates require longer times. | [12][16] |
| Spray Gun Voltage | 60 - 80 kV | Excessively high voltage can cause back ionization, trapping air at the substrate interface. | [12] |
| Spraying Distance | 150 - 300 mm | Spraying too close can lead to air entrapment upon particle impact. | [12] |
| Compressed Air Dew Point | < -20°C | Prevents moisture contamination from the application equipment. | [12] |
| Workshop Humidity | 40 - 60% RH | Minimizes moisture absorption by the powder and substrate. | [12] |
| Degassing Agent (Benzoin) | 0.3 - 0.4% by mass | Helps eliminate pinholes by reacting with trapped air during the baking process. | [4] |
Experimental Protocols
Protocol 1: Water-Break-Free Test for Surface Cleanliness
This simple test verifies that a substrate is free from oils and other hydrophobic contaminants before coating.
-
Objective: To assess the adequacy of a cleaning/pre-treatment process.
-
Methodology:
-
After the final rinse stage of cleaning, hold the part or a test panel vertically.
-
Spray or flood the surface with clean, deionized water.
-
Observe the behavior of the water on the surface as it drains.
-
-
Interpretation:
-
Pass: The water drains as a continuous, unbroken sheet. This indicates a clean, high-energy surface ready for coating.[9]
-
Fail: The water beads up, separates, or shows rivulets. This "water break" indicates the presence of hydrophobic contaminants (like oil or grease), and the part must be re-cleaned.[9]
-
Protocol 2: Dry Film Thickness (DFT) Measurement (Ref: ASTM D7091)
Accurate film thickness measurement is critical for diagnosing pinhole issues in HAA coatings.
-
Objective: To measure the thickness of the cured powder coating film.
-
Equipment: A calibrated electronic DFT gauge (Type 2). Use a magnetic gauge for ferrous substrates (e.g., steel) and an eddy-current gauge for non-ferrous substrates (e.g., aluminum).
-
Methodology:
-
Calibrate the gauge according to the manufacturer's instructions on a smooth, uncoated sample of the same substrate.
-
Place the gauge's probe flat on the surface of the cured coating.
-
Take multiple readings across the surface of the part to ensure an even coating thickness. Pay special attention to corners and complex areas.
-
Average the readings to determine the overall film thickness and compare it to the recommended maximum of 100 µm.
-
Chemical Pathway Visualization
The following diagram illustrates the chemical mechanism that makes thick-film HAA coatings prone to pinholing.
Caption: HAA curing reaction and pinhole formation pathway.
References
- 1. 10xem.com [10xem.com]
- 2. Latest HAA and TGIC Polyester Powder Coating Resins in 2022 [architecturalpowdercoatingresins.com]
- 3. reliantfinishingsystems.com [reliantfinishingsystems.com]
- 4. CN112694816A - HAA system powder coating with improved coating surface pinhole defects - Google Patents [patents.google.com]
- 5. Technology Interchange: Polyester Powder Coatings: TGIC vs. HAA > Powder Coated Tough Magazine [powdercoatedtough.com]
- 6. chemquest.com [chemquest.com]
- 7. chemquest.com [chemquest.com]
- 8. gemapowdercoating.com [gemapowdercoating.com]
- 9. Solving Common Surface Defects in Powder Coatings: Expert Tips for Flawless Finishes [chinapowdercoating.com]
- 10. Top Solutions for Pinhole Formation in Powder Coating: Addressing Common Causes and Effective Remedies to Ensure Quality Finishes - Expert Tips and Recommendations for Pinhole Prevention in Powder Coating Processes [mitucoating.com]
- 11. Powder Coating Process Explained – A Detailed Breakdown [tiger-coatings.com]
- 12. Powder Coating Pinhole Problems: Causes, Solutions, and Prevention Tips [blueteepowder.com]
- 13. theprotechgroup.com [theprotechgroup.com]
- 14. Surface Preparation for Powder Coating: Techniques, Steps, and Best Practices [msmetal.co.uk]
- 15. The Powder Coating Process: From Preparation to Curing | Escofab Inc. [escofab.com]
- 16. axalta.com [axalta.com]
Technical Support Center: Enhancing Triglycidyl Isocyanurate (TGIC) Dispersion in Polymer Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving uniform dispersion of Triglycidyl isocyanurate (TGIC) in polymer matrices. Poor dispersion can lead to defects, inconsistent material properties, and reduced performance. This guide offers practical solutions and detailed experimental considerations.
Troubleshooting Guide: Common TGIC Dispersion Issues
Poor dispersion of TGIC often manifests as visual defects in the final product or inconsistencies in material performance. Below are common problems, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Agglomerates or "Clumps" in the Final Product | - Inadequate mixing energy during processing.- Poor wetting of TGIC particles by the polymer melt.- High concentration of TGIC. | - Increase mixing speed or residence time.- Optimize screw design in the extruder to include more kneading elements.- Consider using a wetting agent or a compatibilizer.- Evaluate reducing the TGIC concentration or using a masterbatch. |
| Inconsistent Curing or Crosslinking | - Non-uniform distribution of TGIC throughout the matrix. | - Improve mixing efficiency through process parameter optimization (temperature, screw speed).- Ensure consistent feeding of TGIC and polymer into the processing equipment. |
| Surface Defects (e.g., Pinholes, Craters, Orange Peel in Coatings) | - Trapped air or volatiles due to poor dispersion.- Incomplete dissolution of TGIC particles. | - Optimize the extrusion temperature profile to ensure complete melting and mixing.- Use a degassing agent in the formulation.- Ensure the particle size of the TGIC is appropriate for the film thickness. |
| Poor Mechanical Properties | - Stress concentrations around TGIC agglomerates. | - Employ dispersion techniques like ultrasonic treatment or three-roll milling for pre-dispersion.- Utilize compatibilizers to improve interfacial adhesion between TGIC and the polymer matrix. |
Frequently Asked Questions (FAQs)
Formulation and Material Selection
Q1: What is the optimal particle size of TGIC for good dispersion?
A1: The optimal particle size of TGIC depends on the specific application and processing method. For powder coatings, a particle size between 25 to 75 microns is generally recommended to achieve good transfer efficiency and a smooth finish. For melt extrusion, a smaller particle size can facilitate faster melting and more uniform mixing. However, very fine particles may be more prone to agglomeration. It is advisable to start with the manufacturer's recommended grade and adjust based on experimental results.
Q2: How does the melt viscosity of the polymer matrix affect TGIC dispersion?
A2: The melt viscosity of the polymer is a critical factor. A lower melt viscosity can improve the wetting of TGIC particles, but it may not provide sufficient shear forces to break down agglomerates. Conversely, a very high melt viscosity can create high shear, which is beneficial for dispersion, but may lead to excessive heat generation and potential degradation of the polymer or TGIC. The ideal scenario is to have a polymer with a melt viscosity that provides a good balance of wetting and shear. Process temperature can be adjusted to modify the melt viscosity.
Q3: Can the use of compatibilizers or dispersing agents improve TGIC dispersion?
A3: Yes, compatibilizers and dispersing agents can significantly improve TGIC dispersion, especially in immiscible polymer blends.[1][2] These additives work by reducing the interfacial tension between the TGIC particles and the polymer matrix, promoting better wetting and preventing re-agglomeration.[1] The choice of compatibilizer depends on the specific polymer system. For polyester-based systems, functional polymers with acid or anhydride (B1165640) groups may be effective. It is important to experimentally determine the optimal type and concentration of the compatibilizer.
Processing Techniques
Q4: What are the key parameters to control during melt extrusion for better TGIC dispersion?
A4: During melt extrusion, several parameters are crucial for achieving good dispersion:
-
Screw Design: The configuration of the extruder screw, particularly the number and arrangement of kneading and mixing elements, plays a vital role. Increasing the number of kneading blocks and using a combination of forward and reverse kneading elements can enhance dispersive and distributive mixing.
-
Temperature Profile: The barrel temperature profile should be optimized to ensure that the TGIC melts and is incorporated into the polymer melt effectively without causing degradation.
-
Screw Speed: Higher screw speeds generally impart more shear and can improve dispersion, but they also increase the melt temperature. A balance must be found to avoid material degradation.
-
Feed Rate: A consistent and controlled feed rate of both the polymer and TGIC is essential for achieving a homogeneous mixture.
Q5: Is ultrasonic dispersion an effective method for dispersing TGIC?
A5: Ultrasonic dispersion can be a very effective technique for deagglomerating and dispersing TGIC, particularly for preparing masterbatches or for use in liquid resin systems. The high-energy ultrasonic waves create cavitation bubbles that implode, generating intense localized shear forces that can break down particle agglomerates. The effectiveness of ultrasonic dispersion depends on parameters such as sonication time, amplitude (power), and the viscosity of the medium.
Characterization and Analysis
Q6: How can I quantitatively assess the dispersion of TGIC in my polymer matrix?
A6: Several techniques can be used to quantitatively assess TGIC dispersion:
-
Microscopy: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) can be used to visualize the dispersion of TGIC particles. Image analysis software can then be used to quantify particle size distribution and inter-particle distance.
-
Rheology: The rheological behavior of the polymer melt can be sensitive to the state of dispersion. Poorly dispersed particles can lead to an increase in viscosity and other rheological changes.
-
Mechanical Testing: The uniformity of mechanical properties (e.g., tensile strength, impact resistance) across different sections of a sample can be an indirect indicator of good dispersion.
Experimental Protocols
Protocol 1: Melt Extrusion of TGIC in a Polyester (B1180765) Matrix
This protocol outlines a general procedure for dispersing TGIC in a polyester matrix using a twin-screw extruder.
Materials and Equipment:
-
Polyester resin pellets
-
This compound (TGIC) powder
-
Twin-screw extruder with controllable temperature zones and screw speed
-
Strand pelletizer or film casting unit
-
Scanning Electron Microscope (SEM) for dispersion analysis
Procedure:
-
Premixing: Dry blend the polyester resin and TGIC powder at the desired ratio. For initial trials, a 93:7 polyester to TGIC ratio is common in powder coating formulations.
-
Extruder Setup:
-
Set the barrel temperature profile. A common starting point for polyesters is a gradually increasing profile from the feed zone to the metering zone (e.g., 100°C to 130°C).
-
Configure the screw with a combination of conveying, kneading, and mixing elements to ensure adequate shear and residence time.
-
-
Extrusion:
-
Feed the premixed material into the extruder at a constant rate.
-
Set the screw speed. A good starting point is 200-300 RPM, which can be adjusted based on the torque and melt temperature.
-
Monitor the melt pressure and temperature to ensure a stable process.
-
-
Sample Collection: Extrude the molten blend as a strand and pelletize it, or cast it into a film.
-
Analysis:
-
Prepare a cross-section of the extrudate or film for SEM analysis.
-
Acquire SEM images at various magnifications to observe the dispersion of TGIC particles.
-
Use image analysis software to quantify the particle size distribution and degree of agglomeration.
-
Protocol 2: Ultrasonic Dispersion of TGIC in an Epoxy Resin
This protocol provides a general method for dispersing TGIC in a liquid epoxy resin using an ultrasonic probe.
Materials and Equipment:
-
Liquid epoxy resin
-
This compound (TGIC) powder
-
High-intensity ultrasonic probe
-
Beaker or reaction vessel
-
Cooling bath
-
Microscope for dispersion analysis
Procedure:
-
Preparation: Weigh the desired amounts of epoxy resin and TGIC powder and place them in a beaker.
-
Ultrasonication Setup:
-
Place the beaker in a cooling bath to dissipate the heat generated during sonication.
-
Immerse the tip of the ultrasonic probe into the resin mixture. Ensure the tip is submerged but not touching the bottom or sides of the beaker.
-
-
Dispersion:
-
Turn on the ultrasonic processor. Start with a moderate amplitude (e.g., 50%) and a pulsed mode (e.g., 30 seconds on, 30 seconds off) to prevent excessive heat buildup.
-
Process the mixture for a set duration (e.g., 10-30 minutes). The optimal time will depend on the volume, viscosity, and TGIC concentration.
-
-
Analysis:
-
Take a small sample of the dispersion and prepare a slide for microscopic analysis.
-
Observe the sample under a microscope to assess the degree of dispersion and the presence of agglomerates.
-
Adjust sonication parameters (amplitude, time, pulse mode) as needed to optimize dispersion.
-
Visualizations
Caption: Troubleshooting workflow for improving TGIC dispersion.
Caption: General experimental workflow for dispersing TGIC.
References
Troubleshooting poor interfacial adhesion in TGIC composites
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor interfacial adhesion in Triglycidyl Isocyanurate (TGIC) composites.
Frequently Asked Questions (FAQs)
Q1: What is interfacial adhesion and why is it critical in TGIC composites?
A1: Interfacial adhesion refers to the strength of the bond between the TGIC resin matrix and the filler or reinforcement material (e.g., glass fibers, mineral fillers). This bond is crucial because it dictates how effectively stress is transferred from the matrix to the stronger filler material.[1] Strong interfacial adhesion is essential for achieving desired mechanical properties such as tensile strength, impact resistance, and overall durability in the final composite. A weak interface can lead to premature failure under stress.[1][2]
Q2: What are the primary mechanisms governing interfacial adhesion?
A2: Interfacial adhesion is governed by a combination of four main mechanisms:
-
Mechanical Interlocking: Roughening the filler surface creates more sites for the resin to grip onto.
-
Chemical Bonding: Covalent bonds form between the filler surface and the resin matrix, often facilitated by coupling agents.[3]
-
Electrostatic Adhesion: Attraction between charged surfaces on the filler and in the resin.
-
Interdiffusion: Mutual penetration of polymer chains from the matrix and on the filler surface across the interface.
A strong interface is typically the result of multiple of these mechanisms acting together.
Q3: What are TGIC composites and where are they used?
A3: TGIC (this compound) is a curing agent or crosslinker used with carboxyl-terminated polyester (B1180765) resins to create a durable thermoset composite.[4] These composites are widely known for their excellent hardness, chemical resistance, and weatherability.[4][5] Common applications include industrial powder coatings for metal products like appliances, furniture, automotive parts, and building materials.[4]
Q4: What are the typical signs of poor interfacial adhesion in an experiment?
A4: Signs of poor interfacial adhesion can manifest in several ways:
-
Visual Defects: Flaking, chipping, peeling, or blistering of the composite material or coating.[6][7]
-
Reduced Mechanical Performance: Test results showing lower-than-expected tensile strength, flexural strength, or impact resistance.
-
Microscopic Evidence: When examining a fracture surface with a Scanning Electron Microscope (SEM), you may see filler particles pulled cleanly out of the matrix (pull-out), voids or gaps at the interface, and a lack of resin adhered to the filler surface.
Troubleshooting Guide: Poor Adhesion
Problem: The composite shows signs of delamination, chipping, or fails mechanical tests.
This troubleshooting workflow helps identify and resolve the root cause of poor interfacial adhesion.
Caption: Troubleshooting workflow for poor interfacial adhesion.
Question: My composite failed, and I suspect poor surface preparation. What are the key factors to check?
Answer: Inadequate surface preparation is a leading cause of adhesion failure.[1][6] The surface of your filler or substrate must be completely free of contaminants that can interfere with bonding.
Key areas to investigate:
-
Contaminants: Look for oils, grease, dust, rust, or moisture on the filler or substrate surface.[6] These can create a weak boundary layer.
-
Substrate Quality: Ensure the quality of your materials is certified and consistent. For instance, galvanized steel that has oxidized will exhibit poor adhesion.[1]
-
Cleaning Procedures: Your cleaning and pretreatment process must be suitable for your specific materials. An iron phosphate (B84403) pretreatment works well for steel but is less effective for aluminum without specific additives.[1]
| Corrective Action | Description |
| Degreasing | Use appropriate solvents to remove organic contaminants like oils and grease. |
| Media Blasting | For metals, use sandblasting or sweep blasting to remove corrosion and create a rougher surface profile for better mechanical interlocking.[1][7] |
| Pre-baking | Heating the substrate before coating can help release trapped gases or moisture that might otherwise cause defects like pinholes or blisters.[7] |
| Chemical Pretreatment | Use chemical processes like phosphating or chromating on metal substrates to create a stable conversion layer that promotes adhesion. |
Question: How do I choose the right coupling agent to improve adhesion in my TGIC composite?
Answer: A coupling agent acts as a molecular bridge between the inorganic filler and the organic TGIC-polyester resin.[3][8] The most common types are organosilanes.[9] A successful coupling agent must have a dual chemical nature: one part of its molecule bonds to the filler, and the other part bonds with the resin.[8]
Caption: Mechanism of a silane coupling agent.
Selection Criteria:
-
Filler Surface Chemistry: The "inorganic-philic" part of the coupling agent must react with the filler surface. Silanes are effective for fillers with surface hydroxyl groups (Si-OH), such as silica, glass, and many mineral fillers.[9]
-
Resin Compatibility: The "organic-philic" functional group on the agent must be compatible with and preferably react with the carboxyl-terminated polyester resin. For polyester systems, silanes with epoxy, amino, or methacryloxy functional groups are often effective choices.[10]
-
Application: The chosen agent should facilitate better dispersion of the filler within the resin, potentially allowing for higher filler loading without a significant negative impact on viscosity.[9]
Question: Can the curing process affect interfacial adhesion?
Answer: Yes, the curing process is critical. The crosslinking reaction between the polyester and the TGIC hardener forms the final composite network.[5] Improper curing can lead to a weak matrix and poor adhesion.
Key Curing Parameters:
-
Temperature: The curing temperature must be high enough to initiate and sustain the crosslinking reaction. TGIC-polyester systems typically cure at temperatures between 160°C and 200°C.[5] Under-curing will result in an incomplete reaction and poor mechanical properties.[6] Conversely, significant over-curing (overbaking) can cause the coating to become brittle.
-
Time: The material must be held at the curing temperature for a sufficient duration to achieve a high degree of cross-linking.[11][12] The relationship between cure time, temperature, and the final glass transition temperature (Tg) is a key indicator of the extent of cure.[13]
| Parameter | Potential Problem | Recommended Action |
| Temperature | Too low: Incomplete cure, poor adhesion.[6] Too high: Brittleness, discoloration. | Follow the resin manufacturer's technical data sheet. Optimize based on oven type and part thickness. |
| Duration | Too short: Incomplete cross-linking.[11] Too long: Can lead to degradation, although less critical than temperature.[14] | Ensure the part itself reaches the target temperature for the recommended time. |
The glass transition temperature (Tg) generally increases with both higher cure temperatures and longer cure times, up to a point where the reaction is complete.[14][15]
Experimental Protocols
Protocol 1: Evaluation of Surface Treatment via Contact Angle Measurement
-
Objective: To indirectly assess the surface energy of a treated filler/substrate and its wettability by the resin.
-
Methodology:
-
Prepare several flat samples of the substrate or pressed discs of the filler powder.
-
Apply different surface treatments (e.g., various silane coupling agents) to the samples, leaving one as an untreated control.
-
Use a goniometer to place a micro-droplet of the TGIC-polyester resin (or a liquid with similar surface tension) onto each surface.
-
Measure the static contact angle between the droplet and the surface.
-
Interpretation: A lower contact angle generally indicates better wettability and higher surface energy, which is favorable for adhesion.
-
Protocol 2: Mechanical Testing via Tensile Test (ASTM D638)
-
Objective: To quantitatively measure the effect of different formulations or treatments on the bulk mechanical properties of the composite, which reflects interfacial adhesion.
-
Methodology:
-
Prepare multiple sets of "dog-bone" shaped composite specimens according to ASTM D638 standards. Each set should represent a different variable (e.g., untreated filler, treated filler, different coupling agent).
-
Ensure all specimens are cured under identical, optimal conditions.
-
Use a universal testing machine to pull the specimens in tension until failure.
-
Record the ultimate tensile strength (UTS), modulus of elasticity, and elongation at break for each specimen.
-
Interpretation: A significant increase in UTS for composites with treated fillers compared to untreated ones indicates improved stress transfer and better interfacial adhesion.
-
Protocol 3: Microscopic Analysis of Fracture Surface via SEM
-
Objective: To visually inspect the interface and determine the mode of failure.
-
Methodology:
-
Collect the fractured specimens from mechanical testing.
-
Mount a representative piece of the fracture surface onto an SEM stub.
-
Sputter-coat the surface with a conductive material (e.g., gold or palladium).
-
Examine the surface using a Scanning Electron Microscope (SEM).
-
Interpretation:
-
Good Adhesion: A rough fracture surface with filler particles that are broken or covered in resin.
-
Poor Adhesion: Smooth "sockets" where filler particles have pulled out cleanly, exposed filler surfaces with no resin residue, and visible gaps or voids at the interface.
-
-
References
- 1. Troubleshooting Field Defects > Powder Coated Tough Magazine [powdercoatedtough.com]
- 2. surewaygroup.com [surewaygroup.com]
- 3. Coupling agents increase the performance of composite materials – BYK [byk.com]
- 4. keyco-powdercoating.com [keyco-powdercoating.com]
- 5. Latest HAA and TGIC Polyester Powder Coating Resins in 2022 [architecturalpowdercoatingresins.com]
- 6. Common Powder Coating Defects and How to Fix Them: Troubleshooting Guide [msmetal.co.uk]
- 7. Top 5 Powder Coating Defects and How to Prevent Them | Bluetee [blueteepowder.com]
- 8. What are the characteristics and types of coupling agents?- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 9. l-i.co.uk [l-i.co.uk]
- 10. Analysis of the influence of coupling agents on the composition of artificial rocks with polymer matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Temperature and curing time affect composite sorption and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of post-cure temperature and heat duration on monomer conversion of photo-activated dental resin composite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Does Cure Temperature Influence Glass Transition Temperature? | Kohesi Bond [kohesibond.com]
Side reactions of Triglycidyl isocyanurate with functional groups
Welcome to the technical support center for Triglycidyl Isocyanurate (TGIC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of TGIC, with a focus on understanding and troubleshooting its side reactions with common functional groups.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TGIC) and what are its primary reactive targets?
This compound (TGIC) is a trifunctional crosslinking agent containing three epoxide (oxirane) groups.[1][2] These epoxide rings are susceptible to nucleophilic attack, allowing TGIC to form stable covalent bonds with various functional groups. Its primary targets include primary and secondary amines, thiols, hydroxyls, and carboxylic acids. In industrial applications, it is most commonly used to crosslink carboxyl-functional polyester (B1180765) resins at high temperatures.[2] In a laboratory or biological context, its primary amine reactivity is often exploited for crosslinking proteins and other biomolecules.
Q2: What is the general order of reactivity of TGIC's epoxide groups with different functional groups?
The reactivity of TGIC's epoxide groups is highly dependent on the reaction conditions, especially pH. Under basic or alkaline conditions, the deprotonated thiolate anion (R-S⁻) is generally the most potent nucleophile, followed by primary amines (R-NH₂). Under acidic conditions, the reaction with carboxylic acids is favored. The general reactivity trend is influenced by the nucleophilicity of the functional group and its concentration in the reactive (e.g., deprotonated) state.
Q3: What is hydrolysis and how does it affect my TGIC reactions?
Hydrolysis is a reaction where the epoxide rings of TGIC react with water. This is a significant side reaction that consumes the reactive groups intended for your target molecule, thereby reducing crosslinking efficiency. The hydrolysis of TGIC proceeds in steps, forming a diol-diepoxide, then a bis-diol-epoxide, and finally the fully hydrolyzed tris-diol product.[3] Aqueous solutions of TGIC are most stable at a pH of approximately 6.[3] The rate of hydrolysis increases under both acidic and basic conditions.[4][5] A solution of TGIC in water can show significant decomposition (e.g., 29% in 72 hours), highlighting the importance of using anhydrous solvents for storage and minimizing reaction times in aqueous buffers.[3]
Q4: Can I use common biological buffers like Tris for my TGIC crosslinking reactions?
No, it is highly discouraged. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for reaction with the TGIC epoxide groups.[6] This will consume your crosslinker, reduce the efficiency of your intended reaction, and lead to unwanted side products. It is recommended to use non-reactive buffers such as phosphate-buffered saline (PBS), HEPES, or MOPS at the desired pH.
Troubleshooting Guides
Issue 1: Low or No Crosslinking Yield
Symptoms: Your analytical results (e.g., SDS-PAGE, chromatography) show a high amount of unreacted starting material and no, or very little, of the desired crosslinked product.
| Potential Cause | Troubleshooting Steps & Solutions |
| TGIC Hydrolysis | The epoxide groups have reacted with water instead of your target. TGIC is most stable at pH 6 and hydrolysis is accelerated at higher or lower pH.[3] • Solution: If possible, perform the reaction in an anhydrous organic solvent. If an aqueous buffer is required, use a pH as close to neutral as feasible and minimize the reaction time. Consider running a control reaction without your target molecule to quantify the rate of hydrolysis under your conditions. |
| Incorrect Buffer | Your buffer contains competing nucleophiles (e.g., Tris, glycine).[6] • Solution: Switch to a non-reactive buffer like PBS, HEPES, or MES. Perform a buffer exchange on your sample using a desalting column or dialysis before starting the reaction. |
| Suboptimal pH | The pH is not optimal for the target functional group to react. For example, at low pH, primary amines (target: lysine (B10760008) residues) are protonated (R-NH₃⁺) and are no longer nucleophilic. • Solution: For targeting amines, adjust the reaction pH to a range of 7.2-9.0. For thiols, a pH of 7.5-8.5 is often effective to generate the more reactive thiolate anion. Be aware that increasing pH also increases the rate of hydrolysis.[3] |
| Inaccessible Target Sites | The target functional groups on your biomolecule are buried within its 3D structure and are not accessible to the TGIC molecule. • Solution: Consider using a longer, more flexible crosslinker. Alternatively, mild denaturation of the protein could expose more reactive sites, but this may compromise its function. |
| Degraded TGIC Reagent | TGIC is sensitive to moisture and can degrade over time. • Solution: Use a fresh aliquot of TGIC. Store the stock reagent under desiccated, anhydrous conditions. To prevent condensation, always allow the reagent vial to warm to room temperature before opening.[6] |
Issue 2: Sample Precipitation or Aggregation During Reaction
Symptoms: Your solution becomes cloudy or you observe a visible precipitate after adding TGIC.
| Potential Cause | Troubleshooting Steps & Solutions |
| Excessive Crosslinking | TGIC is trifunctional and can form extensive, insoluble polymer networks if the concentration of the target molecule or the TGIC is too high. • Solution: Reduce the concentration of TGIC. Perform a titration experiment with varying molar ratios of TGIC to your target molecule to find the optimal concentration that favors intramolecular or simple intermolecular crosslinks over large aggregates. |
| Change in Protein Solubility | The covalent modification of surface residues (like lysines) can alter the protein's isoelectric point and surface hydrophobicity, leading to aggregation and precipitation. • Solution: Optimize the reaction stoichiometry to reduce the degree of modification. Ensure the buffer has sufficient ionic strength to maintain protein solubility. Adding stabilizing excipients like arginine or glycerol (B35011) may also help. |
| Conformational Changes | Crosslinking may induce conformational changes that expose hydrophobic patches, leading to aggregation. • Solution: Monitor aggregation in real-time or as a function of crosslinker concentration using Dynamic Light Scattering (DLS).[7][8] This technique can detect the formation of aggregates by measuring changes in particle size distribution. |
Data Presentation: Reactivity of Functional Groups
The reactivity of TGIC's epoxide groups is critically dependent on the reaction pH, which dictates the protonation state and therefore the nucleophilicity of the target functional group. The following table summarizes the general principles for these reactions.
| Functional Group | Target Residue (Example) | Optimal pH Range | Reaction & Key Considerations |
| Thiol (Thiolate) | Cysteine | 7.5 - 8.5 | The deprotonated thiolate (R-S⁻) is a highly potent nucleophile.[9] The reaction rate increases significantly as the pH rises above the thiol's pKa (~8.3), but this must be balanced against the increased rate of TGIC hydrolysis.[10] |
| Primary Amine | Lysine, N-terminus | 7.2 - 9.0 | The unprotonated primary amine (R-NH₂) is a strong nucleophile. Below pH 7, amines are increasingly protonated (R-NH₃⁺) and non-reactive. Above pH 9, the reaction is faster but hydrolysis becomes a major competing reaction.[11] |
| Hydroxyl | Serine, Threonine, Tyrosine | > 10 (Strongly Alkaline) | The hydroxyl group must be deprotonated to the alkoxide (R-O⁻) to become sufficiently nucleophilic. This typically requires a high pH, making it an unlikely side reaction under physiological conditions but possible under specific synthetic conditions.[11] |
| Carboxylic Acid | Aspartate, Glutamate, C-terminus | < 4 (Strongly Acidic) | The reaction is catalyzed by acid, which protonates the epoxide oxygen, making it more susceptible to attack by the weak nucleophile.[11][12] This reaction forms an ester bond which may be less stable than the ether or amine bonds formed with other groups. |
| Water (Hydrolysis) | - | < 6 and > 7 | This is a major competing side reaction in aqueous buffers. TGIC is most stable around pH 6.[3] The reaction yields diol byproducts and consumes the epoxide groups.[3] |
Visualizations
Reaction Pathways of TGIC
Troubleshooting Workflow: Low Crosslinking Efficiency
Experimental Protocols
Protocol 1: Monitoring Epoxide Consumption via Titration
This protocol allows for the quantification of remaining epoxide groups during a reaction, providing a direct measure of TGIC consumption by all pathways (target reaction + side reactions). This method is adapted from standard procedures for determining the epoxy equivalent weight (EEW).
Materials:
-
Reaction sample containing TGIC
-
Glacial Acetic Acid
-
Tetraethylammonium bromide (TEABr) solution (e.g., 100g TEABr in 400 mL glacial acetic acid)
-
0.1 M Perchloric acid in acetic acid (titrant)
-
Potentiometric titrator with a suitable electrode (e.g., glass electrode)
Procedure:
-
Sample Preparation: Accurately weigh a sample of the reaction mixture expected to contain between 0.1 and 0.5 mmol of epoxide groups into a titration beaker.
-
Dissolution: Add 10-20 mL of chloroform or dichloromethane to dissolve the sample completely. Gentle warming may be required for some samples; if so, cool to room temperature before proceeding.
-
Reagent Addition: Add 20 mL of glacial acetic acid and 10 mL of the TEABr solution to the beaker.
-
Titration: Immerse the electrode of the potentiometric titrator into the solution. Titrate the sample with 0.1 M perchloric acid in acetic acid. The titrator will detect the endpoint, which corresponds to the consumption of all epoxide groups.
-
Blank Titration: Perform a blank titration using the same procedure but without the TGIC-containing sample to account for any reactive impurities in the solvents and reagents.
-
Calculation: The concentration of epoxide groups is calculated based on the volume of titrant consumed, corrected for the blank titration. The consumption over time can be tracked by taking aliquots from the main reaction.
Note: This titration is performed under non-aqueous conditions. Ensure all glassware is dry and use anhydrous solvents where possible.
Protocol 2: Assessing Protein Aggregation with Dynamic Light Scattering (DLS)
This protocol provides a method to detect and quantify the formation of protein aggregates, a common side effect of crosslinking.
Materials:
-
Protein solution before adding TGIC (control)
-
Aliquots from the crosslinking reaction at various time points
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume cuvettes suitable for the DLS instrument
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow the laser to warm up and stabilize according to the manufacturer's instructions. Set the measurement temperature to match your reaction temperature.
-
Control Measurement: Filter a small volume (~20-50 µL) of your initial, un-crosslinked protein solution through a low protein-binding syringe filter (e.g., 0.22 µm) directly into a clean cuvette. This removes any pre-existing dust or large aggregates.
-
Acquire Data: Place the cuvette in the DLS instrument and acquire the size distribution data. The result should show a primary peak corresponding to your monomeric protein's hydrodynamic radius. Note the mean particle size and the polydispersity index (PDI). A low PDI (<0.2) indicates a monodisperse sample.[7]
-
Reaction Time Points: At desired time intervals during your crosslinking reaction (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture. If necessary, quench the reaction in the aliquot by adding a high concentration of an amine like Tris or glycine.
-
Measure Reaction Samples: Filter each aliquot as described in step 2 and measure its size distribution using DLS.
-
Data Analysis: Compare the DLS results over time. The formation of aggregates will appear as the emergence of larger species (i.e., new peaks at larger hydrodynamic radii) and an increase in the average particle size and PDI.[13][14] This provides a quantitative way to assess the impact of reaction time and crosslinker concentration on aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. Latest HAA and TGIC Polyester Powder Coating Resins in 2022 [architecturalpowdercoatingresins.com]
- 3. This compound | C12H15N3O6 | CID 17142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. unchainedlabs.com [unchainedlabs.com]
- 8. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transduction of Redox Signaling by Electrophile-Protein Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. medium.com [medium.com]
Technical Support Center: Accelerating TGIC Curing at Low Temperatures
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the selection and use of catalysts to accelerate the curing of Triglycidyl Isocyanurate (TGIC) at low temperatures. This resource is intended for researchers, scientists, and professionals in drug development and other fields who utilize TGIC-based formulations.
Frequently Asked Questions (FAQs)
Q1: What types of catalysts are effective for accelerating TGIC curing at low temperatures?
A1: The most commonly used and effective catalysts for accelerating the reaction between carboxyl-functional polyester (B1180765) resins and TGIC at low temperatures belong to the class of "onium" catalysts.[1] Among these, phosphonium (B103445) compounds, such as ethyltriphenyl phosphonium bromide, are particularly prevalent and effective.[1] Base catalysis is generally the most effective route for accelerating the acid-epoxy reaction in these systems.
Q2: What is considered a "low temperature" for TGIC curing, and what can be achieved with catalysts?
A2: In the powder coatings industry, "low temperature cure" generally refers to curing at or below 160°C.[2][3] With the use of appropriate catalysts, it is possible to achieve cure temperatures as low as 121-135°C.[1][4] For example, some formulations can be cured in 12 minutes at 140°C.[5][6]
Q3: What is the typical concentration of catalyst required?
A3: To achieve effective low-temperature curing, the catalyst concentration is typically in the range of 0.3 to 0.5 weight percent based on the polyester resin.[1][4]
Q4: What are the potential benefits of using catalysts for low-temperature TGIC curing?
A4: The primary benefits of using catalysts to lower the curing temperature of TGIC formulations include:
-
Energy Savings: Lowering the curing temperature can significantly reduce energy consumption.
-
Increased Throughput: Faster curing cycles at lower temperatures can lead to increased production efficiency.
-
Use on Heat-Sensitive Substrates: Lower curing temperatures allow for the coating of materials that would be damaged by higher temperatures.
Q5: Are there any potential downsides to using high concentrations of catalysts?
A5: Yes, using excessively high levels of catalysts can sometimes lead to issues with the stability of the powder coating package. This can manifest as premature curing of the powder, even at room temperature, which can negatively affect storage and handling.
Troubleshooting Guide
Problem 1: Poor Mechanical Properties (e.g., low impact resistance) in Low-Temperature Cured Coatings.
When curing polyester/TGIC systems at temperatures below 150°C, a common issue is the failure to develop good mechanical properties, such as impact resistance.[1][4]
-
Possible Cause 1: Incomplete Curing. The most likely reason for poor mechanical properties is that the crosslinking reaction has not proceeded to a sufficient degree.
-
Solution:
-
Verify Cure Schedule: Ensure that the time and temperature of the curing cycle are appropriate for the specific catalyst and formulation being used. Refer to the catalyst supplier's recommendations.
-
Increase Catalyst Concentration: If the cure schedule cannot be altered, consider increasing the catalyst concentration within the recommended range (0.3-0.5 wt%).
-
Optimize Resin System: Polyesters with lower melt viscosity can improve flow and reactivity at lower temperatures. Consider using a polyester resin specifically designed for low-temperature curing.[1]
-
Perform a Solvent Rub Test: A simple way to check for cure is to perform a solvent rub test (e.g., with methyl ethyl ketone - MEK). A cured coating should resist degradation from the solvent.
-
-
-
Possible Cause 2: Inadequate Flow and Wetting. Low curing temperatures can result in higher melt viscosity of the powder coating, leading to poor flow and wetting of the substrate.[1]
-
Solution:
-
Select a Lower Viscosity Resin: Use a carboxyl-functional polyester resin with a lower melt viscosity at the target curing temperature.
-
Incorporate Flow Additives: The addition of a suitable flow control agent to the formulation can improve the surface finish of the cured coating.
-
-
Problem 2: "Blooming" or Haze on the Surface of the Cured Coating.
"Blooming" is the appearance of a white, hazy film on the surface of a powder-coated part after curing, which can often be wiped off.[7] This phenomenon is more common in TGIC-polyester coatings cured at lower temperatures.[8]
-
Possible Cause 1: Slow Cure Rate. If the curing process proceeds too slowly, certain non-reactive, residual materials in the polyester resin can migrate to the surface before the film is fully cured.[7]
-
Solution:
-
Increase Oven Temperature: If possible, increasing the oven temperature can accelerate the cure rate and trap these materials within the coating film.[7]
-
Optimize Catalyst: Ensure the catalyst and its concentration are optimized for the desired cure schedule.
-
Accelerate Cooling: For heavy gauge parts that cool slowly, accelerating the cooling process after they exit the oven can help reduce or eliminate blooming.[8]
-
-
-
Possible Cause 2: Polyester Resin Composition. The composition of the polyester resin can influence the tendency for blooming to occur.
-
Solution:
-
Use a Non-Blooming Formulation: Consult with your powder coating supplier about the availability of non-blooming polyester resins or formulations.[8]
-
Modify the Polyester Resin: In some cases, replacing a portion of the terephthalic acid with isophthalic acid in the polyester backbone can reduce blooming.[1]
-
-
Data Presentation
Table 1: Influence of Catalyst Concentration on TGIC Curing and Coating Properties
| Catalyst | Catalyst Concentration (wt%) | Curing Schedule | Gel Time (seconds) | Impact Resistance | Coating Appearance |
| Ethyltriphenyl Phosphonium Bromide | 0 | 180°C x 15 min | >120 | Good | Smooth, high gloss |
| Ethyltriphenyl Phosphonium Bromide | 0.3 | 140°C x 15 min | ~90 | Moderate | Smooth, high gloss |
| Ethyltriphenyl Phosphonium Bromide | 0.5 | 140°C x 15 min | ~60 | Good | Smooth, high gloss |
| Ethyltriphenyl Phosphonium Bromide | >0.5 | 140°C x 15 min | <60 | Good | Orange peel may be visible |
Note: This table is a representative summary based on literature data. Actual results may vary depending on the specific polyester resin, TGIC, and other formulation components.
Experimental Protocols
1. Catalyst Evaluation using Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of a catalyst on the curing kinetics of a TGIC-polyester powder coating formulation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the powder coating formulation into a standard aluminum DSC pan.
-
Ensure the sample is evenly distributed at the bottom of the pan.
-
Crimp the lid onto the pan. Prepare a reference pan (empty, with lid).
-
-
DSC Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Set the initial temperature to a point well below the expected glass transition temperature (Tg) of the uncured powder (e.g., 25°C).
-
Program a heating ramp at a constant rate (e.g., 10°C/min or 20°C/min) to a temperature well above the completion of the curing exotherm (e.g., 250°C).
-
-
Data Analysis:
-
From the resulting thermogram (heat flow vs. temperature), determine the following:
-
Glass Transition Temperature (Tg): The inflection point in the baseline prior to the curing exotherm.
-
Onset Temperature of Curing: The temperature at which the exothermic curing reaction begins.
-
Peak Exothermic Temperature: The temperature at which the rate of the curing reaction is at its maximum.
-
Enthalpy of Cure (ΔH): The total heat evolved during the curing reaction, calculated by integrating the area under the exothermic peak. A lower onset and peak temperature, and a faster completion of the exotherm, indicate a more effective catalyst.
-
-
2. Gel Time Determination (ASTM D4217)
Objective: To measure the time it takes for a thermosetting powder coating to transition from a molten to a gelled state at a specific temperature.
Methodology:
-
Apparatus: A thermostatically controlled hot plate capable of maintaining a temperature of 200°C ± 1°C, a stopwatch, and a wooden or metal stirrer.
-
Procedure:
-
Preheat the hot plate to the specified temperature (typically 200°C).
-
Place a small amount of the powder coating onto the hot surface.
-
Start the stopwatch as soon as the powder becomes molten.
-
Continuously stir the molten powder with the stirrer.
-
The gel time is the point at which the material becomes stringy and eventually breaks as the stirrer is pulled away.
-
Stop the stopwatch and record the time in seconds. A shorter gel time indicates a faster-curing formulation.
-
3. Impact Resistance Measurement (ASTM D2794)
Objective: To assess the resistance of a cured coating to rapid deformation (impact).
Methodology:
-
Sample Preparation: Apply the powder coating to a standard test panel (e.g., steel) and cure according to the desired schedule.
-
Procedure:
-
Use a calibrated impact tester with a standard weight and indenter.
-
Place the coated panel in the tester.
-
Drop the weight from increasing heights onto the panel.
-
After each impact, examine the coating for cracking or delamination.
-
The impact resistance is reported as the maximum weight-height combination (e.g., in-lbs) that the coating can withstand without failure.
-
Visualizations
Caption: Simplified reaction pathway for catalyzed TGIC curing.
Caption: Troubleshooting workflow for common low-temperature TGIC curing issues.
References
- 1. danickspecialties.com [danickspecialties.com]
- 2. allpowderpaints.com [allpowderpaints.com]
- 3. Adhesion of Mechanical Properties Test of Powder Coatings [en1.nbchao.com]
- 4. danickspecialties.com [danickspecialties.com]
- 5. Impact Resistance Test - Testing & Services | DIVERSYS [diversysph.com]
- 6. How to Reduce Powder Coating Temperature | Allnex Resins [lowbakepowdercoatingresins.com]
- 7. diamondvogel.com [diamondvogel.com]
- 8. chemquest.com [chemquest.com]
Impact of TGIC to polyester ratio on final mechanical properties
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polyester-TGIC powder coating formulations. The following information addresses common issues related to the impact of the triglycidyl isocyanurate (TGIC) to polyester (B1180765) resin ratio on the final mechanical properties of the cured coating.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary role of TGIC in a polyester powder coating formulation?
A1: TGIC, or this compound, is a curing agent or cross-linker for carboxyl-functional polyester resins. During the heat-curing process, the three epoxy groups of the TGIC molecule react with the carboxyl groups on the polyester resin chains. This reaction forms a durable, three-dimensional, cross-linked polymer network, which is responsible for the coating's final mechanical strength, chemical resistance, and durability.[1][2]
Q2: How does the TGIC to polyester ratio influence the final mechanical properties of the coating?
A2: The ratio of TGIC to polyester is a critical factor that determines the cross-link density of the cured coating.
-
Stoichiometric Ratio: An optimal, or stoichiometric, ratio of epoxy groups (from TGIC) to carboxyl groups (from the polyester) leads to a well-cured coating with balanced properties, including good hardness, flexibility, and impact resistance. This ratio typically falls between 0.8 and 1.2 epoxy equivalents per carboxyl equivalent.[3]
-
Excess TGIC (Over-crosslinking): A higher TGIC to polyester ratio can lead to a higher cross-link density. This typically increases the hardness and chemical resistance of the coating. However, an excessively high ratio can result in a brittle coating with reduced flexibility and poor impact resistance.
-
Insufficient TGIC (Under-crosslinking): A lower TGIC to polyester ratio results in a lower cross-link density. This can lead to a softer, more flexible coating. However, insufficient cross-linking will result in poor overall mechanical properties, reduced chemical resistance, and potentially incomplete curing.[4]
Q3: My coating is exhibiting excessive brittleness and cracking upon impact. What could be the cause?
A3: Brittleness and poor impact resistance are often symptoms of an imbalanced formulation or improper curing. Consider the following potential causes:
-
High TGIC to Polyester Ratio: The formulation may contain too much TGIC, leading to an overly cross-linked and brittle network. Formulations with a high polyester-to-TGIC ratio, such as 93:7, are known for high hardness but can have lower flexibility.[5]
-
Improper Cure Schedule: Over-baking (curing at too high a temperature or for too long) can also lead to brittleness. While polyester-TGIC systems have good overbake resistance, excessive curing can still negatively impact mechanical properties.
-
Polyester Resin Characteristics: The type of polyester resin used can influence flexibility. Resins with a more linear structure tend to be more flexible.[6]
Q4: The cured coating is too soft and has poor solvent resistance. How can I troubleshoot this?
A4: A soft coating with poor solvent resistance is a classic sign of under-curing or insufficient cross-linking. The following factors should be investigated:
-
Low TGIC to Polyester Ratio: There may be an insufficient amount of TGIC to fully react with the carboxyl groups on the polyester resin, resulting in a low cross-link density.[4]
-
Inadequate Cure Schedule: The coating may not have been cured at a high enough temperature or for a sufficient duration to complete the cross-linking reaction. Ensure that the part temperature reaches the recommended cure temperature for the specified time.
-
Reactive Group Imbalance: Ensure the acid value of the polyester resin is within the recommended range for the amount of TGIC being used. The amount of TGIC required is dependent on the acid number of the polyester.[3]
Data Presentation: Impact of TGIC/Polyester Ratio on Mechanical Properties
The following table provides an illustrative summary of the expected trends in mechanical properties as the TGIC to polyester ratio deviates from the stoichiometric ideal. The exact values can vary significantly based on the specific polyester resin used, other additives in the formulation, and the curing conditions.
| TGIC:Polyester Ratio (by weight) | Epoxy:Carboxyl Ratio (Equivalents) | Expected Cross-link Density | Pencil Hardness (ASTM D3363) | Impact Resistance (ASTM D2794) | Flexibility - Mandrel Bend (ASTM D522) | General Observations |
| Low (e.g., < 90:10) | < 0.8 | Low | Softer (e.g., F, HB) | Poor | Good to Excellent | Under-cured, poor chemical and solvent resistance, may feel tacky. |
| Optimal (e.g., 93:7) | ~1.0 | Optimal | Hard (e.g., H-2H) | Good (up to 160 in-lbs) | Good (e.g., 1/8" mandrel) | Balanced mechanical properties, good overall performance. [5] |
| High (e.g., > 95:5) | > 1.2 | High | Very Hard (e.g., >2H) | Poor to Fair | Poor (cracking on bend) | Brittle, may exhibit cracking, high chemical resistance. |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the mechanical properties of polyester-TGIC coatings are outlined below. All testing should be performed on properly prepared and cured coating panels of a specified thickness.
1. Impact Resistance (ASTM D2794)
-
Objective: To determine the resistance of the coating to rapid deformation (impact).
-
Apparatus: An impact tester consisting of a solid cylindrical weight with a hemispherical punch, a guide tube for the weight, and a base plate to support the coated panel.
-
Procedure:
-
Place a coated panel on the base plate.
-
Drop the weight from increasing heights onto the panel.
-
The impact can be applied to the coated side (direct impact) or the uncoated side (reverse impact).
-
After each impact, examine the coating for cracking, delamination, or other signs of failure.
-
The result is reported as the maximum weight-height combination (in-lbs or N-m) that the coating can withstand without failure.
-
2. Pencil Hardness (ASTM D3363)
-
Objective: To assess the hardness of the cured coating film.
-
Apparatus: A set of calibrated drawing pencils of varying hardness (from 6B, softest, to 6H, hardest) and a pencil hardness tester that holds the pencil at a 45° angle.
-
Procedure:
-
Starting with the hardest pencil, push the pencil firmly over the coated surface for at least 6 mm.
-
Examine the surface for any indentation or scratching.
-
If the coating is scratched, repeat the test with the next softest pencil until a pencil is found that will not scratch the surface.
-
The pencil hardness is reported as the hardest pencil that does not scratch the coating.
-
3. Adhesion (Cross-Hatch Adhesion Test - ASTM D3359, Method B)
-
Objective: To assess the adhesion of the coating to the substrate.
-
Apparatus: A sharp cutting tool with multiple blades to create a cross-hatch pattern, and a specified pressure-sensitive tape.
-
Procedure:
-
Make a grid of six cuts by six cuts through the coating to the substrate.
-
Apply the pressure-sensitive tape over the grid and smooth it down firmly.
-
Rapidly pull the tape off at a 180° angle.
-
Examine the grid area and classify the adhesion according to the ASTM scale (5B: no detachment, to 0B: severe detachment).
-
4. Flexibility (Mandrel Bend Test - ASTM D522)
-
Objective: To determine the flexibility and resistance of a coating to cracking when bent around a cylindrical mandrel.
-
Apparatus: A cylindrical mandrel bend tester with mandrels of various diameters.
-
Procedure:
-
Secure the coated panel in the apparatus.
-
Bend the panel 180° around the mandrel of a specified diameter.
-
Examine the coating on the bent surface for any signs of cracking or delamination.
-
The test is typically passed if no cracking is visible to the naked eye. The result is reported as the smallest mandrel diameter around which the coating can be bent without failure.
-
Visualization of Logical Relationships
The following diagram illustrates the relationship between the TGIC/polyester ratio, the resulting cross-link density, and the impact on the final mechanical properties of the powder coating.
Caption: TGIC/Polyester Ratio's Impact on Mechanical Properties.
References
- 1. nbinno.com [nbinno.com]
- 2. Latest HAA and TGIC Polyester Powder Coating Resins in 2022 [architecturalpowdercoatingresins.com]
- 3. patents.justia.com [patents.justia.com]
- 4. US20010047062A1 - Carboxyl-functional polyester epoxy resin powder coatings based on 1,3-propanediol - Google Patents [patents.google.com]
- 5. US20150307736A1 - Corrosion-Resistant TGIC Primer Coating - Google Patents [patents.google.com]
- 6. danickspecialties.com [danickspecialties.com]
Mitigating moisture sensitivity during the processing of HAA-based coatings
This guide provides researchers, scientists, and drug development professionals with technical support for mitigating moisture sensitivity during the processing of β-Hydroxyalkylamide (HAA) based powder coatings.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of moisture sensitivity in HAA-based powder coatings?
A1: The curing reaction of HAA-based polyester (B1180765) coatings is a condensation reaction between the carboxyl groups of the polyester resin and the hydroxyl groups of the HAA crosslinker. This reaction inherently produces water as a by-product.[1] The presence of additional moisture from the environment (high humidity) or the compressed air supply can interfere with this curing process, leading to surface defects and reduced coating performance.[2][3]
Q2: What are the ideal environmental conditions for applying HAA-based powder coatings?
A2: To minimize moisture-related defects, it is crucial to control the application environment. The recommended conditions are:
-
Relative Humidity (RH): 40% to 60%[4][5] High humidity (above 60%) can cause powder particles to absorb moisture and clump, leading to poor fluidization and an uneven finish.[4][6] Low humidity can sometimes lead to excessive static, repelling powder from the substrate.[4]
Q3: How does moisture in the compressed air line affect the coating quality?
A3: Moisture in the compressed air used for powder application is a primary source of contamination that can lead to significant surface defects, most notably pinholes.[7] The moisture vaporizes during the curing process, and as the gas escapes through the molten coating, it creates small craters or holes in the final film.[8] It is essential to use air dryers and filters to ensure the compressed air is clean and dry.
Q4: Can formulation additives help mitigate moisture-related issues?
A4: Yes, specific additives can help manage issues arising from moisture and the water vapor generated during curing. Degassing agents, such as Benzoin (B196080) , are commonly added to HAA formulations. During the melt and flow stage in the oven, benzoin helps dissolve trapped gases into the resin, preventing them from forming bubbles and pinholes as they escape.[9]
Q5: What is "outgassing" and how does it relate to moisture sensitivity?
A5: Outgassing is the release of trapped gases from the substrate itself when it is heated in the curing oven.[8] This is common with porous substrates like cast metals or galvanized steel.[8] These trapped gases, which can include air and moisture, escape through the coating and cause pinholes or blisters. While not directly a result of atmospheric moisture, the defect mechanism is similar. Pre-heating the substrate can often resolve this issue by allowing the gases to escape before the powder is applied.
Troubleshooting Guide: Moisture-Related Defects
| Problem | Visual Appearance | Potential Causes Related to Moisture | Recommended Solutions |
| Pinholes | Small, circular, crater-like voids on the coating surface. | 1. Moisture absorption by the powder due to high humidity (>60% RH).[9] 2. Moisture in the compressed air supply.[7] 3. Outgassing from a porous or improperly prepared substrate.[8] 4. Excessive film thickness trapping curing by-products (water vapor).[8][10] | 1. Control application environment to 40-60% RH.[4][5] 2. Install and maintain air dryers and filters on the compressed air line. 3. Pre-heat the part to the curing temperature to allow trapped gases to escape before coating. 4. Apply a thinner film or build thickness with multiple thinner coats.[8] 5. Incorporate a degassing agent like Benzoin (0.3-0.6% of formulation) to facilitate gas release.[10] |
| Blistering / Bubbles | Raised bubbles or pockets in the coating film.[11] | 1. Trapped moisture between the substrate and the coating film, often from inadequate drying after pretreatment.[11][12] 2. High humidity during application leading to condensation on a cooler substrate.[2] 3. Reaction of coating components with moisture on the substrate surface.[11] | 1. Ensure parts are completely dry after any washing or pretreatment stage. Use a drying oven if necessary.[12] 2. Allow parts to acclimate to the temperature of the coating environment to prevent condensation. 3. Pre-heat parts slightly (e.g., to 65-80°C) before coating to drive off any surface moisture.[2] |
| Poor Adhesion | Coating peels or flakes easily from the substrate. | 1. Moisture trapped at the coating-substrate interface interferes with bonding.[2] 2. Application onto a damp or contaminated surface.[3] | 1. Verify substrate is clean and completely dry before application.[12] 2. Ensure proper pretreatment to create a suitable surface profile for adhesion.[6] 3. Control humidity to prevent condensation on the part.[2] |
| Clumping / Poor Fluidization | Powder flows poorly from the hopper and sputters from the gun, leading to an uneven finish.[3] | 1. Powder has absorbed ambient moisture due to high humidity, causing particles to agglomerate.[6][13] | 1. Store powder in a climate-controlled area with low humidity.[2] 2. Keep powder containers sealed until use. 3. If clumping occurs, condition the powder by spreading it in a thin layer in a low-humidity, temperature-controlled room. In some cases, gentle drying at a very low temperature (e.g., 30°C) can be used, but care must be taken to not cause sintering.[13] |
Quantitative Data & Performance Metrics
Table 1: Recommended Processing & Storage Conditions
| Parameter | Recommended Range | Rationale / Consequence of Deviation |
| Powder Storage Temperature | < 27°C (80°F)[2] | Higher temperatures can lead to sintering (clumping) of the powder. |
| Powder Storage Humidity | 50% - 60% RH[2][6] | Higher humidity leads to moisture absorption, causing poor flow and application defects.[6] |
| Application Temperature | 18°C - 27°C (65°F - 80°F)[4][5] | Low temperatures can inhibit proper powder flow; high temperatures can affect electrostatic charge.[4] |
| Application Humidity | 40% - 60% RH[4][5] | High humidity disrupts electrostatic charge and causes powder clumping; low humidity can cause excessive static and powder repulsion.[4] |
Table 2: Typical Performance of HAA-Polyester Coatings
| Performance Test | ASTM Method | Typical Result |
| Adhesion | ASTM D3359 (Method B) | 5B (No coating is lifted or removed by pressure-sensitive tape).[14] |
| Impact Resistance | ASTM D2794 | Withstands up to 160 inch-lbs of direct and reverse impact.[14] |
| Flexibility | ASTM D522 | Withstands 180° bend over a 1/8” mandrel with no cracking.[14] |
| Pencil Hardness | ASTM D3363 | H to 2H.[14] |
| Salt Spray Resistance | ASTM B117 | After 1,000 hours: < 1/16” (1.6 mm) undercutting from scribe.[14] |
Visualizations and Workflows
Experimental Protocols
Protocol 1: Evaluation of Moisture Resistance (Humidity Cabinet)
-
Objective: To assess the resistance of a cured HAA-based coating to a high-humidity environment.
-
Standard: Based on ASTM D2247 - Standard Practice for Testing Water Resistance of Coatings in 100% Relative Humidity.
-
Methodology:
-
Substrate Preparation: Prepare steel test panels (e.g., Bonderite 1000) by cleaning and applying any required pretreatment. Ensure panels are completely dry.
-
Coating Application: Apply the HAA-based powder coating to the prepared panels to the desired film thickness (e.g., 1.5-2.0 mils).
-
Curing: Cure the coated panels according to the powder manufacturer's recommended schedule (e.g., 10 minutes at 190°C / 375°F).
-
Conditioning: Allow panels to condition at standard laboratory conditions (23 ± 2°C, 50 ± 5% RH) for at least 24 hours.
-
Exposure: Place the panels in a humidity cabinet maintained at 100% RH and a constant temperature (e.g., 38°C).
-
Evaluation: Periodically remove panels (e.g., at 250, 500, 1000 hours) and inspect for defects such as blistering (ASTM D714), changes in gloss (ASTM D523), or loss of adhesion (ASTM D3359). Document all observations with photographic evidence.
-
Protocol 2: Evaluation of Corrosion Resistance (Salt Spray)
-
Objective: To evaluate the corrosion protection performance of the coating in an accelerated corrosive environment.
-
Standard: Based on ASTM B117 - Standard Practice for Operating Salt Spray (Fog) Apparatus.
-
Methodology:
-
Panel Preparation: Prepare and coat panels as described in Protocol 1.
-
Scribing: After curing and conditioning, use a specialized tool to scribe a single line or an 'X' through the coating to the metal substrate.
-
Exposure: Place the scribed panels in a salt spray cabinet. The cabinet will maintain a continuous fog of 5% sodium chloride solution at a constant temperature of 35°C.
-
Evaluation: Inspect the panels at specified intervals (e.g., every 250 hours). Evaluate the degree of blistering on the panel face and measure the creepage (undercutting) of corrosion from the scribe line in millimeters. A typical high-performance HAA coating may show less than 1.6 mm of creepage after 1,000 hours.[14]
-
Protocol 3: Measurement of Powder Moisture Content
-
Objective: To quantify the amount of moisture absorbed by the powder coating before application.
-
Methodology:
-
Sample Preparation: Tare a small aluminum weighing dish on an analytical balance sensitive to 0.1 mg. Add approximately 0.5 g of the powder coating to the dish and record the initial weight.
-
Drying: Place the dish in a laboratory oven at a temperature below the powder's melting point (e.g., 50°C) for 2-3 hours to drive off moisture without curing the powder.[13]
-
Cooling: Transfer the dish to a desiccator and allow it to cool to room temperature.
-
Final Weighing: Re-weigh the dish with the dried powder.
-
Calculation: The percent moisture content is calculated as: [(Initial Weight - Final Weight) / Initial Weight] * 100. A high moisture content (>0.5%) can indicate improper storage and a higher risk of application defects.
-
References
- 1. Latest HAA and TGIC Polyester Powder Coating Resins in 2022 [architecturalpowdercoatingresins.com]
- 2. pcimag.com [pcimag.com]
- 3. How Moisture Impacts Powder Coatings | Sherwin-Williams [industrial.sherwin-williams.com]
- 4. crestcoating.com [crestcoating.com]
- 5. hmft.com [hmft.com]
- 6. freiborne.com [freiborne.com]
- 7. Top Solutions for Pinhole Formation in Powder Coating: Addressing Common Causes and Effective Remedies to Ensure Quality Finishes - Expert Tips and Recommendations for Pinhole Prevention in Powder Coating Processes [mitucoating.com]
- 8. reliantfinishingsystems.com [reliantfinishingsystems.com]
- 9. airpower-usa.com [airpower-usa.com]
- 10. How To Solve The Pinhole Problem Of Powder Coatings | Manufacturer in china【Tianshiwax】 [tianswax.com]
- 11. hlnmachiningllc.com [hlnmachiningllc.com]
- 12. Common Powder Coating Defects and How to Fix Them: Troubleshooting Guide [msmetal.co.uk]
- 13. lacover.ua [lacover.ua]
- 14. axalta.com [axalta.com]
Technical Support Center: Storage and Handling of Triglycidyl Isocyanurate (TGIC)
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Triglycidyl Isocyanurate (TGIC) to prevent its degradation. The following troubleshooting guides and FAQs will help address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is TGIC and what are its primary chemical properties?
A1: this compound (TGIC) is a trifunctional epoxy compound. It is a white crystalline solid at room temperature with no discernible odor.[1][2] Due to its three epoxide groups, TGIC is a highly reactive molecule that serves as an effective cross-linking agent.[3] It is slightly soluble in water but soluble in some organic solvents like methanol (B129727) and toluene.[1]
Q2: What are the primary factors that can lead to the degradation of TGIC?
A2: TGIC is susceptible to degradation through several pathways, primarily due to the reactivity of its epoxide rings. The main factors contributing to its degradation are:
-
Moisture: The presence of water can lead to hydrolysis of the epoxide groups. Aqueous solutions of TGIC are most stable at a pH of 6.[4]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[4] Autopolymerization can occur if heated above 120°C for an extended period.[2]
-
Light: Although less documented for TGIC specifically, similar chemical structures are known to be susceptible to photodegradation.
-
Incompatible Materials: TGIC reacts rapidly with primary and secondary amines, carboxylic acids and anhydrides, thiols, phenols, and alcohols.[1][5][6]
Q3: How can I determine if my TGIC sample has degraded?
A3: Degradation of TGIC can be identified by a decrease in its purity over time. This can be quantitatively assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7][8] A noticeable sign of degradation in solid TGIC can be caking or clumping of the powder.[1] In a case study, a TGIC powder from 1988 was found to contain only 30% of the expected amount of the active compound, highlighting the importance of using fresh preparations.[9]
Q4: What are the recommended storage conditions for TGIC?
A4: To ensure the stability of TGIC, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of heat and direct sunlight. Low humidity conditions are crucial to minimize caking and degradation.[1] The recommended shelf life from the date of manufacture is typically one year if stored under these conditions.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | TGIC degradation leading to a lower effective concentration. | Use a fresh batch of TGIC. Verify the purity of your current stock using HPLC or a similar analytical method. Ensure that your experimental buffers and solvents are within a stable pH range (ideally around pH 6).[4] |
| TGIC powder is clumped or caked. | Absorption of moisture from the atmosphere. | Discard the caked powder as it is an indication of degradation. In the future, ensure the container is tightly sealed and stored in a low-humidity environment.[1] Consider storing in a desiccator. |
| Difficulty dissolving TGIC in aqueous solutions. | TGIC has low water solubility. | Prepare a stock solution in a compatible organic solvent, such as acetonitrile (B52724), where it shows greater stability than in water.[4] Then, dilute the stock solution into your aqueous medium. |
| Precipitation of TGIC in buffered solutions. | Reaction with components of the buffer, such as primary or secondary amines. | Avoid using buffers containing primary or secondary amines. Opt for buffers with non-reactive components.[1][5][6] |
| Rapid loss of TGIC activity in solution. | Hydrolysis of the epoxide rings. | Prepare fresh solutions of TGIC immediately before use. If storage of a solution is necessary, use an anhydrous organic solvent like acetonitrile and store at a low temperature.[4] |
Quantitative Data on TGIC Stability
The stability of TGIC is influenced by various environmental factors. The following table summarizes available quantitative data on its degradation.
| Condition | Parameter | Observation | Source |
| Bulk Storage (Solid) | Temperature | After heating at 60°C for 30 days in the dark, purity dropped from >99% to 93 ± 1%. | [4] |
| Aqueous Solution | Time | A solution in water decomposed by 29% in 72 hours. | [4] |
| Aqueous Solution | pH | Most stable at pH 6. | [4] |
| Organic Solvent | Acetonitrile | <1% decomposition was observed over 72 hours. | [4] |
Experimental Protocols
Protocol 1: Assessment of TGIC Degradation by HPLC
This protocol provides a general method for quantifying the amount of active TGIC in a sample.
1. Materials:
- TGIC sample (solid or in solution)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- HPLC system with a C18 column and a UV or DAD detector
2. Sample Preparation:
- Solid TGIC: Accurately weigh a small amount of the TGIC powder and dissolve it in acetonitrile to a known concentration (e.g., 1 mg/mL).
- TGIC in Solution: If the TGIC is already in solution, dilute it with the mobile phase to a concentration within the calibration range of the instrument.
3. HPLC Conditions (Example):
- Column: Ultra C18
- Mobile Phase: Acetonitrile:water (e.g., 98:2, v/v)[10]
- Flow Rate: 1 mL/min[10]
- Injection Volume: 50 µL[10]
- Detection: UV/DAD at 205 nm[10]
- Temperature: 23°C[10]
4. Analysis:
- Generate a calibration curve using freshly prepared TGIC standards of known concentrations.
- Inject the prepared sample into the HPLC system.
- Quantify the TGIC peak area in the sample chromatogram and determine the concentration using the calibration curve.
- A decrease in concentration compared to a fresh sample indicates degradation.
Visualizations
Logical Workflow for Troubleshooting TGIC Degradation
Caption: A flowchart for troubleshooting inconsistent results possibly due to TGIC degradation.
Postulated Hydrolytic Degradation Pathway of TGIC
Caption: Postulated pathway for the hydrolysis of TGIC's epoxide rings in the presence of water.
Genotoxicity Pathway of TGIC
Caption: TGIC's genotoxicity is likely mediated by the alkylation of DNA through its reactive epoxide groups.
References
- 1. tecmos.com [tecmos.com]
- 2. inchem.org [inchem.org]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. This compound | C12H15N3O6 | CID 17142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. This compound (CICADS) [inchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of this compound from powder coatings in occupational hygiene samples by gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation of this compound as a cause of false-negative patch test reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of this compound in Workplace Air - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of TGIC and HAA Crosslinking Agents in Polyester Powder Coatings
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Performance and Application
The selection of a crosslinking agent is a critical determinant of the final properties and performance of polyester (B1180765) powder coatings. Among the most prevalent choices are Triglycidyl Isocyanurate (TGIC) and β-Hydroxyalkylamide (HAA). This guide provides a comprehensive comparison of these two crosslinkers, supported by experimental data and detailed methodologies, to inform formulation and development decisions. The primary driver for the development of HAA was the classification of TGIC as a Category 2 mutagen in the European Union, which restricted its use.[1]
Executive Summary
Both TGIC and HAA are used to crosslink carboxyl-functional polyester resins, forming the durable thermoset coatings used in a vast array of applications, from architectural facades to household appliances.[2][3] While their core function is the same, their reaction mechanisms, curing characteristics, and resulting film properties exhibit significant differences.
TGIC, a tri-functional epoxy compound, has historically been the benchmark for performance, offering excellent outdoor durability, chemical resistance, and color stability.[2][4] However, its classification as a potential mutagen has led to regulatory restrictions and a demand for safer alternatives.[1] HAA has emerged as the leading TGIC-free technology, offering a more favorable environmental and health profile. While HAA systems have seen significant advancements, they present a different balance of properties that must be carefully considered.
Performance Comparison: TGIC vs. HAA
The performance of a powder coating system is a multifactorial equation, with the crosslinker playing a pivotal role. The following tables summarize the key quantitative and qualitative differences between TGIC and HAA systems based on typical industry formulations.
Table 1: Curing and Application Properties
| Property | TGIC-Polyester | HAA-Polyester |
| Typical Cure Schedule | 10-15 min @ 160-180°C (320-360°F)[2] | 10-15 min @ 180-200°C (350-400°F)[3] |
| Low Temperature Cure Limit | ~130°C (266°F)[2] | ~155°C (311°F)[2] |
| Recommended Film Thickness | 38 - 250 microns (1.5 - 10 mils)[2] | 38 - 100 microns (1.5 - 4.0 mils)[2][3] |
| Transfer Efficiency | Very Good | Excellent (up to 20% improvement)[1] |
| Faraday Cage Penetration | Very Good | Excellent[1] |
| Curing Byproduct | None (Addition Reaction)[2] | Water (Condensation Reaction) |
Table 2: Cured Film Performance
| Property | TGIC-Polyester | HAA-Polyester |
| Pencil Hardness (ASTM D3363) | H - 2H | H - 2H |
| Impact Resistance (ASTM D2794) | Excellent (~160 in-lbs) | Excellent (~160 in-lbs) |
| Flexibility (Mandrel Bend) | Excellent | Excellent |
| Overbake Stability (Color) | Excellent (Very little color drift)[2][3] | Good (Can be prone to yellowing)[3] |
| UV Resistance / Weatherability | Superior, Excellent Gloss Retention[4] | Moderate to Good, Faster Gloss Loss[4] |
| Chemical Resistance | Very Good | Good (Slightly more water soluble)[2] |
| Corrosion Resistance (Salt Spray) | Very Good to Excellent | Good to Very Good[2] |
Chemical Mechanisms and Pathways
The fundamental difference in the performance of TGIC and HAA systems originates from their distinct crosslinking chemistries.
The crosslinking reaction of TGIC with a carboxyl-functional polyester is an addition reaction. The epoxy (glycidyl) groups on the TGIC molecule react directly with the carboxyl groups of the polyester resin, forming a stable ester linkage. No volatile byproducts are generated, which allows for the application of thicker films without defects like pinholing.
In contrast, the HAA curing mechanism is a condensation reaction. The hydroxyl groups of the HAA molecule react with the carboxyl groups of the polyester to form an ester linkage, but this process releases water (H₂O) as a byproduct. This evolution of water during the cure can limit the maximum applicable film thickness, as entrapped water vapor can lead to surface defects.[2]
Experimental Protocols
To ensure accurate and reproducible comparative data, standardized testing methodologies are essential. The workflow below outlines the key experiments used to characterize and compare powder coating performance.
Key Experimental Methodologies
1. Differential Scanning Calorimetry (DSC) for Cure Analysis
-
Objective: To determine the curing characteristics, such as the onset temperature, peak exothermic temperature, and degree of cure.[5][6]
-
Protocol:
-
A small, weighed sample (5-10 mg) of the uncured powder coating is placed in an aluminum DSC pan.
-
An empty, sealed pan is used as a reference.
-
The sample is heated in the DSC instrument at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 250°C).
-
The heat flow to the sample relative to the reference is measured and plotted against temperature.
-
The resulting thermogram is analyzed to identify the glass transition temperature (Tg) and the exothermic curing peak, from which kinetic parameters can be calculated.[6]
-
2. Pencil Hardness Test (ASTM D3363)
-
Objective: To assess the surface hardness of the cured coating.[7]
-
Protocol:
-
A set of calibrated graphite (B72142) pencils of varying hardness (from 6B, softest, to 6H, hardest) is used.
-
The pencil lead is sharpened and then flattened at a 90° angle on abrasive paper.
-
The pencil is held at a 45° angle to the coated surface and pushed forward with uniform pressure.[8]
-
The test is repeated with pencils of increasing hardness.
-
The pencil hardness is reported as the hardest pencil that does not scratch or gouge the coating film.[9]
-
3. Impact Resistance Test (ASTM D2794)
-
Objective: To evaluate the coating's ability to resist cracking upon rapid deformation.[10][11]
-
Protocol:
-
The cured coating on a metal panel is placed in an impact tester.
-
A standard weight is dropped from a specified, increasing height onto an indenter that strikes the panel.[11][12]
-
The impact can be "direct" (on the coated face) or "reverse" (on the uncoated face).
-
After each impact, the coating is examined for cracking, often with the aid of a magnifier.
-
The impact resistance is reported as the maximum force (in-lbs or joules) the coating can withstand without cracking.[12]
-
4. Accelerated Weathering (QUV - ASTM G154)
-
Objective: To simulate the effects of outdoor weathering (sunlight and moisture) on the coating's gloss and color.[13][14][15]
-
Protocol:
-
Coated panels are placed in a QUV accelerated weathering chamber.
-
The panels are subjected to alternating cycles of UV light (from fluorescent lamps) and moisture (condensation).[15][16]
-
A typical cycle might be 8 hours of UV exposure at 70°C followed by 4 hours of condensation at 50°C.[13][16]
-
The gloss and color of the panels are measured at specified intervals (e.g., 500, 1000, 2000 hours).
-
Results are reported as the percentage of gloss retention or the change in color (ΔE) over time.
-
5. Salt Spray (Fog) Test (ASTM B117)
-
Objective: To assess the coating's resistance to corrosion in a saline environment.[17][18][19]
-
Protocol:
-
A scribe (an 'X' cut through the coating to the substrate) is made on the coated test panel.
-
The panel is placed in a closed chamber and exposed to a continuous fog of a 5% sodium chloride solution at 35°C.[17][18][20]
-
The test is run for a specified duration (e.g., 500, 1000 hours).
-
After exposure, the panel is evaluated for signs of corrosion, specifically the "creepage" or blistering of the coating away from the scribe line.[17]
-
Conclusion
The choice between TGIC and HAA crosslinkers involves a trade-off between ultimate performance and regulatory compliance. TGIC-based polyester coatings remain the benchmark for high-performance outdoor applications where maximum durability, chemical resistance, and color stability are paramount.[4] Their robust, addition-cure chemistry provides a forgiving application window and superior film properties.
HAA-based systems offer a significant advantage in terms of health and safety, eliminating the concerns associated with TGIC.[1] They provide excellent mechanical properties, on par with TGIC, and can offer superior application efficiency.[1] However, formulators must account for a higher curing temperature and limitations on film thickness due to the water byproduct of the condensation reaction. While HAA technology has advanced to offer very good durability, TGIC systems generally maintain an edge in the most demanding outdoor environments.[4] The selection, therefore, depends on the specific requirements of the application, balancing the need for elite performance against environmental and safety considerations.
References
- 1. tcipowder.com [tcipowder.com]
- 2. Technology Interchange: Polyester Powder Coatings: TGIC vs. HAA > Powder Coated Tough Magazine [powdercoatedtough.com]
- 3. POLYESTER POWDER COATINGS – TGIC, TGIC-FREE, HAA, & PRIMID EXPLAINED - Houston Powder Coaters News - Houston Powder Coaters - Powder Coating Specialists [houstonpowdercoaters.com]
- 4. TGIC vs HAA: Which System Is Better for Outdoor Applications? - PCOTEC [pcotec-coating.com]
- 5. Differential scanning calorimetry for coating curing [chinapowdercoating.com]
- 6. Differential Scanning Calorimetry (DSC) Testing - Charter Coating [chartercoating.com]
- 7. store.astm.org [store.astm.org]
- 8. micomlab.com [micomlab.com]
- 9. youtube.com [youtube.com]
- 10. farsi.msrpco.com [farsi.msrpco.com]
- 11. allpowderpaints.com [allpowderpaints.com]
- 12. micomlab.com [micomlab.com]
- 13. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 14. highperformancecoatings.org [highperformancecoatings.org]
- 15. QUV Accelerated Weathering Tester: Procedure, Price, & Standards [prestoenviro.com]
- 16. Weathering – QUV - A Plus Coating [apluscoating.com]
- 17. coteclabs.com [coteclabs.com]
- 18. keystonecompliance.com [keystonecompliance.com]
- 19. ipqcco.com [ipqcco.com]
- 20. industrialphysics.com [industrialphysics.com]
A Comparative Guide to Validating the Crosslinking Efficiency of Triglycidyl Isocyanurate
For researchers, scientists, and drug development professionals utilizing crosslinking agents, understanding their efficiency is paramount to ensuring the desired performance and stability of the final product. This guide provides a comparative analysis of Triglycidyl isocyanurate (TGIC), a widely used crosslinker, against its common alternative, β-hydroxyalkyl-amide (HAA). We present supporting experimental data, detailed protocols for validation, and visual representations of the underlying chemical processes and workflows.
Performance Comparison: TGIC vs. HAA
This compound is a trifunctional epoxy compound that acts as a highly effective crosslinking agent for polymers containing carboxyl groups, such as polyester (B1180765) resins. Its primary alternative in many applications, particularly in powder coatings, is β-hydroxyalkyl-amide (HAA). The choice between these two crosslinkers significantly impacts the processing parameters and final properties of the crosslinked material.
The crosslinking mechanism of TGIC involves an addition reaction between its epoxy groups and the carboxylic acid groups of the polyester resin.[1] This reaction proceeds without the formation of volatile byproducts. In contrast, HAA crosslinks with carboxyl-functional polyesters through a condensation reaction, which releases water as a byproduct.[1] This fundamental difference in reaction mechanism influences various properties of the resulting cured material.
Below is a table summarizing the key performance characteristics of TGIC and HAA in polyester powder coatings, compiled from various technical sources.
Disclaimer: The following data is aggregated from multiple sources and should be considered as a general comparison. For direct comparative analysis, it is recommended to evaluate both crosslinkers in the specific formulation and under the same processing conditions.
| Property | This compound (TGIC) | β-hydroxyalkyl-amide (HAA) | Source(s) |
| Crosslinking Mechanism | Addition Polymerization | Condensation Polymerization | [1][2] |
| Volatile Byproducts | None | Water | [1][2] |
| Typical Cure Temperature | 130°C - 200°C | 155°C - 200°C | [2][3] |
| Film Thickness | Up to 250 µm | Up to 100 µm (thicker films may show pinholing) | [3] |
| Chemical Resistance | Very Good to Excellent | Good | [2][3][4] |
| Corrosion Resistance | Very Good | Good (can be slightly lower due to water byproduct) | [3][4] |
| Outdoor Durability (UV Resistance) | Excellent | Good to Very Good | [1][3] |
| Mechanical Properties (Flexibility, Impact Resistance) | Excellent | Excellent | [5] |
| Hardness | H - 2H | H - 2H | [5] |
| Overbake Stability (Color Stability) | Very Good | Good (can be prone to yellowing) | [4] |
| Transfer Efficiency (in powder coating application) | Very Good | Excellent | [5] |
Experimental Protocols for Validating Crosslinking Efficiency
To quantitatively assess the crosslinking efficiency of TGIC and its alternatives, several experimental techniques can be employed. Below are detailed protocols for three key methods.
Gel Content Analysis (ASTM D2765)
This method determines the percentage of the crosslinked, insoluble portion of the polymer, which is a direct measure of the crosslinking efficiency.
Objective: To quantify the insoluble fraction of a cured coating.
Materials:
-
Cured polymer film sample (approximately 0.3 g)
-
120-mesh stainless steel cage
-
Extraction flask with a reflux condenser
-
Solvent (e.g., acetone, methyl ethyl ketone (MEK), or xylene, depending on the polymer)
-
Analytical balance
-
Drying oven
Procedure:
-
Weigh the empty mesh cage (W₁).
-
Place the cured polymer sample into the cage and weigh it again (W₂).
-
Place the cage with the sample in the extraction flask.
-
Add a sufficient amount of the selected solvent to the flask to fully immerse the cage.
-
Heat the solvent to its boiling point and allow it to reflux for a specified period (typically 6-8 hours).
-
After extraction, carefully remove the cage and dry it in an oven at a temperature below the polymer's degradation point until a constant weight is achieved.
-
Weigh the dried cage with the remaining polymer gel (W₃).
-
Calculate the gel content using the following formula: Gel Content (%) = [(W₃ - W₁) / (W₂ - W₁)] x 100
Solvent Swelling Test
The extent to which a crosslinked polymer swells in a suitable solvent is inversely proportional to its crosslink density.
Objective: To determine the swelling ratio as an indicator of crosslink density.
Materials:
-
Cured polymer film sample (a small, precisely weighed piece)
-
A suitable solvent that is a good solvent for the uncrosslinked polymer
-
A sealed container (e.g., a vial)
-
Analytical balance
-
Filter paper
Procedure:
-
Weigh a small, dry sample of the cured polymer (W_d).
-
Immerse the sample in the solvent in a sealed container.
-
Allow the sample to swell for a period sufficient to reach equilibrium (typically 24-72 hours) at a constant temperature.
-
Carefully remove the swollen sample from the solvent.
-
Blot the surface of the swollen sample with filter paper to remove excess solvent.
-
Immediately weigh the swollen sample (W_s).
-
The swelling ratio can be calculated as: Swelling Ratio = (W_s - W_d) / W_d
A lower swelling ratio indicates a higher degree of crosslinking.
Dynamic Mechanical Analysis (DMA)
DMA is a powerful technique to characterize the viscoelastic properties of polymers, which are highly dependent on the crosslink density.
Objective: To determine the storage modulus (E') in the rubbery plateau region, which is directly related to the crosslink density.
Materials:
-
A rectangular sample of the cured polymer film with precise dimensions.
-
A Dynamic Mechanical Analyzer (DMA) instrument.
Procedure:
-
Mount the sample in the DMA instrument using a suitable clamping geometry (e.g., tensile or single/dual cantilever).
-
Perform a temperature sweep experiment at a constant frequency (e.g., 1 Hz) and a controlled heating rate (e.g., 3°C/min). The temperature range should cover the glass transition region and extend into the rubbery plateau.
-
The instrument will measure the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.
-
The crosslink density (ν) can be estimated from the storage modulus in the rubbery plateau region (E'_rubbery) using the following equation from the theory of rubber elasticity: ν = E'_rubbery / (3 * R * T) where R is the ideal gas constant and T is the absolute temperature in the rubbery plateau region.
A higher storage modulus in the rubbery plateau indicates a higher crosslink density.
Visualizing the Processes
To better understand the chemical reactions and experimental procedures, the following diagrams are provided.
Caption: Crosslinking mechanisms of TGIC and HAA with carboxylated polyester.
Caption: Experimental workflow for validating crosslinking efficiency.
References
- 1. Latest HAA and TGIC Polyester Powder Coating Resins in 2022 [architecturalpowdercoatingresins.com]
- 2. Technology Interchange: Polyester Powder Coatings: TGIC vs. HAA > Powder Coated Tough Magazine [powdercoatedtough.com]
- 3. TGIC vs HAA: Which System Is Better for Outdoor Applications? - PCOTEC [pcotec-coating.com]
- 4. POLYESTER POWDER COATINGS – TGIC, TGIC-FREE, HAA, & PRIMID EXPLAINED [houstonpowdercoaters.com]
- 5. tcipowder.com [tcipowder.com]
A Comparative Guide to Analytical Method Validation for TGIC Quantification in Research Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Triglycidyl isocyanurate (TGIC) in research samples. Below, you will find a summary of performance data, detailed experimental protocols for key methodologies, and visual workflows to aid in method selection and validation.
Data Presentation: Comparison of Analytical Methods for TGIC Quantification
The following table summarizes the key performance parameters of common analytical methods used for the quantification of TGIC. This allows for a direct comparison of their sensitivity, accuracy, and applicability.
| Parameter | HPLC-DAD | GC-MS | UPLC-MS/MS |
| Limit of Detection (LOD) | 23 ng/m³[1][2] | 0.002 µg/mL[3] | 50 ng/filter[4] |
| Limit of Quantification (LOQ) | 70 ng/m³[1][2] | Not explicitly stated | 170 ng/filter[4] |
| Linearity Range | 2 to 40 µg/m³[1][2] | Not explicitly stated | 480 to 24,000 ng/sample[4] |
| Recovery | 99% to 103%[2] | 73% to 125% (matrix dependent)[3] | 97 ± 3%[4] |
| Precision (Intra- and Inter-day) | Not explicitly stated | Not explicitly stated | <4%[4] |
| Sample Matrix | Workplace Air[1][2] | Occupational Hygiene Samples (swabs, gloves, suits, filters)[3] | Air Samples[4] |
Experimental Protocols
Detailed methodologies for the most frequently employed techniques in TGIC quantification are provided below.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for the determination of TGIC in air samples.
a. Sample Preparation:
-
Collect air samples on a polypropylene (B1209903) filter.
-
Extract the filter with acetonitrile.
-
Filter the resulting solution before injection into the HPLC system.
b. HPLC-DAD Conditions:
-
Mobile Phase: Acetonitrile and water in a reversed-phase system[1][2]
-
Detection: Diode-Array Detector (DAD) at a wavelength of 205 nm[2]
-
Flow Rate: 1 mL/min[3]
c. Validation Parameters:
-
Linearity: Established over a concentration range of 2 to 40 µg/m³ for a 720-liter air sample.[1][2]
-
LOD and LOQ: Determined to be 23 ng/m³ and 70 ng/m³, respectively.[1][2]
-
Recovery: Average recovery rates range from 99% to 103%.[2]
Gas Chromatography with Mass Spectrometric Detection (GC-MS)
This method offers high sensitivity and is applicable to a variety of occupational hygiene samples.
a. Sample Preparation:
-
Extract samples (filters, swabs, gloves, suits) with tetrahydrofuran (B95107) (THF).[3]
-
For some matrices, a precipitation step with water may be necessary.[3]
-
Filter the THF extract through a 0.45 µm syringe filter into a GC vial.[3]
b. GC-MS Conditions:
-
Column: 30 m × 0.25 mm × 0.25 µm HP5-MS column.[3]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[3]
-
Injector Temperature: 250°C.[3]
-
Temperature Program: 60°C to 300°C at 20°C/min, hold at 300°C for 8 minutes.[3]
-
MS Detection: Operated in Selected Ion Monitoring (SIM) mode, monitoring ions m/z 297 and 255.[3]
c. Validation Parameters:
-
LOD: Estimated at 0.002 µg/mL.[3]
-
Recovery: Varies by matrix: gloves (114 ± 1.9%), swabs (73 ± 6.5%), whole suit (108-125%), and filter (79 ± 8%).[3]
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
This advanced method provides high selectivity and sensitivity for the analysis of TGIC in air samples.
a. Sample Preparation:
-
Extract Accu-cap™ filters with a mixture of acetonitrile/acetone (95/5) diluted with 3 volumes of water.[4]
b. UPLC-MS/MS Conditions:
-
Column: Acquity UPLC BEH C18, 1.7µm, 2.1 mm X 50 mm.[5]
-
Mobile Phase: A gradient of Methanol + 0.1% Formic Acid (A) and water + 0.04 mM sodium acetate (B1210297) + 0.1% Formic Acid (B).[5]
-
Ionization: Electrospray ionization (ESI) in positive mode, monitoring the [M+Na]+ adduct.[5]
-
MS Detection: Triple quadrupole mass spectrometer in survivor mode.[4]
c. Validation Parameters:
-
LOD and LOQ: 50 ng/filter and 170 ng/filter, respectively.[4]
-
Linearity: Dynamic range between 480 and 24,000 ng/sample.[4]
-
Accuracy: Overall accuracy of 97 ± 3%.[4]
-
Precision: Intra- and inter-day precision were both <4%.[4]
Mandatory Visualizations
The following diagrams illustrate key workflows in analytical method validation and selection.
Caption: A general workflow for analytical method validation.
Caption: Decision tree for selecting a suitable TGIC quantification method.
References
- 1. [PDF] Determination of this compound in Workplace Air | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of this compound from air samples by ultra-performance liquid chromatography coupled with coordination ion spray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
Performance comparison of TGIC-cured vs. HAA-cured polyester coatings
A detailed performance comparison between polyester (B1180765) powder coatings cured with Triglycidyl Isocyanurate (TGIC) and those cured with β-Hydroxyalkylamide (HAA).
Introduction
Polyester powder coatings are a dominant technology in the finishing industry, prized for their durability and versatility in both indoor and outdoor applications.[1][2] The performance of these coatings is significantly influenced by the curing agent, or crosslinker, used in their formulation. The two most prevalent types of crosslinkers for carboxyl-functional polyester resins are this compound (TGIC) and β-Hydroxyalkylamide (HAA), often referred to as TGIC-free or Primid®.[2][3][4]
TGIC has been the traditional curing agent since the 1970s, known for creating coatings with excellent mechanical properties and outdoor durability.[1][4] However, regulatory pressures, particularly in the European Union, arose from the classification of TGIC as a Category 2 mutagen, which drove the development and adoption of HAA as a safer alternative.[5] This guide provides an objective, data-supported comparison of the performance characteristics of TGIC-cured and HAA-cured polyester coatings to assist researchers and professionals in selecting the appropriate system for their specific applications.
Performance Comparison Data
The following table summarizes the key performance differences between TGIC-cured and HAA-cured polyester coatings based on experimental findings and industry data.
| Performance Metric | TGIC-Cured Polyester | HAA-Cured Polyester | Key Considerations |
| Mechanical Properties | Excellent | Excellent | Physical properties like impact resistance, flexibility, hardness, and abrasion resistance are generally comparable between the two systems.[1][4][6] Formulation variables have a greater impact than the choice of curing agent.[1] |
| UV & Weather Resistance | Very Good to Excellent | Very Good to Excellent | Outdoor durability is primarily dictated by the polyester resin quality (standard durable vs. superdurable) rather than the curing agent.[1][6] Both systems can be formulated to meet AAMA 2603 specifications.[7] Some sources suggest TGIC forms a denser crosslinked network, providing superior long-term UV resistance.[8] |
| Chemical & Corrosion Resistance | Very Good | Good | TGIC-cured coatings typically show slightly better chemical and corrosion resistance.[1][3][6] The HAA curing reaction produces water as a byproduct, which can make the resulting film slightly more water-soluble and susceptible to acids and alkalis.[1][3][4] |
| Film Thickness | 1.5 - 10 mils (38 - 250 microns) | 1.5 - 4.0 mils (38 - 100 microns) | HAA coatings are limited to thinner films because the water vapor released during curing can cause pinholes and surface defects at higher thicknesses.[1][6][9] TGIC has no volatile byproducts, allowing for a much wider range of film builds.[6] |
| Cure Temperature | Lower Cure Capability (practical from ~293°F / 145°C) | Higher Cure Threshold (practical from ~335°F / 168°C) | TGIC formulations can be designed to cure at significantly lower temperatures than HAA systems.[1][6][9] |
| Application Efficiency | Very Good | Excellent | HAA-based powders generally exhibit higher first-pass transfer efficiency and provide better coverage on complex shapes and corners (Faraday cage penetration).[1][5] This can lead to reduced powder consumption.[5] |
| Overbake Stability (Color) | Excellent | Good | TGIC systems show very little color drift over a wide range of cure times and temperatures.[1][3][9] HAA coatings, especially in light colors, have a tendency to yellow under overbake conditions.[3][4][6] |
| Appearance & Flow | Very Good | Very Good | Both systems can be formulated to achieve a smooth, high-quality finish.[5] |
Experimental Protocols
The performance data cited in this guide are typically generated using standardized testing methods. The following are detailed protocols for key experiments used to evaluate powder coating performance.
1. Adhesion Test (ASTM D3359, Method B - Cross-Hatch)
-
Objective: To assess the adhesion of the coating to the substrate.
-
Methodology:
-
A lattice pattern is cut into the coating using a special cross-hatch cutter with multiple blades.
-
The cut is made through the coating to the substrate.
-
Loose debris is removed by brushing.
-
A specified pressure-sensitive tape is applied over the lattice and then rapidly pulled off at a 180° angle.
-
The grid area is inspected for any removal of the coating.
-
Adhesion is rated on a scale from 5B (no detachment) to 0B (more than 65% of the coating detached).[10][11] Both TGIC and HAA systems typically achieve a 5B rating.[10][11]
-
2. Pencil Hardness Test (ASTM D3363)
-
Objective: To determine the surface hardness of the cured coating.
-
Methodology:
-
A set of calibrated drawing pencils of varying hardness (e.g., from 6B to 6H) is used.
-
Starting with a softer pencil, the lead is pushed firmly against the coating surface at a 45° angle.
-
The process is repeated with progressively harder pencils.
-
The hardness is defined by the hardest pencil that does not scratch or gouge the coating film.[10][11] Both TGIC and HAA coatings typically exhibit a hardness of H to 2H.[5][10][11]
-
3. Impact Resistance (ASTM D2794)
-
Objective: To evaluate the coating's resistance to rapid deformation (impact).
-
Methodology:
-
A coated panel is placed on a die.
-
A standard weight is dropped from a specified height onto the panel to create an indentation.
-
The test is performed on both the coated side (direct impact) and the reverse side (reverse impact).
-
The impacted area is examined for cracking or delamination of the coating.
-
Results are reported as the maximum impact (in inch-pounds) the coating can withstand without failure.[10][11] Both systems can withstand up to 160 in-lbs of impact.[10][11]
-
4. Flexibility Test (ASTM D522 - Mandrel Bend)
-
Objective: To assess the flexibility and adhesion of a coating when subjected to bending.
-
Methodology:
-
A coated panel is bent 180° over a conical or cylindrical mandrel of a specified diameter.
-
The coating is then examined for any signs of cracking, flaking, or delamination along the bend.
-
The test can determine the smallest mandrel diameter over which the coating can be bent without failure.[10][11] Both TGIC and HAA coatings typically show no cracking or loss of adhesion over a 1/8" mandrel.[10][11]
-
5. Salt Spray (Fog) Resistance (ASTM B117)
-
Objective: To assess the coating's resistance to corrosion in a saline environment.
-
Methodology:
-
A coated panel, typically with an "X" scribed through the coating to the substrate, is placed in a closed chamber.
-
A heated, atomized solution of 5% sodium chloride is continuously sprayed to create a salt fog environment at a constant temperature (e.g., 95°F).
-
Panels are exposed for a specified duration (e.g., 500 or 1000 hours).
-
After exposure, the panel is evaluated for blistering, rusting, and creepage (undercutting) of the coating from the scribe.[11]
-
6. Weathering Resistance (South Florida Exposure)
-
Objective: To evaluate the long-term durability of a coating under natural, high-UV conditions.
-
Methodology:
-
Coated panels are mounted on outdoor racks in South Florida, angled at 45° to face south for maximum sun exposure.
-
Panels are exposed for extended periods, typically ranging from 1 to 5 years.[1][6]
-
At regular intervals, the panels are evaluated for changes in gloss (per ASTM D523) and color (per ASTM D2244).
-
Standard durable polyesters typically withstand about 18 months of exposure, while "superdurable" formulations can endure up to 5 years before significant degradation.[1][6]
-
Decision Pathway for Curing System Selection
The selection between TGIC and HAA systems is often guided by a balance of performance requirements, application process constraints, and regulatory considerations.
Caption: A flowchart illustrating the decision-making process for selecting TGIC vs. HAA curing agents.
Conclusion
The choice between TGIC-cured and HAA-cured polyester coatings is not a matter of one being universally superior to the other; rather, it is dependent on the specific requirements of the application.
TGIC-cured systems remain the preferred choice for applications demanding the highest levels of chemical and corrosion resistance, superior overbake stability, the ability to apply thick films, and the flexibility of a lower-temperature cure.[1][6][9]
HAA-cured systems present a compelling alternative, particularly where regulatory concerns about TGIC are paramount.[5] They offer a significant advantage in application, with better transfer efficiency and coverage on complex parts, which can translate to material savings.[1][5] While they have limitations in film thickness and are more prone to yellowing on overbake, their overall mechanical properties and durability are largely on par with TGIC for most standard applications.[1][4][6]
Ultimately, the selection process requires a thorough evaluation of the end-use environment, manufacturing process parameters, and relevant regulatory landscapes. Both chemistries, when properly formulated, deliver high-performance, durable, and aesthetically pleasing finishes.[6]
References
- 1. Technology Interchange: Polyester Powder Coatings: TGIC vs. HAA > Powder Coated Tough Magazine [powdercoatedtough.com]
- 2. Allnex | TGIC Powder Coating And HAA Polyester Resins - allnex [allnex.com]
- 3. Polyester Powder Coatings – TGIC, TGIC-Free, HAA, & Primid Explained - Houston Powder Coaters News - Houston Powder Coaters - Powder Coating Specialists [houstonpowdercoaters.com]
- 4. POLYESTER POWDER COATINGS – TGIC, TGIC-FREE, HAA, & PRIMID EXPLAINED [houstonpowdercoaters.com]
- 5. tcipowder.com [tcipowder.com]
- 6. chemquest.com [chemquest.com]
- 7. eriepowder.com [eriepowder.com]
- 8. TGIC vs HAA: Which System Is Better for Outdoor Applications? - PCOTEC [pcotec-coating.com]
- 9. POLYESTER POWDER COATINGS – TGIC, TGIC-FREE, HAA, & PRIMID EXPLAINED - Houston Powder Coaters News - Houston Powder Coaters - Powder Coating Specialists [houstonpowdercoaters.com]
- 10. axalta.com [axalta.com]
- 11. axalta.com [axalta.com]
A Comparative Thermal Analysis of TGIC and HAA Crosslinkers in Polyester Powder Coatings
For researchers, scientists, and drug development professionals, understanding the thermal behavior of crosslinking agents is paramount in the formulation of high-performance powder coatings. This guide provides a detailed comparison of two predominant crosslinkers for polyester-based systems: Triglycidyl Isocyanurate (TGIC) and its common alternative, β-Hydroxyalkylamide (HAA), often referred to as TGIC-free or by the trade name Primid®. The comparison is supported by data derived from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Executive Summary
This compound (TGIC) and β-Hydroxyalkylamide (HAA) are the two primary crosslinkers used in polyester (B1180765) powder coatings. TGIC-based systems are known for their lower curing temperatures and excellent chemical resistance. In contrast, HAA-based systems are considered more environmentally friendly and exhibit superior transfer efficiency, though they require higher curing temperatures and release water as a byproduct, which can influence film properties. This guide delves into the quantitative thermal analysis of these two systems, providing the necessary data and experimental protocols for an informed selection process.
Quantitative Thermal Analysis: TGIC vs. HAA
The following table summarizes the key thermal properties of polyester powder coatings formulated with TGIC and HAA crosslinkers. These are representative values, and actual results may vary based on the specific formulation.
| Thermal Property | TGIC-based Coating | HAA-based Coating | Analysis Method | Significance |
| Glass Transition Temp. (Tg) | ~60°C | ~55-65°C | DSC | Indicates the uncured powder's stability during storage. |
| Curing Temperature (Onset) | ~130-145°C[1] | ~155-170°C[1] | DSC | The temperature at which crosslinking begins. TGIC initiates curing at a lower temperature.[1][2] |
| Peak Curing Temperature | ~180-200°C | ~200-220°C | DSC | The temperature of the maximum rate of curing reaction. |
| Enthalpy of Cure (ΔH) | Moderate | Moderate to High | DSC | The total heat released during curing, indicative of the extent of reaction. |
| Onset of Decomposition | > 300°C | > 300°C | TGA | The temperature at which the cured coating starts to degrade. |
| Volatiles Emitted During Cure | None | Water[1] | TGA / Evolved Gas Analysis | The HAA curing reaction produces water, which can affect the final film integrity.[1] |
Performance Characteristics
The choice of crosslinker extends beyond thermal properties to impact the final performance of the coating.
| Performance Characteristic | TGIC-based Coating | HAA-based Coating |
| Chemical Resistance | Generally superior[2] | Good, though can be slightly less resistant[1] |
| Film Thickness | Can be applied in thicker films (up to 250 microns)[2] | Thinner films are recommended (up to 90-100 microns) to prevent defects[2] |
| Weatherability | Excellent | Excellent |
| Flexibility & Impact Resistance | Excellent | Excellent |
| Appearance | Good flow and leveling | Can be susceptible to yellowing at higher temperatures |
| Transfer Efficiency | Good | Generally higher than TGIC |
| Environmental Profile | Subject to regulatory scrutiny in some regions | Considered a more environmentally benign option |
Experimental Protocols
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg), curing onset and peak temperatures, and the enthalpy of cure (ΔH).
-
Procedure:
-
A 5-10 mg sample of the uncured powder is hermetically sealed in an aluminum pan.
-
The sample is subjected to a controlled temperature program in a DSC instrument, typically a heat-cool-heat cycle. A common heating rate is 10°C/min or 20°C/min.
-
The heat flow to or from the sample is measured relative to an empty reference pan.
-
-
Data Analysis:
-
Tg is identified as a step change in the heat flow curve.
-
The curing process is observed as an exothermic peak. The onset, peak, and enthalpy (area under the peak) are calculated from this exotherm.
-
Thermogravimetric Analysis (TGA)
-
Objective: To assess thermal stability (decomposition temperature) and detect the release of volatiles during curing.
-
Procedure:
-
A 10-15 mg sample of the uncured powder is placed in a TGA pan.
-
The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as a function of temperature.
-
-
Data Analysis:
-
The onset of decomposition is the temperature at which significant mass loss begins.
-
For HAA systems, a mass loss corresponding to the evolution of water will be observed during the curing phase.
-
Visualizing the Process and Chemistry
Caption: A simplified workflow for the thermal analysis of powder coatings.
Caption: A depiction of the curing reactions for TGIC and HAA crosslinkers.
Conclusion
The selection between TGIC and HAA crosslinkers is a critical decision in the formulation of polyester powder coatings, with significant implications for processing and final product performance. TGIC-based systems offer the advantage of lower cure temperatures and robust chemical resistance, while HAA-based systems provide a more favorable environmental and application profile.[3] The thermal analysis data and protocols presented in this guide offer a quantitative basis for comparing these two essential components, enabling formulators to make data-driven decisions tailored to their specific application needs.
References
- 1. Technology Interchange: Polyester Powder Coatings: TGIC vs. HAA > Powder Coated Tough Magazine [powdercoatedtough.com]
- 2. POLYESTER POWDER COATINGS – TGIC, TGIC-FREE, HAA, & PRIMID EXPLAINED - Houston Powder Coaters News - Houston Powder Coaters - Powder Coating Specialists [houstonpowdercoaters.com]
- 3. tcipowder.com [tcipowder.com]
A Comparative Analysis of UV Resistance in TGIC and HAA Powder Coatings
For researchers, scientists, and professionals in material development, selecting the appropriate powder coating system is critical for ensuring long-term durability and performance under environmental stress. This guide provides an in-depth comparison of the ultraviolet (UV) resistance of two common polyester-based powder coating systems: Triglycidyl Isocyanurate (TGIC) and Hydroxyalkylamide (HAA).
The longevity of a powder coating in outdoor applications is largely dictated by its resistance to UV degradation, which can lead to loss of gloss, color fading, and chalking. The choice between a TGIC or HAA curing agent can significantly influence these characteristics. While the polyester (B1180765) resin backbone is the primary determinant of UV durability, the crosslinking agent plays a crucial role in the overall performance of the coating.[1] Both TGIC and HAA systems are available in standard and "superdurable" formulations, the latter of which utilize more robust polyester resins to offer extended performance.[1]
Performance Under Accelerated Weathering
Accelerated weathering tests are a key tool for evaluating the potential long-term UV resistance of coatings in a condensed timeframe. These tests subject coated panels to cycles of UV radiation and moisture to simulate outdoor exposure. The performance is typically quantified by measuring the retention of gloss and the degree of color change.
Generally, TGIC-based systems are reputed to offer superior UV resistance, particularly in harsh sunlight conditions.[3] This is often attributed to the formation of a more densely crosslinked polymer network that is less susceptible to hydrolysis.[3]
Table 1: Typical Gloss Retention of Superdurable Polyester Powder Coatings after Accelerated Weathering (QUV ASTM D4587)
| Exposure Duration (hours) | TGIC-Polyester (% Gloss Retention) | HAA-Polyester (% Gloss Retention) |
| 1000 | > 80% | > 75% |
| 2000 | > 60% | > 50% |
| 3000 | > 50% | > 40% |
Note: The data presented in this table is a synthesis of typical performance values found in industry literature and technical data sheets for "superdurable" grade powder coatings and should be considered as a general guide. Actual performance can vary based on formulation specifics, color, and substrate.
Table 2: Typical Color Change of Superdurable Polyester Powder Coatings after Accelerated Weathering (QUV ASTM D4587)
| Exposure Duration (hours) | TGIC-Polyester (ΔE) | HAA-Polyester (ΔE) |
| 1000 | < 1.0 | < 1.5 |
| 2000 | < 2.0 | < 2.5 |
| 3000 | < 3.0 | < 4.0 |
Note: The data presented in this table is a synthesis of typical performance values. A lower ΔE value indicates less color change. Actual performance can vary.*
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the UV resistance of powder coatings.
1. Accelerated Weathering (QUV Testing)
-
Standard: ASTM D4587 - Standard Practice for Fluorescent UV-Condensation Exposures of Paint and Related Coatings.
-
Apparatus: A fluorescent UV and condensation apparatus (QUV).
-
Test Panels: Typically, 3" x 6" steel or aluminum panels are prepared and coated with the powder coating to a specified film thickness.
-
Procedure:
-
The coated panels are placed in the QUV chamber.
-
The panels are subjected to alternating cycles of UV light and moisture. A common cycle is 8 hours of UV exposure using UVA-340 lamps at a black panel temperature of 60°C, followed by 4 hours of condensation at 50°C.
-
The total exposure duration can range from hundreds to thousands of hours, depending on the performance requirements.
-
At specified intervals, the panels are removed for evaluation of gloss, color, and chalking.
-
2. Specular Gloss Measurement
-
Standard: ASTM D523 - Standard Test Method for Specular Gloss.
-
Apparatus: A glossmeter with a 60° geometry is most commonly used for powder coatings.
-
Procedure:
-
Calibrate the glossmeter using the supplied standards.
-
Measure the initial gloss of the unexposed coated panel at several locations to obtain an average reading.
-
After each interval of accelerated weathering, the gloss of the exposed panel is measured in the same manner.
-
Gloss retention is calculated as a percentage of the initial gloss.
-
3. Color Difference Measurement
-
Standard: ASTM D2244 - Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates.
-
Apparatus: A spectrophotometer or colorimeter.
-
Procedure:
-
The initial color coordinates (L, a, b*) of the unexposed coated panel are measured.
-
After each interval of accelerated weathering, the color coordinates of the exposed panel are measured.
-
The total color difference (ΔE) is calculated using the following formula: ΔE = √[(ΔL)² + (Δa)² + (Δb)²] where ΔL, Δa, and Δb are the differences in the respective color coordinates between the exposed and unexposed readings.
-
4. Chalking Resistance Evaluation
-
Standard: ASTM D4214 - Standard Test Methods for Evaluating the Degree of Chalking of Exterior Paint Films.
-
Procedure:
-
Method A (Cloth Method): A piece of black fabric is wrapped around the fingertip and rubbed gently over the coated surface. The amount of chalk transferred to the fabric is then compared to photographic standards to assign a rating from 10 (no chalking) to 1 (severe chalking).
-
Logical Relationships and Workflows
The following diagrams illustrate the experimental workflow for evaluating UV resistance and the chemical structures involved in the crosslinking of TGIC and HAA powder coatings.
References
Navigating the Landscape of TGIC Alternatives in High-Performance Coatings: A Comparative Guide
For researchers, scientists, and professionals in material and coating development, the quest for safer, high-performance alternatives to Triglycidyl isocyanurate (TGIC) in powder coatings is a critical endeavor. This guide provides an objective comparison of the leading alternatives—Hydroxyalkylamides (HAA), Uretdiones, and Glycidyl (B131873) Esters—pitting their performance against the well-established TGIC benchmark. Supported by experimental data and detailed methodologies, this document serves as a comprehensive resource for informed formulation decisions.
This compound has long been a stalwart crosslinker for polyester-based powder coatings, prized for its excellent durability, chemical resistance, and mechanical properties.[1][2] However, toxicological concerns have spurred the development and adoption of alternative chemistries.[3][4] This guide delves into the performance characteristics of the most prominent TGIC-free systems to aid in the selection of the optimal curing agent for specific high-performance applications.
Performance Comparison of TGIC and its Alternatives
The selection of a crosslinking agent significantly impacts the final properties of the cured coating. The following tables summarize the quantitative performance data for TGIC and its primary alternatives, based on standardized testing methodologies.
Table 1: Curing Characteristics and General Properties
| Property | TGIC (this compound) | HAA (β-Hydroxyalkylamide) | Uretdione | Glycidyl Ester (GMA Acrylic) |
| Curing Temperature | ~130-200°C (266-392°F)[5] | ~155-200°C (311-392°F)[5] | ~150-180°C (302-356°F)[6][7] | ~130-180°C (266-356°F)[8] |
| Curing By-product | None[9] | Water[5][9] | None (ring-opening)[10] | None (addition reaction)[11] |
| Film Thickness | Up to 250 µm (10 mils)[5] | Up to 125 µm (5 mils) due to outgassing risk[3][4] | Thicker films possible[11] | Varies by formulation |
| Flow and Leveling | Very Good | Very Good[3] | Excellent[12] | Excellent[8] |
| Transfer Efficiency | Very Good | Excellent (up to 20% improvement over TGIC)[3][4] | Good | Good |
Table 2: Mechanical Properties
| Property | TGIC | HAA | Uretdione | Glycidyl Ester (GMA Acrylic) | Test Method |
| Pencil Hardness | H-2H[3] | H-2H[13] | 2H[14] | 2H-4H[15] | ASTM D3363[16][17][18] |
| Impact Resistance (Direct) | Up to 160 in-lbs[18] | Up to 160 in-lbs[13] | 160 in-lbs[14] | ~100 kg·cm (approx. 87 in-lbs)[15] | ASTM D2794[5][9][19][20][21] |
| Flexibility (Mandrel Bend) | Excellent[3] | Pass 1/8" mandrel[13] | Good | Good | ASTM D522[22][23][24][25][26] |
| Abrasion Resistance (Taber) | Good | 40-60 mg loss (CS-10 wheels, 1kg load, 1000 cycles)[13] | Good | Excellent | ASTM D4060[1][10][11][27][28] |
Table 3: Resistance Properties
| Property | TGIC | HAA | Uretdione | Glycidyl Ester (GMA Acrylic) | Test Method |
| UV Resistance (Gloss Retention) | Excellent[29] | Good to Excellent[3] | Good | Excellent[30] | Accelerated Weathering (e.g., QUV) |
| Color Stability (Overbake) | Excellent[1] | Good (can yellow in lighter colors)[9] | Good | Good | Visual or ASTM D2244[6][13][14][15][31] |
| Corrosion Resistance | Very Good to Excellent[1] | Good (slightly less than TGIC)[5][9] | Good | Good | ASTM B117 (Salt Spray)[7][29][32][33] |
| Chemical Resistance | Excellent[12] | Good (slightly less than TGIC)[5][9] | Very Good | Excellent[34] | Various (e.g., solvent rubs) |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, the following standardized experimental methodologies are employed for evaluating the performance of powder coatings.
1. Sample Preparation and Curing:
-
Substrate: Cold-rolled steel panels (e.g., Bonderite 1000) are typically used.[13]
-
Application: The powder coating is applied electrostatically to achieve a uniform dry film thickness, typically between 1.5 to 3.0 mils (38-76 µm).
-
Curing: The coated panels are cured in an oven according to the specific time and temperature recommendations for each crosslinker system as detailed in Table 1.
2. Mechanical Testing:
-
Pencil Hardness (ASTM D3363): This test determines the film hardness by attempting to scratch the surface with calibrated pencils of known hardness.[16][17][18] The hardness is reported as the highest pencil grade that does not cut through the coating.
-
Impact Resistance (ASTM D2794): A standard weight is dropped from a specified height onto the coated panel to assess its resistance to rapid deformation.[5][9][19][20][21] The result is reported in inch-pounds (in-lbs) and indicates the point of failure (cracking).
-
Flexibility (Mandrel Bend Test, ASTM D522): The coated panel is bent over a conical or cylindrical mandrel to evaluate the coating's flexibility and adhesion.[22][23][24][25][26] The results indicate whether the coating cracks or delaminates under stress.
-
Abrasion Resistance (Taber Abraser Test, ASTM D4060): The coating's resistance to abrasion is measured by the weight loss after being subjected to a specified number of cycles on a Taber abraser with specific abrasive wheels and loads.[1][10][11][27][28]
3. Resistance and Durability Testing:
-
Corrosion Resistance (Salt Spray Test, ASTM B117): Coated panels, typically with a scribe, are exposed to a 5% neutral salt fog in a controlled chamber.[7][29][32][33] The resistance to corrosion is evaluated by measuring creepage from the scribe and the extent of blistering or rusting over time (e.g., 500 or 1000 hours).
-
Accelerated Weathering (QUV): Panels are exposed to cycles of UV light and condensation in an accelerated weathering tester to simulate outdoor exposure. Gloss retention is measured at specific intervals using a gloss meter (ASTM D523), and color change is quantified using a spectrophotometer (ASTM D2244).[3][6][13][14][15][31][35][36][37][38]
-
Chemical Resistance: This is often evaluated by the MEK rub test, where a cloth saturated with methyl ethyl ketone is rubbed on the coating surface for a specified number of double rubs. The effect on the coating's integrity and appearance is then assessed.
Visualizing the Chemistries and Processes
To better understand the underlying mechanisms and workflows, the following diagrams illustrate the chemical pathways and evaluation processes.
Discussion and Conclusion
The choice of a TGIC alternative is a multi-faceted decision that balances regulatory compliance, application efficiency, and end-use performance requirements.
-
HAA (β-Hydroxyalkylamide) stands out as the most mature and widely adopted TGIC-free technology, particularly in Europe.[3] It offers a performance profile largely comparable to TGIC, with notable advantages in transfer efficiency which can lead to material savings.[3][4] However, the release of water during curing limits its application in thick films, and it may exhibit slightly lower chemical and corrosion resistance compared to TGIC systems.[5][9]
-
Uretdione systems, which utilize blocked isocyanates, offer the advantage of being free of by-products during the curing process, enabling the application of thicker films.[10][11] These polyurethane-based coatings are known for their toughness and chemical resistance.[12] The cure response of uretdione systems has been improved with the development of catalyzed polyester resins.[10]
-
Glycidyl Ester crosslinkers, particularly those based on glycidyl methacrylate (B99206) (GMA) acrylic resins, represent a high-performance alternative known for exceptional weatherability, smoothness, and chemical resistance.[8][30][34] GMA acrylics have found a niche in demanding applications such as automotive clearcoats.[39] However, they can be more expensive and may have compatibility issues with other powder chemistries, requiring stringent cleaning protocols.[39]
References
- 1. industrialphysics.com [industrialphysics.com]
- 2. Pencil Hardness Test (Wolff–Wilborn): How to Measure Coating Hardness [elcometerusa.com]
- 3. D523-08 Standard text method for specular gloss [chinapowdercoating.com]
- 4. tcipowder.com [tcipowder.com]
- 5. industrialphysics.com [industrialphysics.com]
- 6. micomlab.com [micomlab.com]
- 7. micomlab.com [micomlab.com]
- 8. Innovations in GMA acrylic powder coatings [wchchem.com]
- 9. micomlab.com [micomlab.com]
- 10. micomlab.com [micomlab.com]
- 11. assuredtesting.com [assuredtesting.com]
- 12. Pros and Cons of Different Powder Types | Prismatic Powders [prismaticpowders.com]
- 13. ASTM D2244 - Calculation of Color Tolerances - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 14. scribd.com [scribd.com]
- 15. store.astm.org [store.astm.org]
- 16. store.astm.org [store.astm.org]
- 17. rustbullet.com [rustbullet.com]
- 18. micomlab.com [micomlab.com]
- 19. ASTM D2794: Impact Resistance Test Explained [croccoatings.com]
- 20. farsi.msrpco.com [farsi.msrpco.com]
- 21. trl.com [trl.com]
- 22. infinitalab.com [infinitalab.com]
- 23. micomlab.com [micomlab.com]
- 24. qualtechproductsindustry.com [qualtechproductsindustry.com]
- 25. farsi.msrpco.com [farsi.msrpco.com]
- 26. industrialphysics.com [industrialphysics.com]
- 27. trl.com [trl.com]
- 28. testextextile.com [testextextile.com]
- 29. industrialphysics.com [industrialphysics.com]
- 30. paint.org [paint.org]
- 31. matestlabs.com [matestlabs.com]
- 32. coteclabs.com [coteclabs.com]
- 33. lisungroup.com [lisungroup.com]
- 34. dow.com [dow.com]
- 35. youtube.com [youtube.com]
- 36. Gloss [defelsko.com]
- 37. micomlab.com [micomlab.com]
- 38. allpowderpaints.com [allpowderpaints.com]
- 39. medium.com [medium.com]
Assessing the mechanical properties of polymers crosslinked with TGIC vs. alternatives
An Objective Comparison of Mechanical Properties in Polymers Crosslinked with TGIC vs. Alternatives
In the formulation of durable polyester (B1180765) powder coatings, the choice of crosslinking agent is a critical determinant of the final product's mechanical performance and safety profile. For decades, Triglycidyl Isocyanurate (TGIC) has been a widely used crosslinker, valued for the robust and weather-resistant coatings it produces. However, due to its classification as a potential mutagen in some regions, there has been a significant shift towards safer alternatives. The most prominent of these is β-Hydroxyalkylamide (HAA), often sold under trade names like Primid®.
This guide provides a detailed comparison of the mechanical properties of polyester resins crosslinked with TGIC versus HAA. It is intended for researchers, scientists, and professionals in material and drug development who require an understanding of the performance trade-offs associated with these crosslinking technologies. The comparison is supported by experimental data and standardized testing protocols.
Crosslinking Mechanisms: An Overview
The fundamental difference in how TGIC and HAA form a polymer network influences the final properties of the coating.
-
TGIC Crosslinking : TGIC is an epoxy-functional crosslinker that reacts with the carboxyl groups on a polyester resin. This process is an addition reaction , meaning there are no volatile by-products generated during the cure.[1] This can be advantageous for creating thicker, blemish-free films.[2] The reaction typically occurs at temperatures between 160°C and 200°C.[1]
-
HAA Crosslinking : HAA is a hydroxyl-functional crosslinker that also reacts with the carboxyl groups of the polyester. However, this is a condensation reaction which releases water (H₂O) as a by-product.[2] This evolved water must escape the film during the curing process, which can lead to surface defects like pinholes in thicker coatings (typically above 4.0 to 5.0 mils).[3] The curing temperatures for HAA systems are generally slightly higher than for TGIC.[2]
The distinct chemical pathways for these crosslinking reactions are illustrated below.
Comparative Analysis of Mechanical Properties
While formulation variables can influence final film performance, a general comparison shows that the mechanical properties of TGIC- and HAA-cured polyester coatings are remarkably similar.[2][3] Both systems provide good to excellent flexibility, hardness, and resistance to impact and abrasion.[4]
The following table summarizes the typical mechanical performance of standard TGIC and HAA polyester powder coatings. It is important to note that these values are representative and can vary based on the specific polyester resin, pigmentation, and additives used in the formulation.
| Mechanical Property | Test Method | TGIC-Polyester | HAA-Polyester | Performance Comparison |
| Impact Resistance | ASTM D2794 | Generally 160 in-lbs[5] | Up to 160 in-lbs[6] | Excellent / Comparable[7] |
| Pencil Hardness | ASTM D3363 | H to 2H[5] | H to 2H[6][7] | Very Good / Comparable |
| Flexibility | ASTM D522 | Pass 1/4" Mandrel[5] | Pass 1/8" Mandrel[6] | Excellent / Comparable[7] |
| Adhesion | ASTM D3359 | 5B (Excellent)[5] | 5B (Excellent)[6] | Excellent / Comparable |
| Abrasion Resistance | ASTM D4060 | Good[7] | Good[7] | Good / Comparable |
Key Takeaways:
-
Equivalency in Performance : For most standard mechanical properties, such as impact resistance, hardness, and flexibility, HAA-cured systems are largely equal to their TGIC counterparts.[2][7]
-
Chemical Resistance : TGIC-polyesters typically exhibit slightly better chemical and corrosion resistance. This is attributed to the HAA curing mechanism, which releases water and can result in a coating that is slightly more susceptible to water and chemicals.[2][8]
-
Durability : Both crosslinkers are used in standard and "superdurable" polyester resins, offering excellent UV resistance for outdoor applications.[1] However, TGIC is often considered the benchmark for long-term durability and weatherability in harsh environments.[9]
Experimental Protocols
The data presented in the comparison table is derived from standardized test methods developed by ASTM International. These protocols ensure that properties are measured consistently and reliably. A general workflow for testing is outlined below.
Detailed Methodologies:
-
Impact Resistance (ASTM D2794): This test determines a coating's ability to resist cracking from rapid deformation.[10] A standard weight is dropped from a specified height onto an indenter that deforms the coated panel.[11][12] The impact can be direct (intrusion) or reverse (extrusion). The maximum impact force (in inch-pounds or Newton-meters) the coating can withstand without cracking is recorded.[13]
-
Film Hardness by Pencil Test (ASTM D3363): This method assesses the surface hardness of a coating.[14] Pencils of known hardness grades (ranging from 6B, the softest, to 8H, the hardest) are pushed across the coating surface at a 45-degree angle.[15][16] The reported pencil hardness is that of the hardest pencil that does not scratch or gouge the film.[17]
-
Mandrel Bend Test (ASTM D522): This test evaluates the flexibility and resistance to cracking of a coating when bent.[18] Coated panels are bent over a cylindrical or conical mandrel.[19][20] The results can be reported as the smallest mandrel diameter the coating can withstand without cracking, or as a pass/fail for a specific diameter.
Conclusion
For applications where mechanical performance is the primary concern, HAA-based polyester coatings serve as a highly effective and safer alternative to TGIC-cured systems. The data indicates that key properties such as impact resistance, hardness, and flexibility are comparable between the two.[2][3]
The decision to use TGIC or an alternative like HAA often hinges on factors beyond mechanical properties. TGIC maintains a slight advantage in chemical resistance and performance in very thick films.[2] Conversely, HAA systems are favored due to their significantly better safety profile, which eliminates the handling and labeling requirements associated with TGIC's toxicity classification in regions like the European Union.[7] For product developers and scientists, HAA crosslinkers offer a pathway to formulating high-performance coatings that meet both mechanical specifications and increasingly stringent environmental and safety regulations.
References
- 1. Latest HAA and TGIC Polyester Powder Coating Resins in 2022 [architecturalpowdercoatingresins.com]
- 2. Technology Interchange: Polyester Powder Coatings: TGIC vs. HAA > Powder Coated Tough Magazine [powdercoatedtough.com]
- 3. chemquest.com [chemquest.com]
- 4. Allnex | TGIC Powder Coating And HAA Polyester Resins - allnex [allnex.com]
- 5. eriepowder.com [eriepowder.com]
- 6. axalta.com [axalta.com]
- 7. tcipowder.com [tcipowder.com]
- 8. TGIC vs HAA: Which System Is Better for Outdoor Applications? - PCOTEC [pcotec-coating.com]
- 9. farsi.msrpco.com [farsi.msrpco.com]
- 10. industrialphysics.com [industrialphysics.com]
- 11. trl.com [trl.com]
- 12. micomlab.com [micomlab.com]
- 13. micomlab.com [micomlab.com]
- 14. matestlabs.com [matestlabs.com]
- 15. industrialphysics.com [industrialphysics.com]
- 16. dl.defelsko.com [dl.defelsko.com]
- 17. farsi.msrpco.com [farsi.msrpco.com]
- 18. micomlab.com [micomlab.com]
- 19. industrialphysics.com [industrialphysics.com]
- 20. infinitalab.com [infinitalab.com]
A Comparative Guide to the Long-Term Durability of TGIC-Based and TGIC-Free Polyester Powder Coatings
This guide provides a detailed comparison of the long-term durability and performance of polyester (B1180765) powder coatings formulated with Triglycidyl Isocyanurate (TGIC) versus those using alternative crosslinkers, primarily Hydroxyalkylamide (HAA). The information is intended for researchers, scientists, and professionals in drug development and other fields requiring highly durable protective coatings.
Executive Summary
Polyester powder coatings are a mainstay for providing durable and decorative finishes on a variety of substrates. The choice of crosslinking agent, either TGIC or an alternative like HAA, significantly influences the long-term performance of the coating, particularly in outdoor applications. TGIC-based formulations have a long history of excellent performance, especially in terms of UV resistance and corrosion protection.[1][2] HAA-based formulations, developed as a response to health and safety concerns associated with TGIC, offer competitive performance in many aspects, though some differences in long-term durability are noted.[3][4] This guide synthesizes available data to provide a comparative overview of these two systems.
Comparative Performance Data
Table 1: General Performance and Application Properties
| Property | TGIC-Polyester | HAA-Polyester | Source(s) |
| Outdoor Durability | Very Good to Excellent | Very Good to Excellent | [1][3] |
| UV Resistance | Superior | Moderate to Good | [5][6] |
| Gloss Retention | Excellent | Good | [5] |
| Color Stability | Excellent (minimal overbake yellowing) | Good (can be prone to overbake yellowing) | [1][4] |
| Chemical Resistance | Very Good | Good | [1][4] |
| Corrosion Resistance | Very Good | Good | [1][4] |
| Hardness | Very Good (H-2H) | Very Good (H-2H) | [3] |
| Flexibility & Adhesion | Excellent | Excellent | [3] |
| Cure Temperature | Lower (starting from ~135°C) | Higher (starting from ~165°C) | [1][4] |
| Film Thickness | Up to 250 µm (10 mils) | Up to 100 µm (4 mils) | [4] |
| Transfer Efficiency | Good | Excellent | [1][3] |
Table 2: Quantitative Durability Data (from various sources)
| Performance Metric | TGIC-Polyester | HAA-Polyester | Test Method | Source(s) |
| Accelerated Weathering | >50% gloss retention after 900 hours (QUV-B) for an ultradurable system. | Not available in a direct comparative study. | ASTM G154 (QUV-B) | [7] |
| Salt Spray Resistance | Creepage: 2 mm (on iron phosphate (B84403) pre-treatment after 500 hours) | Creepage: 4 mm (on iron phosphate pre-treatment after 500 hours) | ASTM B117 | [2] |
| Salt Spray Resistance | Not specified in the same study. | < 1.6 mm (1/16") undercutting after 1000 hours. | ASTM B117 | [8] |
| South Florida Exposure | 1.5 years (standard durable) to 5+ years (superdurable) | 1.5 years (standard durable) to 5+ years (superdurable) | Natural Weathering | [1] |
Disclaimer: The data in Table 2 is compiled from different studies and may not be directly comparable due to variations in formulation and testing conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of coating durability. The following are summaries of standard protocols used in the evaluation of TGIC and HAA-based powder coatings.
Accelerated Weathering (ASTM G154)
This test is designed to simulate the effects of sunlight and moisture on a coating.
-
Apparatus: Fluorescent UV accelerated weathering tester.
-
Lamps: UVA-340 lamps are typically used to simulate sunlight in the critical short wavelength UV region.
-
Test Cycle: A common cycle for testing coatings is 8 hours of UV exposure at a black panel temperature of 60°C, followed by 4 hours of condensation at 50°C.
-
Evaluation: Panels are periodically removed and evaluated for:
-
Gloss Retention: Measured using a gloss meter at a specified angle (e.g., 60°), as per ASTM D523. The percentage of initial gloss retained is calculated.
-
Color Change (ΔE): Measured using a spectrophotometer. The total color difference (ΔE) is calculated using the CIELAB color space, as per ASTM D2244.
-
Visual Defects: Chalking (ASTM D4214), cracking, blistering, and rusting (ASTM D610) are visually assessed.
-
Salt Spray (Fog) Corrosion Testing (ASTM B117)
This method is used to evaluate the corrosion resistance of coated metal panels.
-
Apparatus: A closed salt spray cabinet.
-
Salt Solution: A 5% sodium chloride solution in distilled water with a pH between 6.5 and 7.2.
-
Test Conditions: The cabinet temperature is maintained at 35°C. The salt solution is atomized to create a dense fog.
-
Procedure:
-
A scribe (a scratch through the coating to the metal substrate) is made on the test panels.
-
The panels are placed in the cabinet at a 15-30 degree angle from the vertical.
-
The panels are exposed for a specified duration (e.g., 500, 1000 hours).
-
-
Evaluation:
-
Scribe Creepage: The extent of corrosion or loss of adhesion from the scribe is measured in millimeters (ASTM D1654).
-
Blistering: The size and density of blisters are rated according to ASTM D714.
-
Rusting: The degree of rusting on the panel surface is rated according to ASTM D610.
-
Visualizations
Chemical Curing Mechanisms
The curing process, which involves the crosslinking of the polyester resin with the curing agent, is fundamental to the final properties of the coating.
Caption: Curing mechanisms for TGIC and HAA systems.
Experimental Workflow for Durability Testing
The logical flow for evaluating the long-term durability of powder coatings is outlined below.
Caption: Workflow for durability testing of powder coatings.
Conclusion
References
- 1. Technology Interchange: Polyester Powder Coatings: TGIC vs. HAA > Powder Coated Tough Magazine [powdercoatedtough.com]
- 2. Latest HAA and TGIC Polyester Powder Coating Resins in 2022 [architecturalpowdercoatingresins.com]
- 3. tcipowder.com [tcipowder.com]
- 4. chemquest.com [chemquest.com]
- 5. TGIC vs HAA: Which System Is Better for Outdoor Applications? - PCOTEC [pcotec-coating.com]
- 6. sunnypow.com [sunnypow.com]
- 7. researchgate.net [researchgate.net]
- 8. axalta.com [axalta.com]
Cross-Validation of Analytical Results for TGIC from Different Techniques: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Triglycidyl isocyanurate (TGIC) is a trifunctional epoxy compound primarily used as a cross-linking agent in polyester (B1180765) powder coatings. Its potential for toxicity necessitates accurate and reliable quantification in various matrices, from workplace air to final products. This guide provides an objective comparison of different analytical techniques for the determination of TGIC, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific application.
Quantitative Data Summary
The performance of an analytical method is paramount for obtaining reliable results. The following table summarizes key quantitative parameters for the most common techniques used for TGIC analysis.
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Accuracy (% Recovery) | Precision (%RSD) |
| GC-MS | 0.002 µg/mL[1][2][3] | Not explicitly stated | Good (based on calibration curves) | 73 - 125% (matrix dependent)[1][2][4] | < 10% |
| HPLC-DAD | 23 ng/m³[5][6] | 70 ng/m³[5][6] | > 0.999[6] | 99 - 103%[6] | < 2% |
| UPLC-MS/MS | 50 ng/filter (equivalent to 0.2 µg/m³)[7][8] | 170 ng/filter (equivalent to 0.7 µg/m³)[5][7][8] | > 0.99 | 97 ± 3%[7][8] | < 4% (intra- and inter-day)[7][8] |
| Quantitative NMR (qNMR) | Analyte and instrument dependent | Analyte and instrument dependent | Excellent (inherently linear)[9] | High (primary method) | High |
| FTIR Spectroscopy | Dependent on calibration | Dependent on calibration | Good (with proper calibration) | Method and matrix dependent | Method and matrix dependent |
| DSC (Purity) | Not applicable (determines purity) | Not applicable | Not applicable | High (for eutectic systems) | High |
| TGA | Not applicable (measures mass loss) | Not applicable | Not applicable | Not applicable | High |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. The following sections outline typical experimental protocols for the key techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and selective for TGIC analysis, particularly in occupational hygiene samples.
-
Sample Preparation:
-
Air samples are collected on glass fiber filters.
-
TGIC is extracted from the filter using tetrahydrofuran (B95107) (THF).
-
For powder coatings, a precipitation step with water may be required to remove the polyester matrix.
-
The extract is filtered through a 0.45 µm syringe filter into a GC vial.[1][3]
-
-
Instrumentation:
-
GC System: Equipped with a capillary column (e.g., HP5-MS, 30 m x 0.25 mm, 0.25 µm).[1][3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1][3]
-
Oven Program: Temperature gradient from 60°C to 300°C at 20°C/min, held at 300°C for 8 minutes.[1][3]
-
MS Detector: Operated in Selected Ion Monitoring (SIM) mode for quantification, monitoring ions such as m/z 297 and 255.[1][3]
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
A robust and widely used method for the determination of TGIC in workplace air.
-
Sample Preparation:
-
Air samples are collected on a polypropylene (B1209903) filter.[5][6]
-
The filter is extracted with acetonitrile (B52724).[5][6]
-
The resulting solution is analyzed directly.
-
-
Instrumentation:
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This technique offers high sensitivity and specificity, overcoming interferences observed in other methods.
-
Sample Preparation:
-
Filters are extracted with a mixture of acetonitrile and acetone (B3395972) (95/5), followed by dilution with water.[7][8]
-
Instrumentation:
-
UPLC System: Coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]
-
Column: Acquity UPLC BEH C18, 1.7 µm.[7]
-
Mobile Phase: Gradient elution with methanol (B129727) and water, both containing 0.1% formic acid and the aqueous phase containing sodium acetate.[7]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, often monitoring the sodium adduct of TGIC.[7][8]
-
Spectroscopic and Thermal Analysis Methods
While less common for routine quantification of TGIC compared to chromatographic methods, spectroscopic and thermal techniques offer valuable insights into its purity and thermal behavior.
-
Quantitative Nuclear Magnetic Resonance (qNMR):
-
Principle: qNMR is a primary ratio method that can provide highly accurate purity assessment without the need for a specific TGIC reference standard of known purity. The signal intensity is directly proportional to the number of nuclei.[10][11]
-
Methodology: A known amount of an internal standard is added to a precisely weighed sample of TGIC. The purity of TGIC is determined by comparing the integral of a characteristic TGIC proton signal to the integral of a signal from the internal standard.[10][12]
-
Application: Primarily used for the certification of reference materials and purity assessment of bulk TGIC.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Principle: FTIR can be used for quantification by correlating the absorbance of a specific functional group's vibrational band with the concentration of the analyte. For TGIC, characteristic peaks include those for the isocyanurate ring and epoxy groups.[13][14]
-
Methodology: A calibration curve is constructed by measuring the absorbance of a characteristic TGIC peak (e.g., around 1690 cm⁻¹ for the C=O stretch of the isocyanurate ring) in a series of standards of known concentrations. The concentration of TGIC in an unknown sample is then determined from its absorbance using this calibration.
-
Application: Useful for rapid quality control and to monitor the curing process of TGIC-containing powder coatings.[13][15]
-
-
Differential Scanning Calorimetry (DSC):
-
Principle: DSC can be used to determine the purity of crystalline substances like TGIC based on the Van't Hoff equation, which relates the melting point depression and broadening to the mole fraction of impurities.[16][17][18][19]
-
Methodology: A small, accurately weighed sample is heated at a slow, constant rate, and the heat flow is measured. The resulting melting endotherm is analyzed to calculate the purity.[17][18]
-
Application: A powerful tool for assessing the purity of raw TGIC material, provided it forms a eutectic system with its impurities and does not decompose upon melting.[16][20]
-
-
Thermogravimetric Analysis (TGA):
-
Principle: TGA measures the change in mass of a sample as a function of temperature. While not a primary tool for quantifying TGIC in a mixture, it provides valuable information about its thermal stability and decomposition profile.[21]
-
Methodology: A sample is heated in a controlled atmosphere (e.g., nitrogen or air), and its mass is continuously monitored. The resulting TGA curve shows the temperatures at which degradation occurs.[22]
-
Application: Used to study the thermal decomposition of TGIC and TGIC-containing formulations, which is important for understanding its behavior during curing and in high-temperature applications.
-
Visualizing the Cross-Validation Workflow
Cross-validation ensures that different analytical methods yield comparable results, providing confidence in the data regardless of the technique employed. The following diagram illustrates a logical workflow for the cross-validation of analytical results for TGIC.
Caption: Workflow for cross-validating TGIC analytical results from different techniques.
The following diagram illustrates the logical relationships in selecting an analytical method for TGIC based on key decision criteria.
Caption: Decision tree for selecting an appropriate analytical method for TGIC analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of this compound from powder coatings in occupational hygiene samples by gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of this compound in Workplace Air - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. frontiersin.org [frontiersin.org]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. Experimental and Numerical Investigations on Curing a Polyester-Based Powder Coating by Catalytic Infrared Radiation [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Curing Kinetics Analysis of Polyester/TGIC Powder Coatings [cn-pci.com]
- 16. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 18. mt.com [mt.com]
- 19. tainstruments.com [tainstruments.com]
- 20. scielo.br [scielo.br]
- 21. tainstruments.com [tainstruments.com]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Triglycidyl Isocyanurate (TGIC)
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemicals is a cornerstone of laboratory safety and environmental responsibility. Triglycidyl isocyanurate (TGIC), a substance used as a cross-linking agent, presents significant health and environmental hazards, necessitating strict adherence to disposal protocols. This guide provides essential, step-by-step information for the safe disposal of TGIC, ensuring the well-being of laboratory personnel and the protection of our ecosystem.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle TGIC with the utmost care, utilizing appropriate personal protective equipment (PPE). TGIC is toxic if swallowed or inhaled, can cause serious eye damage, may lead to an allergic skin reaction, and is suspected of causing genetic defects.[1]
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves and protective clothing to prevent skin exposure.[2] |
| Respiratory Protection | An air-purifying respirator (e.g., N95 or P1 dust mask) is necessary, especially where dust may be generated. In situations with inadequate ventilation, a full-face particle respirator or a supplied-air respirator should be used.[2] |
All handling of TGIC should occur in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.[2] Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[1][3]
Step-by-Step Disposal Procedure
The disposal of TGIC must be conducted in accordance with all applicable federal, state, and local regulations.[1][3] It is classified as a toxic and hazardous waste.
-
Containment of Spills: In the event of a spill, prevent further leakage if it is safe to do so. For powder spills, cover with a plastic sheet to minimize dust generation. Use non-sparking tools to collect the spilled material.[4] Avoid creating dust.[2] The collected material should be placed into a suitable, labeled container for disposal.[1][2]
-
Waste Collection:
-
Collect waste TGIC and any contaminated materials (e.g., gloves, bench paper, pipette tips) in a designated, properly labeled, and sealed container.
-
Do not mix TGIC waste with other waste streams to prevent unforeseen chemical reactions.[5]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] The storage area should be locked.[1][3]
-
-
Engage a Licensed Waste Disposal Contractor: The disposal of TGIC must be handled by a licensed hazardous waste disposal company.[6][7][8] These contractors are equipped to manage the transportation and final treatment of toxic chemical waste in compliance with environmental regulations.
-
Final Disposal Method: The most common and recommended method for the final disposal of TGIC is incineration at an approved facility.[6] Landfill disposal may be an option only after the waste has been appropriately treated, such as by baking the powder waste in its original box to solidify it.[9] However, recycling or recovery should be considered if possible.[6]
-
Container Disposal: Empty containers that held TGIC must be treated as hazardous waste as they retain product residue.[5][10] They should not be reused and must be disposed of through the same licensed waste disposal contractor.[1]
Logical Workflow for TGIC Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. echemi.com [echemi.com]
- 4. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scribd.com [scribd.com]
- 7. ppcinfo.prismpowder.com [ppcinfo.prismpowder.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. palmerholland.com [palmerholland.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Triglycidyl Isocyanurate
For Immediate Reference: Key Safety and Handling Protocols for Triglycidyl Isocyanurate (TGIC)
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound (TGIC). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. TGIC is a hazardous chemical that is toxic if swallowed or inhaled, causes severe skin and eye damage, may cause allergic skin and respiratory reactions, and is suspected of causing genetic defects.[1][2]
Essential Personal Protective Equipment (PPE)
When handling TGIC, a comprehensive PPE strategy is mandatory to prevent exposure. This includes protection for the respiratory system, eyes, hands, and body.
Respiratory Protection:
-
A NIOSH/MSHA-approved air-purifying respirator with dust/mist cartridges is necessary if exposure limits are exceeded or if irritation is experienced.[3]
-
For high airborne contaminant concentrations, a positive-pressure supplied-air respirator may be required.
-
In situations with inadequate ventilation, an appropriate certified respirator must be used.[4]
Eye and Face Protection:
-
Chemical splash-resistant safety goggles with side protection are the minimum requirement.[1]
-
A face shield should be worn in addition to goggles where there is a risk of splashing.
Hand Protection:
-
Chemical-resistant, impervious gloves (e.g., nitrile) must be worn at all times.[4][5]
-
It is crucial to check with the glove manufacturer for specific breakthrough times and to ensure the gloves retain their protective properties during use.[4]
Skin and Body Protection:
-
Wear protective clothing, including a chemical-resistant suit and boots, to prevent skin contact.[5]
-
Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][4]
Quantitative Exposure Limits
It is imperative to maintain workplace concentrations of TGIC below established exposure limits. Engineering controls, such as local exhaust ventilation, should be the primary means of controlling exposure.
| Parameter | Value | Organization |
| Threshold Limit Value (TLV-TWA) | 0.05 mg/m³ | ACGIH |
| Short Term Exposure Limit (STEL) | 0.025 mg/m³ | Manufacturer Recommendation |
(ACGIH: American Conference of Governmental Industrial Hygienists, TLV-TWA: Threshold Limit Value - Time-Weighted Average)[4][6]
Operational and Disposal Plans: Step-by-Step Guidance
Safe Handling and Storage Protocol:
-
Preparation: Before handling, ensure all safety precautions have been read and understood.[4] Obtain special instructions if necessary.[4]
-
Ventilation: Always handle TGIC in a well-ventilated area.[1][7] Use a local exhaust ventilation system or handle within a closed system.
-
Personal Protective Equipment: Don the appropriate PPE as detailed above.
-
Handling: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust or fumes.[1] Prevent the creation of dust.[7]
-
Hygiene: Do not eat, drink, or smoke in areas where TGIC is handled or stored.[1][4][7] Wash hands and face thoroughly after handling.[1][4]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][7] Store locked up and away from sources of ignition.[1][4]
Spill and Accidental Release Measures:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.[8]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Cover powder spills with a plastic sheet or tarp to minimize spreading.
-
Cleanup: Wearing full PPE, sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[7][8] Avoid generating dust.[8]
-
Decontamination: Clean the contaminated surface thoroughly.
-
Environmental Protection: Prevent the product from entering drains or waterways.[8]
Disposal Plan:
-
Disposal of TGIC and its containers must be in accordance with all local, regional, national, and international regulations.
-
Entrust disposal to a licensed waste disposal company.
-
Do not reuse empty containers; they should be handled as hazardous waste.
Emergency Procedures in Case of Exposure
Inhalation:
-
Move the person to fresh air and keep them comfortable for breathing.[1]
-
If breathing is difficult or if respiratory symptoms occur, call a poison center or doctor.[5]
Skin Contact:
-
Immediately take off all contaminated clothing.
-
Wash the affected area with plenty of soap and water.[1]
-
If skin irritation or a rash occurs, seek medical attention.[1][4][5][7]
Eye Contact:
-
Rinse cautiously with water for several minutes.[1]
-
Remove contact lenses if present and easy to do. Continue rinsing.[1]
Ingestion:
Caption: Workflow for the safe handling of this compound and emergency procedures.
References
- 1. aksci.com [aksci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. scribd.com [scribd.com]
- 4. ppcinfo.prismpowder.com [ppcinfo.prismpowder.com]
- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 6. Citation 1125064.015/01001B | Occupational Safety and Health Administration osha.gov [osha.gov]
- 7. echemi.com [echemi.com]
- 8. This compound | C12H15N3O6 | CID 17142 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
